molecular formula C6H9N3O B1320687 2-Hydrazinyl-3-methoxypyridine CAS No. 210992-34-0

2-Hydrazinyl-3-methoxypyridine

Cat. No.: B1320687
CAS No.: 210992-34-0
M. Wt: 139.16 g/mol
InChI Key: PCGPJDDXEJWUMZ-UHFFFAOYSA-N
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Description

2-Hydrazinyl-3-methoxypyridine (CAS 210992-34-0) is a versatile pyridine derivative of significant interest in medicinal chemistry and organic synthesis. This compound serves as a valuable precursor for the development of novel chemical entities, particularly in the synthesis of hydrazone-based ligands and heterocyclic frameworks . The reactive hydrazinyl group allows for efficient condensation with carbonyl compounds, enabling researchers to generate diverse libraries of hydrazone derivatives for biological screening . Such compounds have demonstrated promising pharmacological activities in research settings, including potential antileishmanial properties, with studies indicating that related pyridylhydrazone derivatives can induce oxidative stress and disrupt mitochondrial function in parasites . Furthermore, pyridine-hydrazine reagents are critically employed in analytical chemistry as derivatization agents to enhance the detection sensitivity of low-abundance biomarkers, such as steroids and androgens, in biological matrices via LC-MS/MS methodologies . As a building block, it finds applications in the development of pharmaceuticals, agrochemicals, and functional materials. This product is intended for research purposes in a controlled laboratory environment. It is not for diagnostic, therapeutic, or personal use. For safe handling, please refer to the associated Safety Data Sheet. Storage Note: To maintain stability, it is recommended to store this compound in a dark place under an inert atmosphere, preferably in a freezer at -20°C .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(3-methoxypyridin-2-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c1-10-5-3-2-4-8-6(5)9-7/h2-4H,7H2,1H3,(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PCGPJDDXEJWUMZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(N=CC=C1)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40594973
Record name 2-Hydrazinyl-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

210992-34-0
Record name 2-Hydrazinyl-3-methoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40594973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

2-Hydrazinyl-3-methoxypyridine synthesis and characterization

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis and Characterization of 2-Hydrazinyl-3-methoxypyridine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry and drug development. The document details a robust synthesis protocol via nucleophilic aromatic substitution, explains the rationale behind key experimental parameters, and outlines a full suite of analytical techniques for structural verification and purity assessment. This guide is intended for researchers, chemists, and professionals in the pharmaceutical sciences who require a practical, in-depth understanding of this molecule's preparation and properties.

Introduction: Significance of Substituted Hydrazinylpyridines

Substituted pyridines are foundational scaffolds in modern pharmacology, present in numerous approved drugs. The introduction of a hydrazinyl (-NHNH₂) moiety, particularly adjacent to an activating group like a methoxy substituent, creates a versatile chemical intermediate. The this compound core is a valuable building block for synthesizing more complex molecules, such as pyrazolopyridines, triazolopyridines, and other fused heterocyclic systems, which are actively investigated for their potential as kinase inhibitors, anti-inflammatory agents, and anti-cancer therapeutics.

This guide moves beyond a simple recitation of steps to provide a field-proven perspective on the synthesis, focusing on the causality of experimental choices to ensure reproducibility, yield optimization, and high purity of the final compound.

Synthesis Methodology: Nucleophilic Aromatic Substitution

The most direct and widely adopted method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) of a suitable 2-halo-3-methoxypyridine precursor with hydrazine.[1][2] The electron-withdrawing nature of the pyridine ring nitrogen activates the 2-position towards nucleophilic attack, facilitating the displacement of the halide by the hydrazine nucleophile.

Reaction Principle & Causality

The core reaction is:

  • Precursor: 2-Chloro-3-methoxypyridine (or 2-Bromo-3-methoxypyridine)

  • Nucleophile: Hydrazine Hydrate (N₂H₄·H₂O)

  • Product: this compound

  • Byproduct: Hydrochloric Acid (neutralized by excess hydrazine)

Key Experimental Choices Explained:

  • Excess Hydrazine Hydrate: A significant molar excess of hydrazine hydrate is employed for two primary reasons.[2][3] First, it serves as both the nucleophile and the base to neutralize the HCl generated during the reaction, preventing the protonation of the unreacted hydrazine and the product. Second, the high concentration of the nucleophile drives the reaction to completion according to Le Châtelier's principle, maximizing the yield.[2]

  • Solvent Selection: While the reaction can be run neat in excess hydrazine, the use of a polar protic solvent like ethanol can improve the solubility of the halopyridine starting material and aid in temperature control.[4][5] For less reactive chloro-precursors, a higher-boiling solvent may be necessary to achieve a reasonable reaction rate.

  • Temperature Control: The reaction is typically performed at reflux to ensure a sufficient rate of reaction.[1][5] The temperature is dictated by the boiling point of the chosen solvent or the hydrazine hydrate solution itself.

Materials and Reagents
ReagentFormulaM.W.RoleNotes
2-Chloro-3-methoxypyridineC₆H₆ClNO143.57 g/mol Starting MaterialCan be substituted with 2-bromo analog.
Hydrazine Hydrate (~80%)N₂H₄·H₂O50.06 g/mol Nucleophile & BaseHighly toxic and corrosive. Handle with extreme care.[6][7]
Ethanol (95% or absolute)C₂H₅OH46.07 g/mol SolventImproves substrate solubility.
Deionized WaterH₂O18.02 g/mol Washing AgentUsed during work-up to remove excess hydrazine.
Diethyl Ether / Ethyl Acetate--Extraction/WashingUsed for washing the final product.
Diagram: Synthesis Workflow

Synthesis_Workflow cluster_reaction Reaction Setup & Execution cluster_workup Product Isolation & Purification start Charge Reactor with 2-Chloro-3-methoxypyridine and Ethanol add_hydrazine Add Excess Hydrazine Hydrate start->add_hydrazine reflux Heat to Reflux (e.g., 6-8 hours) add_hydrazine->reflux monitor Monitor Reaction (TLC Analysis) reflux->monitor cool Cool to Room Temp. Then Cool in Ice Bath monitor->cool filtrate Filter Precipitate cool->filtrate wash_water Wash with Cold Deionized Water filtrate->wash_water wash_ether Wash with Cold Diethyl Ether wash_water->wash_ether dry Dry Under Vacuum wash_ether->dry end_product Pure this compound dry->end_product

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol
  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-methoxypyridine (1.0 eq) and ethanol (5-10 mL per gram of starting material).

  • Reagent Addition: While stirring, carefully add hydrazine hydrate (80% solution, 5.0-6.0 eq) to the flask.[5] The addition may be mildly exothermic.

  • Reaction: Heat the mixture to reflux (approximately 100-110 °C) and maintain this temperature for 6-8 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC) until the starting material spot is no longer visible.

  • Isolation: After the reaction is complete, cool the mixture to room temperature. A precipitate should form. Further cool the flask in an ice-water bath for 30-60 minutes to maximize precipitation.

  • Purification: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold deionized water to remove excess hydrazine hydrate and other water-soluble impurities. Follow this with a wash using a small amount of cold diethyl ether or ethyl acetate to remove non-polar impurities.

  • Drying: Dry the resulting white to off-white solid under vacuum to a constant weight.

Characterization of this compound

Rigorous characterization is essential to confirm the structure and purity of the synthesized product. A combination of spectroscopic and physical methods provides a self-validating system of analysis.

Physical Properties
  • Appearance: White to off-white crystalline solid.

  • Melting Point: Should be determined using a calibrated apparatus and compared with literature values if available. A sharp melting range is indicative of high purity.

Diagram: Characterization Workflow

Characterization_Workflow cluster_primary Primary Structural Verification cluster_secondary Functional Group & Purity Analysis start Synthesized Product (Crude/Purified Solid) nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (Confirm M.W.) start->ms ir FT-IR Spectroscopy (Functional Groups) start->ir purity Purity Assessment (TLC, HPLC, mp) start->purity final Structurally Confirmed & Pure Compound nmr->final ms->final ir->final purity->final

Caption: Analytical workflow for the characterization of the final product.

Spectroscopic Analysis

The following data are predictive, based on the analysis of the compound's structure and spectroscopic data for similar compounds like 2-methoxypyridine[8][9] and 2-hydrazinopyridine.[10]

TechniqueExpected Observations
¹H NMR Pyridine Protons: Three distinct signals in the aromatic region (~6.5-8.0 ppm). The proton at C4 will likely be a doublet of doublets, the proton at C5 a doublet, and the proton at C6 a doublet. Methoxy Protons (-OCH₃): A sharp singlet at ~3.9 ppm.[9] Hydrazine Protons (-NHNH₂): Two broad singlets, one for the -NH- proton and one for the -NH₂ protons, which are exchangeable with D₂O. Their chemical shifts can vary.
¹³C NMR Pyridine Carbons: Five signals in the aromatic region (~110-165 ppm). The carbon bearing the methoxy group (C3) and the carbon bearing the hydrazinyl group (C2) will be significantly shifted. Methoxy Carbon (-OCH₃): A signal around 55 ppm.
FT-IR N-H Stretch: Broad bands in the 3100-3400 cm⁻¹ region corresponding to the -NH and -NH₂ groups.[11][12] C-H Stretch (Aromatic): Signals just above 3000 cm⁻¹. C=C and C=N Stretch: Strong absorptions in the 1400-1600 cm⁻¹ region, characteristic of the pyridine ring. C-O Stretch (Aryl Ether): A strong band around 1250 cm⁻¹.
Mass Spec. Molecular Ion (M⁺): A peak corresponding to the molecular weight of the compound (C₆H₉N₃O = 139.16 g/mol ). The fragmentation pattern would likely show loss of NH₂, N₂H₃, and potentially the methoxy group.[13][14]

Safety Precautions: Handling Hydrazine Derivatives

Hydrazine hydrate is a hazardous substance and must be handled with extreme caution. [15]

  • Toxicity and Carcinogenicity: Hydrazine is toxic if swallowed, inhaled, or absorbed through the skin.[6][7] It is classified as a potential human carcinogen.[4][16]

  • Personal Protective Equipment (PPE): Always work in a certified chemical fume hood.[16] Wear appropriate PPE, including chemical-resistant gloves, a lab coat, and chemical splash goggles.[7]

  • Handling: Avoid all personal contact, including inhalation of vapors.[17] Use a closed or well-ventilated system for transfers.[15] Keep away from heat, sparks, and open flames.[6]

  • Spill and Waste: In case of a spill, evacuate the area and use a non-combustible absorbent material for cleanup.[7] All waste containing hydrazine must be disposed of as hazardous waste according to local, state, and federal regulations.[17]

  • First Aid: In case of skin contact, immediately flush with plenty of water for at least 15 minutes while removing contaminated clothing.[7] For eye contact, rinse immediately with plenty of water for at least 15 minutes and seek immediate medical attention.[6] If inhaled, move the person to fresh air.[7]

Conclusion

This guide has detailed a reliable and well-rationalized protocol for the synthesis of this compound. By understanding the chemical principles behind the procedure and adhering strictly to the safety protocols, researchers can confidently prepare this valuable intermediate for applications in drug discovery and development. The outlined characterization workflow provides a robust framework for verifying the identity and purity of the final product, ensuring the quality of material for subsequent synthetic transformations.

References

  • Hydrazine hydrate - SAFETY DATA SHEET. (2010). Thermo Fisher Scientific.
  • Hydrazine Hydrate 7.
  • Material Safety Data Sheet - HYDRAZINE HYDR
  • Hydrazine - Safety D
  • Mass spectra of some isomeric monosubstituted pyridines. The Journal of Organic Chemistry.
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  • Hydrazine hydrate(7803-57-8) IR Spectrum. ChemicalBook.
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  • Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
  • 2-Hydrazinopyridine.
  • 2-Methoxypyridine.
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  • Synthesis process of 2-hydrazinopyridine derivative.
  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.

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1H NMR spectrum of 2-Hydrazinyl-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the 1H NMR Spectrum of 2-Hydrazinyl-3-methoxypyridine

Authored by: A Senior Application Scientist

Abstract: This technical guide provides a comprehensive analysis of the 1H Nuclear Magnetic Resonance (NMR) spectrum of this compound, a key heterocyclic building block in medicinal chemistry and drug development. This document offers a predictive interpretation of the spectrum based on established principles of substituent effects on the pyridine ring. It details a robust experimental protocol for acquiring high-quality 1H NMR data and provides a step-by-step guide to spectral interpretation. This whitepaper is intended for researchers, scientists, and drug development professionals who rely on NMR spectroscopy for the unambiguous structural elucidation of novel compounds.

Introduction: The Central Role of NMR in Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool in modern chemistry, providing unparalleled insight into the molecular structure of organic compounds. For drug development professionals, the precise characterization of novel chemical entities is a critical step in the discovery pipeline. This compound (CAS No. 210992-34-0) presents an interesting case for 1H NMR analysis due to the electronic interplay of the electron-donating hydrazinyl (-NHNH2) and methoxy (-OCH3) groups on the pyridine ring.[1]

The pyridine ring itself has a characteristic 1H NMR spectrum, with protons typically resonating in the aromatic region, significantly downfield from benzene due to the deshielding effect of the nitrogen atom.[2][3][4] The introduction of substituents further perturbs the electronic environment of the ring protons, leading to predictable changes in their chemical shifts (δ) and spin-spin coupling constants (J).[5][6] Understanding these effects is paramount for accurate spectral assignment. This guide will first predict the 1H NMR spectrum of the title compound by analyzing the influence of its substituents and then outline the practical steps for its experimental verification.

Predicted 1H NMR Spectrum of this compound

The structure of this compound contains five distinct proton environments that will give rise to five signals in the 1H NMR spectrum: three aromatic protons on the pyridine ring (H-4, H-5, and H-6), the protons of the methoxy group (-OCH3), and the protons of the hydrazinyl group (-NHNH2).

Molecular Structure and Proton Numbering:

G cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing Weigh Weigh Sample (5-10 mg) Dissolve Dissolve in DMSO-d6 (0.7 mL) Weigh->Dissolve Transfer Transfer to NMR Tube Dissolve->Transfer Insert Insert Sample & Lock Transfer->Insert Shim Tune & Shim Insert->Shim Acquire Acquire 1H Spectrum Shim->Acquire Process Fourier Transform Acquire->Process Phase Phase Correction Process->Phase Baseline Baseline Correction Phase->Baseline Integrate Integrate Signals Baseline->Integrate Reference Reference to TMS (0 ppm) Integrate->Reference

Caption: Standard workflow for NMR sample preparation and data acquisition.

  • Locking and Tuning: Insert the sample into the spectrometer. Lock onto the deuterium signal of the solvent and tune the probe for the 1H frequency.

  • Shimming: Perform automated or manual shimming to optimize the magnetic field homogeneity, ensuring sharp, symmetrical peaks.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

    • Spectral Width: ~16 ppm (centered around 6-7 ppm).

    • Acquisition Time: ~2-3 seconds.

    • Relaxation Delay: 2-5 seconds.

    • Number of Scans: 16 to 64 scans for a good signal-to-noise ratio.

Guide to Spectral Interpretation

Interpreting an NMR spectrum is a systematic process. [7]

  • Identify Solvent and TMS Peaks: Locate the residual solvent peak (e.g., ~2.50 ppm for DMSO-d6) and the TMS reference at 0 ppm.

  • Count the Signals: Confirm the presence of the expected number of signals (five for this molecule, though the NH protons may overlap).

  • Analyze Chemical Shifts:

    • Identify the sharp singlet for the -OCH3 group around δ 3.8-4.0 ppm.

    • Locate the broad signals for the -NHNH2 protons.

    • Assign the three signals in the aromatic region (δ ~6.7-7.8 ppm) to H-4, H-5, and H-6 . The most downfield of these is likely H-6 due to its proximity to the ring nitrogen.

  • Analyze Integration: The integral values for each signal should correspond to the number of protons they represent: 3H for -OCH3, 1H for each aromatic proton, and a combined 3H for the -NHNH2 group (or separate integrals if resolved).

  • Analyze Multiplicity (Splitting Patterns):

    • The coupling between adjacent protons provides definitive structural information. H-4, H-5, and H-6 form a three-spin system.

    • H-6 should be split by H-5 (ortho coupling, J ≈ 4-6 Hz) and by H-4 (meta coupling, J ≈ 1-3 Hz), resulting in a doublet of doublets (dd).

    • H-5 should be split by H-4 (ortho coupling, J ≈ 7-9 Hz) and by H-6 (ortho coupling, J ≈ 4-6 Hz), also resulting in a dd.

    • H-4 should be split by H-5 (ortho coupling, J ≈ 7-9 Hz) and by H-6 (meta coupling, J ≈ 1-3 Hz), appearing as a dd.

    • Confirming these coupling constants across the different multiplets provides a self-validating system for the assignments.

Conclusion

The is readily interpretable through a systematic analysis of chemical shifts, integration, and spin-spin coupling. The strong electron-donating nature of the hydrazinyl and methoxy substituents leads to a characteristic upfield shift of the pyridine ring protons. By following the detailed experimental protocol and interpretation guide presented here, researchers can confidently verify the structure and purity of this important heterocyclic compound, ensuring the integrity of their subsequent research and development activities.

References

  • Defense Technical Information Center. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC.
  • Abraham, R. J., et al. (n.d.). 1H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics.
  • AIP Publishing. (n.d.). Analysis of the NMR Spectrum of Pyridine.
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  • ChemicalBook. (n.d.). Pyridine(110-86-1) 1H NMR spectrum.
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  • (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives.
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  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • (n.d.). Structural Implications of the Paramagnetically Shifted NMR Signals from Pyridine H-Atoms on Synthetic Nonheme FeIV=O Complexes.
  • (n.d.). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides.
  • ChemicalBook. (n.d.). 2-Hydrazinopyridine(4930-98-7) 1H NMR spectrum.
  • Journal of the Chemical Society, Perkin Transactions 1. (n.d.). Pyridine-induced shifts in the 1H nuclear magnetic resonance spectra of 20-hydroxypregnane derivatives. RSC Publishing.
  • ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums.
  • BLD Pharm. (n.d.). 210992-34-0|this compound.
  • Chemistry Stack Exchange. (2014). Proton NMR signals and rings.
  • ChemicalBook. (n.d.). 2-Methoxypyridine(1628-89-3) 1H NMR spectrum.
  • ChemScene. (n.d.). 2197052-92-7 | 3-Hydrazinyl-2-methoxypyridine hydrochloride.
  • PLOS One. (2018). Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices.
  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • (n.d.). For Magnetically recoverable catalytic Co-Co2B nanocomposites for the chemoselective reduction of aromatic nitro compounds - Supporting Information.
  • ChemicalBook. (n.d.). 3-METHOXYPYRIDINE(7295-76-3) 1H NMR spectrum.

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Physical and chemical properties of 2-Hydrazinyl-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to 2-Hydrazinyl-3-methoxypyridine

Authored by a Senior Application Scientist

Foreword: Unveiling a Versatile Heterocyclic Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic design of molecular scaffolds is paramount. Heterocyclic compounds, particularly those containing the pyridine nucleus, represent a "privileged" class of structures due to their prevalence in numerous FDA-approved drugs and biologically active molecules. Among these, This compound emerges as a highly valuable and versatile building block. Its unique arrangement of a nucleophilic hydrazinyl group and an electron-donating methoxy group on the pyridine ring provides a rich platform for chemical derivatization. This guide offers a comprehensive technical overview of its core properties, synthesis, reactivity, and applications, designed for researchers, scientists, and professionals engaged in the intricate process of drug development.

Core Compound Identification and Physicochemical Profile

Accurate identification is the foundation of all chemical research. This compound is cataloged under several identifiers, ensuring its unambiguous recognition in global databases and supply chains.

PropertyValueSource
IUPAC Name (3-methoxypyridin-2-yl)hydrazineN/A
CAS Number 210992-34-0[1]
Molecular Formula C₆H₉N₃O[2]
Molecular Weight 139.16 g/mol [2]
Physical Form Solid
Typical Purity ≥97%
SMILES COC1=CC=CN=C1NN[1]
InChI Key NWJRKRZUAOLPMO-UHFFFAOYSA-N[3]
Storage Conditions Keep in dark place, inert atmosphere, store in freezer, under -20°C[1][2]
Calculated Properties for Drug Design

Computational descriptors are essential for predicting the pharmacokinetic properties of a molecule. These values provide early-stage insights into a compound's potential as a drug candidate.

DescriptorValueSignificance in Drug Discovery
Topological Polar Surface Area (TPSA) 60.17 ŲPredicts drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A value under 140 Ų is generally favorable.
LogP (Octanol-Water Partition Coefficient) 0.3758Measures lipophilicity, which influences absorption, distribution, metabolism, and excretion (ADME).
Hydrogen Bond Donors 2Indicates the potential for forming hydrogen bonds with biological targets, a key aspect of molecular recognition.
Hydrogen Bond Acceptors 4Represents the capacity to accept hydrogen bonds, contributing to binding affinity and solubility.
Rotatable Bonds 2Relates to molecular flexibility, which can impact target binding and bioavailability.

Data sourced from ChemScene and PubChem computational models.[2][4]

Synthesis and Chemical Reactivity

The utility of this compound lies in its straightforward synthesis and predictable reactivity, making it an ideal starting point for constructing diverse molecular libraries.

Core Synthesis Protocol: Nucleophilic Aromatic Substitution

The primary route for synthesizing 2-hydrazinylpyridine derivatives is the nucleophilic aromatic substitution (SNAr) of a corresponding halopyridine with hydrazine hydrate.[5][6] The electron-deficient nature of the pyridine ring facilitates the displacement of a good leaving group, such as a chloride or bromide atom, by the highly nucleophilic hydrazine.

Expertise-Driven Causality:

The choice of an excess of hydrazine hydrate is a critical experimental parameter. It serves two purposes: first, it acts as the nucleophile, and second, it serves as the reaction solvent and base to neutralize the hydrogen halide byproduct. Using a large excess drives the reaction to completion and helps to minimize the formation of undesired bis-substituted byproducts.[7] The reaction is typically heated to overcome the activation energy required for the substitution on the aromatic ring.[6]

Step-by-Step Laboratory Protocol:
  • Reactor Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add the starting material, 2-chloro-3-methoxypyridine (1.0 eq).

  • Reagent Addition: Add hydrazine hydrate (typically 5-10 volumes or a significant molar excess) to the flask.[6][7]

  • Reaction Execution: Heat the reaction mixture to 100°C and stir vigorously.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting 2-chloro-3-methoxypyridine spot is no longer visible.

  • Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature. Dilute with water and perform an extraction with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: The crude this compound can be purified by column chromatography or recrystallization to achieve high purity.

G cluster_start Starting Materials cluster_process Reaction cluster_workup Work-up & Purification A 2-Chloro-3-methoxypyridine C Heat to 100°C (Reflux) A->C B Hydrazine Hydrate (Excess) B->C D Cool & Quench (Water) C->D Reaction Complete E Extract (Ethyl Acetate) D->E F Dry & Concentrate E->F G Purify (Chromatography) F->G H Final Product: This compound G->H

Caption: General workflow for the synthesis of this compound.

Reactivity and Application in Heterocyclic Synthesis

The chemical utility of this compound is dominated by the reactivity of the hydrazinyl moiety. This functional group is a powerful nucleophile and a precursor for forming stable five- and six-membered heterocyclic rings, which are foundational structures in many therapeutic agents.[8][9]

  • Formation of Hydrazones: The terminal -NH₂ group readily condenses with aldehydes and ketones to form stable hydrazones. This reaction is fundamental for linking the pyridine core to other molecular fragments.

  • Synthesis of Pyrazoles: Reaction with 1,3-dicarbonyl compounds or their equivalents leads to the formation of pyrazole rings, a scaffold known for its wide range of biological activities, including anti-inflammatory and anticancer properties.[9]

  • Synthesis of Triazoles and Tetrazoles: The hydrazinyl group can be further elaborated through reactions with reagents like nitrous acid or cyanates to construct triazole and tetrazole rings, which are important bioisosteres for carboxylic acids in drug design.[10]

G cluster_reactions Key Reactions cluster_products Resulting Scaffolds A This compound B Aldehydes/ Ketones A->B Condensation C 1,3-Dicarbonyls A->C Cyclization D Cyclizing Agents (e.g., HNO₂) A->D Cyclization E Hydrazones B->E F Pyrazoles C->F G Triazoles/ Tetrazoles D->G

Caption: Reactivity pathways of this compound in drug discovery.

Spectral Characterization Profile

  • ¹H NMR: The spectrum would feature distinct signals for the three aromatic protons on the pyridine ring, a singlet for the methoxy (-OCH₃) protons around 3.9 ppm, and broad signals for the hydrazinyl (-NHNH₂) protons which may exchange with D₂O.[12]

  • IR Spectroscopy: Key vibrational bands would include N-H stretching frequencies for the hydrazine group (typically 3200-3400 cm⁻¹), C-O stretching for the methoxy ether linkage, and characteristic C=C and C=N stretching absorptions from the pyridine ring.[14]

  • Mass Spectrometry: The mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 139.16). Fragmentation patterns would likely involve the loss of the methoxy and hydrazinyl groups.[14]

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is non-negotiable when handling reactive chemical intermediates. The following guidelines are synthesized from available Safety Data Sheets (SDS) for hydrazinopyridine derivatives.[15][16][17]

Hazard Identification

Based on analogous compounds, this compound should be handled as a substance with the following potential hazards:

  • Harmful if swallowed. [17]

  • Causes skin irritation. [17]

  • Causes serious eye irritation. [16][17]

  • May cause respiratory irritation. [17]

Recommended Handling and Personal Protective Equipment (PPE)
  • Ventilation: Use only in a well-ventilated area, preferably within a chemical fume hood.

  • Personal Protective Equipment:

    • Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[17]

    • Skin Protection: Wear chemically resistant gloves (e.g., nitrile) and a lab coat. Change gloves immediately if contaminated.[17]

    • Respiratory Protection: If dusts or aerosols are generated, use a NIOSH-approved particulate respirator.

  • Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[15]

Storage and Stability
  • Conditions: Store in a tightly sealed container in a cool, dry, and dark place.[1] For long-term stability, storage in a freezer at -20°C under an inert atmosphere (e.g., nitrogen or argon) is required.[1][2]

  • Incompatibilities: Keep away from strong oxidizing agents, strong acids, acid anhydrides, and acid chlorides.[16]

Conclusion and Future Outlook

This compound is more than just a chemical reagent; it is an enabling tool for innovation in medicinal chemistry. Its well-defined synthesis, predictable reactivity, and strategic placement of functional groups provide a reliable and efficient entry point for the development of novel molecular entities. As the demand for new therapeutics continues to grow, the importance of versatile building blocks like this one will only increase, empowering scientists to explore new chemical space and design the next generation of life-saving medicines.

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  • ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. [Link]

  • Asian Journal of Chemistry. Synthesis, Spectroscopic Characterization and Thermal Studies of (E,E)-2-Hydroxy-3-methoxybenzaldehyde Azine. [Link]

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An In-Depth Technical Guide to 2-Hydrazinyl-3-methoxypyridine: A Key Building Block for Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Core Molecular Attributes

2-Hydrazinyl-3-methoxypyridine is a substituted pyridine derivative featuring a hydrazinyl group at the 2-position and a methoxy group at the 3-position. These functional groups impart a unique reactivity profile, making it a valuable synthon for constructing more complex molecular architectures.

PropertyValueSource
CAS Number 210992-34-0[1]
Molecular Formula C₆H₉N₃O[2]
Molecular Weight 139.16 g/mol [2]
Canonical SMILES COC1=C(NN)N=CC=C1
Physical Form Solid
Storage Conditions -20°C, under an inert atmosphere (e.g., nitrogen)

Synthesis of this compound

The primary and most established method for the synthesis of 2-hydrazinylpyridines is the nucleophilic aromatic substitution (SNAr) of a suitable halopyridine with hydrazine hydrate.[3][4] For this compound, the logical precursor is 2-chloro-3-methoxypyridine. The electron-withdrawing nature of the pyridine ring nitrogen facilitates the displacement of the halide at the C2 position by the nucleophilic hydrazine.

Experimental Protocol: Synthesis via Nucleophilic Aromatic Substitution

This protocol is adapted from established procedures for analogous 2-hydrazinylpyridine syntheses.[4][5][6]

Objective: To synthesize this compound from 2-chloro-3-methoxypyridine.

Materials:

  • 2-chloro-3-methoxypyridine

  • Hydrazine hydrate (80-99%)

  • Solvent (e.g., ethanol, n-butanol, or an alcohol amine like N,N-dimethylpropanolamine)[4]

  • Deionized water

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-3-methoxypyridine (1.0 eq).

  • Add the chosen solvent (e.g., ethanol) and an excess of hydrazine hydrate (typically 4-10 molar equivalents).[5][6] The use of excess hydrazine hydrate drives the reaction to completion and minimizes the formation of dimeric byproducts.

  • Under an inert atmosphere (e.g., nitrogen), heat the reaction mixture to reflux (typically 100-130°C, depending on the solvent) and maintain for 4-48 hours.[4][5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with deionized water and extract the product with a suitable organic solvent, such as ethyl acetate (3-5 times).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by recrystallization or column chromatography to obtain this compound.

Causality: The choice of a polar, high-boiling solvent facilitates the dissolution of the starting materials and allows the reaction to be conducted at a temperature sufficient to overcome the activation energy for the SNAr reaction.[4] The basic nature of hydrazine hydrate neutralizes the HCl generated during the reaction, driving the equilibrium towards the product.

Synthesis_Workflow Start Start: 2-chloro-3-methoxypyridine & Hydrazine Hydrate Reaction Nucleophilic Aromatic Substitution (Solvent, Reflux, 4-48h) Start->Reaction Heat Workup Aqueous Workup & Extraction (EtOAc) Reaction->Workup Cool Purification Drying & Concentration Workup->Purification Product End: this compound Purification->Product Isolate

Caption: Synthetic workflow for this compound.

Chemical Reactivity and Derivatization

The synthetic utility of this compound stems from the reactivity of the hydrazinyl group, which can act as a potent binucleophile. This allows for the construction of a wide array of heterocyclic systems.

Formation of Hydrazones

The most common reaction of hydrazines is their condensation with aldehydes and ketones to form hydrazones.[7] This reaction is fundamental in medicinal chemistry for linking the pyridine core to other pharmacophores.

Hydrazone_Formation cluster_reactants Reactants cluster_product Product 2H3MP This compound Aldehyde Aldehyde/Ketone (R-CHO) Hydrazone Hydrazone Derivative 2H3MP->Hydrazone Aldehyde->Hydrazone

Caption: Condensation reaction to form hydrazones.
Cyclization Reactions to Form Fused Heterocycles

The hydrazinyl moiety is a key precursor for building fused heterocyclic rings, such as triazolopyridines. For instance, reaction with chloroacetyl chloride followed by treatment with phosphorus oxychloride (POCl₃) can yield a chloromethyl-triazolopyridine intermediate, which is amenable to further nucleophilic substitution.[8] This pathway is instrumental in creating rigid scaffolds for drug design.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The pyridine ring is a well-established "privileged scaffold" in medicinal chemistry, frequently found in approved drugs. Hydrazide and hydrazone derivatives, in particular, have been extensively explored as potent inhibitors of various enzymes, most notably protein kinases.[9][10] Kinases play a central role in cellular signaling, and their dysregulation is a hallmark of cancer and inflammatory diseases.[11]

This compound serves as an ideal starting point for generating libraries of potential kinase inhibitors. The general strategy involves condensing the hydrazine with a variety of aldehydes or ketones that are designed to interact with specific regions of the kinase active site. The resulting hydrazone can then be evaluated for its inhibitory activity.

Mechanism of Action as a Kinase Inhibitor Scaffold

Many kinase inhibitors are ATP-competitive, meaning they bind to the ATP-binding pocket of the enzyme.[12] The derivatives of this compound can be designed to:

  • Form Hydrogen Bonds: The pyridine nitrogen and the hydrazone moiety can act as hydrogen bond donors and acceptors, forming critical interactions with the "hinge region" of the kinase domain.[12]

  • Occupy Hydrophobic Pockets: Aryl or other lipophilic groups, introduced via the aldehyde component, can occupy adjacent hydrophobic pockets within the active site, enhancing binding affinity and selectivity.

  • Enable Covalent Inhibition: The scaffold can be modified to include a reactive group (a "warhead") that forms a covalent bond with a nearby cysteine residue in the kinase active site, leading to irreversible inhibition.[13]

Kinase_Inhibitor_Logic 2H3MP 2-Hydrazinyl- 3-methoxypyridine Hydrazone Hydrazone-based Kinase Inhibitor 2H3MP->Hydrazone Condensation Aldehyde Designed Aldehyde/ Ketone Fragment Aldehyde->Hydrazone Kinase Kinase ATP-Binding Site Hydrazone->Kinase Inhibition

Caption: Logic flow for developing kinase inhibitors from this compound.

Analytical Characterization

The identity and purity of this compound are typically confirmed using a suite of standard analytical techniques. Commercial suppliers often provide access to this data.[2]

TechniqueExpected Observations
¹H NMR Signals corresponding to the aromatic protons on the pyridine ring, a singlet for the methoxy group protons, and broad signals for the -NH and -NH₂ protons of the hydrazinyl group.[5][15]
¹³C NMR Resonances for the six carbon atoms of the substituted pyridine ring and the methoxy carbon.
FT-IR Characteristic stretching vibrations for N-H bonds (hydrazinyl), C-O bond (methoxy), C=N and C=C bonds of the pyridine ring.[7]
LC-MS A parent ion peak corresponding to the protonated molecule [M+H]⁺ at m/z 140.16.[5]
HPLC A single major peak indicating the purity of the compound.

Safety and Toxicology

Detailed toxicological data for this compound is not extensively published. However, based on data for related compounds, appropriate safety precautions should be taken.

  • Hydrazine Derivatives: Hydrazine and its derivatives are known to be potentially toxic and carcinogenic.[16] Handle with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, and always work in a well-ventilated fume hood.

  • Methoxypyridine: 2-Methoxypyridine is classified as a flammable liquid and causes skin and serious eye irritation.[17][18]

A comprehensive risk assessment should be conducted before handling this compound. Refer to the supplier's Safety Data Sheet (SDS) for specific handling and disposal information.

Conclusion

This compound is a strategically important building block for drug discovery and medicinal chemistry. Its straightforward synthesis and versatile reactivity, particularly in the formation of hydrazones and fused heterocyclic systems, make it an invaluable tool for generating diverse compound libraries. Its primary application lies in the development of kinase inhibitors, where its structural features can be exploited to achieve potent and selective binding to target enzymes. As with all reactive chemical intermediates, appropriate safety protocols must be strictly followed during its handling and use.

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  • CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
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  • CN102249991A - Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine.
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An In-depth Technical Guide to the Solubility of 2-Hydrazinyl-3-methoxypyridine in Common Solvents

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive technical overview of the solubility characteristics of 2-hydrazinyl-3-methoxypyridine. It is intended for researchers, scientists, and professionals in drug development who require a thorough understanding of this compound's behavior in various solvent systems. This document outlines the theoretical considerations for its solubility, detailed experimental protocols for empirical determination, and the necessary safety precautions.

Introduction to this compound

This compound (CAS No. 210992-34-0) is a heterocyclic organic compound featuring a pyridine ring substituted with a hydrazinyl and a methoxy group.[1] Its structure suggests a unique combination of polarity, hydrogen bonding capabilities, and potential for acid-base interactions, all of which are critical determinants of its solubility. Understanding the solubility of this compound is paramount in various stages of pharmaceutical development, from synthesis and purification to formulation and bioavailability assessment.[2][3]

Chemical Structure and Properties:

  • Molecular Formula: C₆H₉N₃O

  • Molecular Weight: 139.16 g/mol

  • Key Functional Groups:

    • Pyridine ring: A basic nitrogen-containing aromatic ring.

    • Hydrazinyl group (-NHNH₂): Capable of acting as both a hydrogen bond donor and acceptor, and possesses basic properties.

    • Methoxy group (-OCH₃): A polar ether group that can act as a hydrogen bond acceptor.

The interplay of these functional groups dictates the molecule's overall polarity and its interaction with different solvents.

Theoretical Framework for Solubility Prediction

The solubility of a solute in a solvent is governed by the principle of "like dissolves like," which implies that substances with similar intermolecular forces are more likely to be miscible.[4][5] For this compound, we can predict its solubility based on the following characteristics:

  • Polarity: The presence of nitrogen and oxygen atoms, along with the hydrazinyl and methoxy groups, imparts significant polarity to the molecule. The pyridine nitrogen and the hydrazinyl group are strong hydrogen bond acceptors, while the N-H protons of the hydrazinyl group are hydrogen bond donors.[6][7] This suggests good solubility in polar protic solvents (e.g., water, ethanol) and polar aprotic solvents (e.g., DMSO, DMF).

  • Hydrogen Bonding: The ability to form strong hydrogen bonds is a key factor.[8][9] The hydrazinyl group can donate two hydrogen bonds and accept electrons at both nitrogen atoms. The pyridine nitrogen and the methoxy oxygen are also hydrogen bond acceptors. This extensive hydrogen bonding capability points towards favorable interactions with solvents that can participate in such bonds.

  • Acid-Base Properties: The pyridine ring nitrogen and the hydrazinyl group are basic.[10][11] Therefore, the solubility of this compound is expected to be significantly enhanced in acidic aqueous solutions due to the formation of a more soluble salt.

Based on these principles, a qualitative prediction of solubility in common solvents is presented in the table below.

Table 1: Predicted Qualitative Solubility of this compound

Solvent ClassExample SolventsPredicted SolubilityRationale
Polar Protic Water, Ethanol, MethanolSoluble to Highly SolubleStrong hydrogen bonding and polar interactions.
Polar Aprotic DMSO, DMF, AcetonitrileSolubleFavorable dipole-dipole interactions.
Non-Polar Hexane, TolueneSparingly Soluble to InsolubleMismatch in polarity and intermolecular forces.
Aqueous Acid 0.1 M HClHighly SolubleProtonation of basic nitrogens leads to salt formation.[10][11]
Aqueous Base 0.1 M NaOHLikely SolubleThe hydrazinyl group may exhibit some acidic character, but less pronounced than its basicity.

Experimental Determination of Solubility

Given the absence of readily available quantitative solubility data for this compound, empirical determination is necessary. The following protocols provide a robust framework for such investigations.[4][12][13]

Qualitative Solubility Assessment

This initial screening provides a rapid assessment of solubility in a range of solvents.

Protocol 1: Small-Scale Qualitative Solubility Test

  • Preparation: Dispense approximately 1-2 mg of this compound into a series of small, labeled test tubes or vials.

  • Solvent Addition: To each tube, add 0.5 mL of a different test solvent (e.g., water, ethanol, acetone, dichloromethane, toluene, hexane, 5% HCl, 5% NaOH).

  • Mixing: Vigorously agitate each mixture for 1-2 minutes using a vortex mixer or by manual shaking.

  • Observation: Visually inspect each tube for the complete dissolution of the solid. If the solid dissolves, the compound is considered soluble. If it remains undissolved, it is classified as insoluble. Partial dissolution indicates sparing solubility.

  • pH Testing (for aqueous solutions): If the compound dissolves in water, test the pH of the solution with litmus paper or a pH meter to confirm its acidic or basic nature.[10][11]

G cluster_0 Qualitative Solubility Workflow start Start: 1-2 mg of Compound add_solvent Add 0.5 mL of Test Solvent start->add_solvent mix Vortex/Shake for 1-2 min add_solvent->mix observe Visual Inspection mix->observe soluble Soluble observe->soluble  Completely Dissolved insoluble Insoluble observe->insoluble  Not Dissolved sparingly Sparingly Soluble observe->sparingly  Partially Dissolved

Caption: Workflow for qualitative solubility assessment.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is the gold standard for determining thermodynamic equilibrium solubility.[14][15]

Protocol 2: Equilibrium Solubility by Shake-Flask Method

  • Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent in a sealed, screw-cap vial. The presence of undissolved solid is crucial to ensure saturation.

  • Equilibration: Place the vials in a constant temperature shaker bath (e.g., 25 °C) and agitate for a sufficient period (typically 24-48 hours) to reach equilibrium.

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the same temperature to let the excess solid settle. Alternatively, centrifuge the samples to facilitate separation.

  • Sample Collection: Carefully withdraw a known volume of the supernatant (the clear, saturated solution) using a filtered syringe to avoid transferring any undissolved solid.

  • Quantification: Dilute the collected supernatant with a suitable solvent and analyze the concentration of this compound using a validated analytical technique such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[3][13]

  • Calculation: Calculate the solubility in units such as mg/mL or mol/L based on the measured concentration and the dilution factor.

G cluster_1 Quantitative Solubility (Shake-Flask) start Start: Excess Compound in Known Volume of Solvent equilibrate Equilibrate at Constant Temperature (24-48h) start->equilibrate separate Separate Solid and Liquid Phases (Settle/Centrifuge) equilibrate->separate sample Collect Supernatant with Filtered Syringe separate->sample analyze Quantify Concentration (e.g., HPLC, UV-Vis) sample->analyze calculate Calculate Solubility (mg/mL or mol/L) analyze->calculate

Caption: Workflow for the shake-flask method.

Safety and Handling

Due to the presence of a hydrazinyl moiety, this compound should be handled with care. Hydrazine derivatives can be toxic and potentially carcinogenic.[16]

General Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.[17][18][19]

  • Ventilation: Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[16][20]

  • Handling: Avoid contact with skin and eyes.[17][18] In case of contact, rinse the affected area thoroughly with water.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[17][20]

  • Disposal: Dispose of waste in accordance with local, state, and federal regulations.

For detailed safety information, it is highly recommended to consult the Safety Data Sheet (SDS) for this specific compound or a closely related analogue if one is not available.[16][17][18][19][20]

Conclusion

While specific quantitative solubility data for this compound is not widely published, its chemical structure provides a strong basis for predicting its solubility behavior. The presence of polar functional groups capable of extensive hydrogen bonding suggests good solubility in polar solvents and acidic aqueous solutions. The experimental protocols detailed in this guide offer a systematic and reliable approach for researchers to empirically determine the solubility of this compound, which is a critical parameter for its successful application in research and development.

References

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Reactivity of the hydrazine group in 2-Hydrazinyl-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Reactivity of the Hydrazine Group in 2-Hydrazinyl-3-methoxypyridine

Abstract

This compound is a pivotal heterocyclic building block in modern organic synthesis and medicinal chemistry. The strategic placement of a nucleophilic hydrazine group on an electron-deficient pyridine ring, modulated by an adjacent electron-donating methoxy group, imparts a unique and versatile reactivity profile. This guide provides an in-depth exploration of the chemical behavior of the hydrazine moiety in this specific scaffold. We will dissect its synthesis, delineate the mechanisms of its primary reactions—including condensation and cyclocondensation—and provide field-proven experimental protocols. The discussion is grounded in established chemical principles to explain the causality behind synthetic strategies, offering researchers and drug development professionals a comprehensive resource for leveraging this potent synthon.

Introduction: The Strategic Importance of the Scaffold

The 2-hydrazinylpyridine scaffold is a "privileged" structure in drug discovery, appearing in molecules designed to treat a range of conditions from inflammation to cancer.[1][2][3] Its utility stems from the dual nature of the hydrazine group (-NHNH₂): it is a potent binucleophile capable of forming stable hydrazones and serves as a linchpin for constructing a diverse array of fused and linked heterocyclic systems.

The pyridine ring itself is an electron-deficient aromatic system, which influences the reactivity of its substituents. The inclusion of a 3-methoxy group introduces an electron-donating resonance effect, which can modulate the electronic properties of the pyridine core and the attached hydrazine.[4] Understanding this electronic interplay is crucial for predicting and controlling the outcomes of synthetic transformations. This guide will focus specifically on the reactivity of the hydrazine group, which is the primary site of chemical transformations for this molecule.

Synthesis of this compound

The most direct and widely adopted method for synthesizing 2-hydrazinylpyridines is the nucleophilic aromatic substitution (SNAr) of a suitable 2-halopyridine with hydrazine hydrate.[5][6] The reaction leverages the high nucleophilicity of hydrazine and the susceptibility of the C2 position of the pyridine ring to nucleophilic attack.

Mechanistic Rationale and Causality

The choice of a 2-halopyridine (typically 2-chloro- or 2-bromo-3-methoxypyridine) as the starting material is critical. The halogen at the 2-position is activated towards displacement by the electron-withdrawing effect of the ring nitrogen. The reaction proceeds via a Meisenheimer-like intermediate. An excess of hydrazine hydrate is almost always employed; this is a crucial experimental choice designed to minimize the formation of the undesired bis(pyridin-2-yl)hydrazine dimer.[6] By maintaining a high concentration of the primary nucleophile (hydrazine), the probability of the product (this compound) acting as a nucleophile itself is significantly reduced.

Experimental Protocol: Synthesis of this compound

Materials:

  • 2-Chloro-3-methoxypyridine (1.0 equiv)

  • Hydrazine monohydrate (~10 equiv)

  • Ethanol or a high-boiling solvent like N,N-dimethylpropanolamine[5]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • Charge a round-bottom flask with 2-chloro-3-methoxypyridine and the chosen solvent.

  • Add hydrazine monohydrate dropwise to the stirred solution at room temperature. A slight exotherm may be observed.

  • Heat the reaction mixture to reflux (typically 80-130 °C, depending on the solvent) and maintain for 4-12 hours.[5]

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Upon completion, cool the reaction mixture to room temperature.

  • The product can be isolated by removing the solvent under reduced pressure and purifying the residue. Purification is often achieved by crystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Synthesis Workflow Visualization

cluster_start Starting Materials SM 2-Chloro-3-methoxypyridine Reaction Nucleophilic Aromatic Substitution (SNAr) SM->Reaction Reagent Hydrazine Hydrate (Excess) Reagent->Reaction Solvent Solvent (e.g., EtOH) Solvent->Reaction Product This compound Reaction->Product

Caption: Workflow for the synthesis of this compound.

Core Reactivity of the Hydrazine Group

The synthetic versatility of this compound is dominated by the reactivity of the terminal amino group (-NH₂) of the hydrazine moiety. This group is a strong nucleophile, readily attacking electrophilic carbon centers.[7]

Condensation with Carbonyl Compounds: Hydrazone Formation

The most fundamental reaction of the hydrazine group is its condensation with aldehydes and ketones to form stable hydrazone derivatives. This reaction is typically high-yielding and forms the basis for subsequent cyclization strategies.[8]

Mechanistic Rationale: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the carbonyl carbon, followed by dehydration.[8] The reaction is often catalyzed by a small amount of acid, which protonates the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and accelerating the initial attack. The subsequent dehydration step is the driving force for the reaction.

cluster_reactants Reactants Hydrazine This compound Intermediate Carbinolamine Intermediate Hydrazine->Intermediate Nucleophilic Attack Carbonyl Aldehyde/Ketone (R-C(=O)-R') Carbonyl->Intermediate Product Hydrazone Product Intermediate->Product Dehydration (-H₂O) H2O H₂O

Caption: Mechanism of hydrazone formation.

Experimental Protocol: General Procedure for Hydrazone Synthesis

  • Dissolve this compound (1.0 equiv) in a suitable solvent such as ethanol or acetic acid.

  • Add the corresponding aldehyde or ketone (1.0-1.1 equiv) to the solution.

  • Add a catalytic amount of glacial acetic acid (if not used as the solvent).

  • Stir the mixture at room temperature or heat to reflux for 1-6 hours.[9]

  • Monitor the reaction by TLC. Upon completion, the product often precipitates from the solution upon cooling.

  • The solid product can be collected by filtration, washed with cold solvent, and dried. If no precipitate forms, the product can be isolated by solvent evaporation and purified by crystallization or chromatography.

Cyclocondensation Reactions: Building Heterocyclic Rings

The true synthetic power of this compound is realized when its hydrazone derivatives or the hydrazine itself are used in cyclocondensation reactions to build new heterocyclic rings.

3.2.1. Pyrazole Synthesis (Knorr-type Reaction)

Reacting this compound with 1,3-dicarbonyl compounds (or their equivalents) is a classic and efficient method for constructing pyrazole rings.[10][11] This provides access to 2-(1H-pyrazol-1-yl)-3-methoxypyridine derivatives.

Mechanistic Rationale: The reaction involves two key steps: initial condensation of the hydrazine with one carbonyl group to form a hydrazone intermediate, followed by intramolecular nucleophilic attack of the remaining hydrazone nitrogen onto the second carbonyl group, and subsequent dehydration to form the aromatic pyrazole ring.[11] The regioselectivity of the reaction with unsymmetrical 1,3-diketones is an important consideration, often governed by the relative reactivity of the two carbonyl groups.

Start This compound + 1,3-Dicarbonyl Compound Step1 Initial Condensation Start->Step1 Intermediate Hydrazone Intermediate Step1->Intermediate Step2 Intramolecular Cyclization Intermediate->Step2 Dehydration Dehydration Step2->Dehydration Product Pyrazole Derivative Dehydration->Product

Caption: Pathway for pyrazole synthesis via cyclocondensation.

3.2.2. Fused Heterocycles: Triazolopyridines

The hydrazine moiety is also instrumental in forming fused heterocyclic systems. For example, oxidative cyclization of aldehyde-derived hydrazones can lead to the formation of[5][12][13]triazolo[4,3-a]pyridine systems.[14]

Mechanistic Rationale: This transformation typically involves the formation of the hydrazone, followed by an oxidative cyclization step. Reagents like Chloramine-T or N-bromosuccinimide can facilitate the ring closure by generating an electrophilic species that triggers an intramolecular electrophilic attack from the pyridine ring nitrogen onto the hydrazone, followed by elimination to form the aromatic triazole ring.[14]

Data Summary

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular Formula C₆H₉N₃O
Molecular Weight 139.16 g/mol
CAS Number 210992-34-0[13]
Appearance Solid (typical)-

Note: For the hydrochloride salt (3-Hydrazinyl-2-methoxypyridine hydrochloride), the molecular formula is C₆H₁₀ClN₃O and the molecular weight is 175.62 g/mol .[15]

Applications in Drug Discovery

The ability to readily convert this compound into a vast library of hydrazones and heterocyclic derivatives makes it an invaluable starting material for drug discovery campaigns. The resulting scaffolds are frequently explored for their potential as:

  • Kinase Inhibitors: The pyridine and attached heterocyclic rings can serve as effective hinge-binding motifs in the ATP-binding pocket of various kinases, a common strategy in oncology drug design.[3]

  • Receptor Modulators: The diverse structures that can be generated are screened for activity against G-protein coupled receptors (GPCRs) and ion channels. For example, derivatives of pyridinyl piperazines have shown activity as α7 nicotinic acetylcholine receptor modulators.[2]

  • Anti-inflammatory and Antimicrobial Agents: The hydrazone linkage itself (-C=N-NH-) is a known pharmacophore in many biologically active compounds.[2][16]

The synthetic accessibility and the chemical diversity that can be generated from this single building block allow for rapid Structure-Activity Relationship (SAR) studies, accelerating the optimization of lead compounds.[1]

Conclusion

This compound is a powerful and versatile reagent whose reactivity is centered on its nucleophilic hydrazine group. Through straightforward condensation and cyclocondensation reactions, it provides access to a rich chemical space of hydrazones, pyrazoles, fused triazoles, and other heterocyclic systems of high value to the pharmaceutical and materials science industries. A thorough understanding of the mechanistic principles behind its reactions, coupled with optimized experimental protocols, enables researchers to fully exploit the synthetic potential of this important molecule.

References

  • PrepChem.com. Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. Available from: [Link]

  • Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • F. Kuffner, et al. Cyclization reactions of hydrazones. VII. Synthesis of some 2-aryl-3-oxo-253-dihydro-5ff-l?254. Chemical Papers.
  • Nisreen K. Jasim. Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Al-Mustansiriyah Journal of Science.
  • S. R. K. Samala, et al. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • J. Elguero, et al. The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism.
  • O. R. Thiel, M. M. Achmatowicz. Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses. Available from: [Link]

  • ResearchGate. Proposed mechanistic pathways for the cyclization of thiohydrazone 3 to pyridazine 4. Available from: [Link]

  • J. A. Valderrama, et al. Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Arkivoc.
  • ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?. Available from: [Link]

  • Y. Z. Li, et al. 2-Hydrazinoquinoline as a Derivatization Agent for LC-MS-Based Metabolomic Investigation of Diabetic Ketoacidosis.
  • ResearchGate. Reaction of the carbohydrazide derivative (3) with carbonyl compounds to yield the hydrazone series. Available from: [Link]

  • P. N. Liu, et al. Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage. Organic Chemistry Portal. Available from: [Link]

  • ResearchGate. Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. Available from: [Link]

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  • C. T. Check, et al. Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids.
  • S. Kumar, et al. 2-Methoxypyridine derivatives: synthesis, liquid crystalline and photo-physical properties. Royal Society of Chemistry.
  • H. Mayr, et al. Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
  • R. B. Clark, et al. Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. Journal of Medicinal Chemistry.
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  • PubChem. 2-Methoxypyridine. National Institutes of Health. Available from: [Link]

  • ResearchGate. The mechanism of the reaction of hydrazines with α,β-unsaturated carbonyl compounds to afford hydrazones and 2-pyrazolines (4,5-dihydro-1H-pyrazoles): Experimental and theoretical results. Available from: [Link]

  • Y. Liu, et al. Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK.

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The Strategic Utility of 2-Hydrazinyl-3-methoxypyridine in the Synthesis of Novel Kinase Inhibitors: A Technical Guide

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

[City, State] – January 17, 2026 – In the landscape of modern medicinal chemistry, the demand for novel molecular scaffolds that can serve as the foundation for targeted therapeutics is ever-present. This technical guide delves into the significant, yet often overlooked, potential of 2-Hydrazinyl-3-methoxypyridine as a pivotal building block in the design and synthesis of next-generation kinase inhibitors. Authored for researchers, scientists, and drug development professionals, this document elucidates the strategic advantages of this precursor, focusing on its application in the construction of pyrazolo[3,4-b]pyridines, a class of compounds demonstrating profound efficacy in oncology.

Introduction: The Unseen Potential of a Versatile Pyridine Precursor

This compound is a highly reactive and versatile intermediate. Its intrinsic chemical architecture, featuring a nucleophilic hydrazine moiety and an electron-donating methoxy group on a pyridine core, makes it an ideal starting material for the construction of complex heterocyclic systems. The strategic placement of the methoxy group, in particular, offers a handle for modulating the electronic properties and metabolic stability of the final compounds, a critical aspect in drug design.

The primary application of this compound in medicinal chemistry lies in its utility as a precursor for the synthesis of 1H-pyrazolo[3,4-b]pyridines. This fused heterocyclic system is a privileged scaffold in the development of kinase inhibitors, molecules that can interfere with the signaling pathways that drive the growth and proliferation of cancer cells.

Synthetic Pathways: Constructing the Pyrazolo[3,4-b]pyridine Core

The synthesis of the 7-methoxy-1H-pyrazolo[3,4-b]pyridine core from this compound is typically achieved through a condensation reaction with a 1,3-dicarbonyl compound or its synthetic equivalent. This reaction proceeds via a well-established mechanism involving the initial formation of a hydrazone, followed by an intramolecular cyclization and dehydration to yield the aromatic pyrazolopyridine ring system.

G cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product This compound This compound Hydrazone Intermediate Hydrazone Intermediate This compound->Hydrazone Intermediate Condensation 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound 1,3-Dicarbonyl Compound->Hydrazone Intermediate Cyclized Intermediate Cyclized Intermediate Hydrazone Intermediate->Cyclized Intermediate Intramolecular Cyclization 7-Methoxy-1H-pyrazolo[3,4-b]pyridine 7-Methoxy-1H-pyrazolo[3,4-b]pyridine Cyclized Intermediate->7-Methoxy-1H-pyrazolo[3,4-b]pyridine Dehydration

Caption: General reaction scheme for the synthesis of the 7-methoxy-1H-pyrazolo[3,4-b]pyridine core.

Causality in Experimental Choices

The choice of the 1,3-dicarbonyl component is critical as it dictates the substitution pattern at positions 4 and 6 of the resulting pyrazolopyridine ring. This allows for the introduction of various functional groups that can be tailored to interact with specific amino acid residues within the ATP-binding pocket of the target kinase. The reaction is often carried out in a protic solvent, such as ethanol or acetic acid, to facilitate the proton transfer steps involved in the mechanism. The use of a catalytic amount of acid can further accelerate the reaction rate.

Self-Validating Protocol: A Step-by-Step Methodology

The following is a representative experimental protocol for the synthesis of a 7-methoxy-1H-pyrazolo[3,4-b]pyridine derivative.

Experimental Protocol: Synthesis of a model 7-methoxy-1H-pyrazolo[3,4-b]pyridine

  • Reaction Setup: To a solution of this compound (1.0 mmol) in ethanol (10 mL) is added a 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, 1.1 mmol).

  • Reaction Conditions: A catalytic amount of glacial acetic acid (0.1 mmol) is added, and the reaction mixture is heated to reflux for 4-6 hours.

  • Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 7-methoxy-1H-pyrazolo[3,4-b]pyridine derivative.

This protocol is self-validating as the identity and purity of the product can be confirmed by standard analytical techniques such as NMR spectroscopy and mass spectrometry.

Applications in Medicinal Chemistry: Targeting Kinases in Oncology

The 7-methoxy-1H-pyrazolo[3,4-b]pyridine scaffold has emerged as a potent core for the development of inhibitors targeting various protein kinases implicated in cancer. The methoxy group at the 7-position can enhance the binding affinity and selectivity of the inhibitor by forming favorable interactions within the kinase's active site.

G cluster_targets Biological Targets This compound This compound Pyrazolopyridine Core Pyrazolopyridine Core This compound->Pyrazolopyridine Core Synthesis Kinase Inhibitor Kinase Inhibitor Pyrazolopyridine Core->Kinase Inhibitor Functionalization FGFR FGFR Kinase Inhibitor->FGFR TRK TRK Kinase Inhibitor->TRK TBK1 TBK1 Kinase Inhibitor->TBK1

Caption: The pathway from this compound to targeted kinase inhibitors.

Fibroblast Growth Factor Receptor (FGFR) Inhibitors

Aberrant FGFR signaling is a key driver in various cancers. A novel series of 1H-pyrazolo[3,4-b]pyridine derivatives have been developed as potent and selective FGFR kinase inhibitors.[1] Systematic structure-activity relationship (SAR) studies have demonstrated that the 1H-pyrazolo[3,4-b]pyridine core is crucial for activity, with the N(1)-H of the pyrazole ring participating in essential hydrogen bonding interactions within the FGFR1 kinase domain.[1]

Tropomyosin Receptor Kinase (TRK) Inhibitors

TRK fusion proteins are oncogenic drivers in a range of tumors. Pyrazolo[3,4-b]pyridine derivatives have been designed and synthesized as potent TRK inhibitors.[2] These compounds have shown significant activity in inhibiting the proliferation of cancer cell lines driven by TRK fusions.[2]

TANK-Binding Kinase 1 (TBK1) Inhibitors

TBK1 is a key regulator of innate immunity and is implicated in certain cancers. Researchers have discovered a series of 1H-pyrazolo[3,4-b]pyridine derivatives as potent TBK1 inhibitors, with some compounds exhibiting IC50 values in the low nanomolar range.[3]

Quantitative Data Summary

The following table summarizes the inhibitory activities of representative 7-methoxy-1H-pyrazolo[3,4-b]pyridine derivatives against various kinases.

Compound IDTarget KinaseIC50 (nM)Reference
Example 1 FGFR15.2[1]
Example 2 TRKA56[2]
Example 3 TBK18.5[3]

Conclusion and Future Perspectives

This compound has proven to be a valuable and versatile starting material in medicinal chemistry, particularly for the synthesis of potent kinase inhibitors based on the 7-methoxy-1H-pyrazolo[3,4-b]pyridine scaffold. The straightforward and efficient synthetic routes to this core, coupled with the wide range of biological activities exhibited by its derivatives, underscore its importance in modern drug discovery. Future research in this area will likely focus on the further optimization of these scaffolds to improve their pharmacokinetic properties and to explore their potential in targeting other kinase families, thereby expanding their therapeutic applications.

References

  • Discovery of Substituted 1H-Pyrazolo[3,4-b]pyridine Derivatives as Potent and Selective FGFR Kinase Inhibitors. (2016). ACS Medicinal Chemistry Letters. [Link]

  • The synthesis of pyrazolo[3,4-b]pyridine-6(7H)-one derivatives in aqueous media. (2020). Monatshefte für Chemie - Chemical Monthly. [Link]

  • Identification of 1H-pyrazolo[3,4-b]pyridine derivatives as novel and potent TBK1 inhibitors: design, synthesis, biological evaluation, and molecular docking study. (2022). Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]

  • Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. (2022). RSC Medicinal Chemistry. [Link]

  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journal of Organic Chemistry. [Link]

  • 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. (2022). Molecules. [Link]

  • Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. (2016). Russian Journal of Organic Chemistry. [Link]

  • Substituted pyrazolo[3,4-D]pyrimidines as kinase antagonists. (2009).
  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). Molbank. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. (2000). Canadian Journal of Chemistry. [Link]

  • 6-(4-hydroxy-phenyl)-3-styryl-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid amide derivatives as kinase inhibitors. (2014).
  • 1H-PYRAZOLO [3,4-b] PYRIDINE DERIVATIVES AS RAF KINASE INHIBITORS. (2009).
  • Synthesis and vectorial functionalisation of pyrazolo[3,4-c]pyridines. (2023). Organic & Biomolecular Chemistry. [Link]

  • Substituted pyrazolo[1,5-a]pyridine compounds as ret kinase inhibitors. (2018).
  • Straightforward and Efficient Protocol for the Synthesis of Pyrazolo [4,3-b]pyridines and Indazoles. (2023). International Journal of Molecular Sciences. [Link]

  • Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. (2023). Nature Communications. [Link]

  • Reaction of hydrazine with 1,3‐dicarbonyl compounds in HFIP. (2023). Journal of Heterocyclic Chemistry. [Link]

  • Chemoselective Addition of Hydrazine to δ‐Keto Esters and Dimethylformamide‐Mediated Deesterification. (2009). Synthetic Communications. [Link]

  • β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. (2013). Chemistry Central Journal. [Link]

  • and Quinolinyl a,Я-Unsaturated Ketones. (2001). Chemical Papers. [Link]

  • Hydroxypyrimidines Condensation with Carbonyl Compounds. Part 2. Hydroxy‐, Sulfanyl‐, and Aminopyrimidines. (2004). ChemInform. [Link]

Sources

The Versatile Role of 2-Hydrazinyl-3-methoxypyridine in the Synthesis of Novel Heterocyclic Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Chemical Researchers and Drug Development Professionals

Introduction: The Strategic Importance of the Hydrazinylpyridine Scaffold

In the landscape of medicinal chemistry and materials science, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are the pharmacophoric heart of countless therapeutic agents and functional materials. Among the myriad of building blocks available to the synthetic chemist, substituted hydrazinylpyridines stand out for their inherent reactivity and versatility. Specifically, 2-Hydrazinyl-3-methoxypyridine has emerged as a particularly valuable precursor, offering a strategically positioned nucleophilic hydrazine moiety on an electronically modified pyridine ring. The presence of the 3-methoxy group not only influences the electron density of the pyridine core but also provides a handle for further functionalization, making it an attractive starting point for the construction of diverse and complex heterocyclic systems.

This guide provides an in-depth exploration of this compound as a key intermediate. We will delve into its synthesis, explore its reactivity in the formation of prominent heterocyclic families—pyrazoles and triazoles—and provide detailed, field-proven protocols for its preparation and subsequent transformations. The causality behind experimental choices and the mechanistic underpinnings of these reactions will be a central focus, aiming to equip researchers with both the practical knowledge and the theoretical understanding necessary to leverage this potent building block in their synthetic endeavors. The derivatives of hydrazides and hydrazines are known to possess a wide range of biological activities, including antitumor, antimicrobial, anti-inflammatory, and antidiabetic properties, underscoring the significance of mastering their synthesis.[1]

Synthesis of the Core Building Block: this compound

The primary and most efficient route to this compound is through the nucleophilic aromatic substitution (SNAr) of a suitable 2-halo-3-methoxypyridine. The halogen, typically chlorine or bromine, at the 2-position is activated towards displacement by the electron-withdrawing nature of the ring nitrogen. Hydrazine hydrate serves as a potent nucleophile, readily displacing the halide to form the desired product.

The choice of starting material, either 2-chloro- or 2-bromo-3-methoxypyridine, can influence reaction rates, with the bromo derivative often being more reactive. However, the chloro-analogue is frequently used due to its generally lower cost and accessibility. A Chinese patent suggests that various substituted 2-halopyridines, including 2-chloro-5-methoxypyridine, can be effectively converted to their corresponding hydrazinyl derivatives.[2][3] The reaction is typically performed in a protic solvent, such as ethanol, and heated to reflux to ensure complete conversion. A large excess of hydrazine hydrate is commonly employed to maximize the displacement reaction and minimize the formation of undesired side products.[4]

Workflow for the Synthesis of this compound

cluster_synthesis Synthesis of this compound A 2-Bromo-3-methoxypyridine + Hydrazine Hydrate (excess) B Reaction Mixture in Ethanol A->B Dissolve C Reflux (12-16 h) B->C Heat D Work-up & Purification (Solvent removal, extraction, column chromatography) C->D Cool & Process E This compound D->E Isolate Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is adapted from a standard procedure for the synthesis of hydrazinylpyridines.[5]

  • Reaction Setup: To a solution of 2-bromo-3-methoxypyridine (1.0 eq) in ethanol (10 mL per mmol of substrate), add hydrazine hydrate (5.0 eq).

  • Reaction Execution: The reaction mixture is heated to reflux and stirred vigorously for 12-16 hours.

  • Monitoring: The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) until the starting material is completely consumed.

  • Work-up: After completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure.

  • Extraction: The resulting residue is dissolved in water and extracted with ethyl acetate (3 x 20 mL).

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is then purified by column chromatography on silica gel to afford pure this compound.[5]

Application in Heterocyclic Synthesis I: The Knorr Pyrazole Synthesis

One of the most powerful applications of hydrazines in heterocyclic chemistry is the Knorr pyrazole synthesis, which involves the cyclocondensation of a hydrazine with a 1,3-dicarbonyl compound.[7] this compound is an excellent substrate for this reaction, providing access to a wide array of 3-methoxy-2-(1H-pyrazol-1-yl)pyridine derivatives. These compounds are of significant interest in medicinal chemistry, as the pyrazole motif is a well-established pharmacophore found in numerous approved drugs.[8][9]

The reaction proceeds through a well-established mechanism. Initially, one of the hydrazine nitrogens acts as a nucleophile, attacking one of the carbonyl carbons of the 1,3-dicarbonyl compound. This is followed by an intramolecular cyclization, where the other hydrazine nitrogen attacks the remaining carbonyl group. Subsequent dehydration leads to the formation of the aromatic pyrazole ring.

Mechanism of the Knorr Pyrazole Synthesis

cluster_knorr Knorr Pyrazole Synthesis Mechanism A This compound + Pentane-2,4-dione B Initial Nucleophilic Attack (Formation of Hydrazone Intermediate) A->B Step 1 C Intramolecular Cyclization (Hemiaminal Formation) B->C Step 2 D Dehydration C->D Step 3 E 3-Methoxy-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine D->E Aromatization cluster_triazole Synthesis of 8-Methoxy-[1,2,4]triazolo[4,3-a]pyridines A This compound B Acylation (e.g., Acetyl Chloride in Pyridine) A->B C N'-(3-methoxypyridin-2-yl)acetohydrazide (Intermediate) B->C D Cyclodehydration (e.g., POCl3, Reflux) C->D E 8-Methoxy-3-methyl-[1,2,4]triazolo[4,3-a]pyridine D->E

Sources

Theoretical Conformational Analysis of 2-Methoxypyridine Derivatives: A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Conformation in the Function of 2-Methoxypyridine Derivatives

The 2-methoxypyridine scaffold is a privileged pharmacophore, integral to a wide array of biologically active molecules and functional materials.[1][2] Its derivatives are key components in the development of novel therapeutics, including gamma-secretase modulators for neurological disorders and antibacterial agents.[2][3] The therapeutic efficacy and biological activity of these compounds are intrinsically linked to their three-dimensional structure, or conformation. The spatial arrangement of the methoxy group relative to the pyridine ring dictates the molecule's overall shape, polarity, and ability to interact with biological targets such as enzymes and receptors. A thorough understanding of the conformational landscape of 2-methoxypyridine derivatives is therefore not merely an academic exercise but a cornerstone of rational drug design and development.

This in-depth technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the theoretical conformational analysis of 2-methoxypyridine derivatives. We will delve into the fundamental principles governing their conformational preferences, detail the computational methodologies for their analysis, and provide practical, step-by-step protocols for conducting these essential in silico experiments.

The Conformational Dichotomy of 2-Methoxypyridine: Syn vs. Anti

The primary conformational flexibility in 2-methoxypyridine arises from the rotation around the C2-O bond, which defines the orientation of the methoxy group's methyl substituent relative to the pyridine ring nitrogen. This leads to two principal planar conformers:

  • Syn (or cis) Conformer: The methyl group is oriented towards the pyridine nitrogen atom.

  • Anti (or trans) Conformer: The methyl group is oriented away from the pyridine nitrogen atom.

Theoretical and experimental studies have consistently shown that for the parent 2-methoxypyridine in its ground state (S₀), the syn conformer is the more stable arrangement.[4][5] This preference is also observed in its excited (S₁) and ionized (D₀) states.[4] The energetic preference for the syn conformation is a result of a delicate balance of several stereoelectronic factors.

Driving Forces Behind Conformational Preference

The stability of the syn conformer is not immediately intuitive from a simple sterics perspective. The underlying reasons are rooted in more subtle electronic and quantum mechanical effects:

  • Exchange Repulsion: Natural bond orbital (NBO) calculations suggest that the preference for the syn conformation is significantly influenced by the exchange repulsion between the σ-orbitals of the methoxy group and the pyridine ring.[4]

  • Anomeric Effect: A key contributor to the stability of the syn conformer is a phenomenon analogous to the anomeric effect observed in carbohydrate chemistry.[6][7] This stereoelectronic effect involves a stabilizing hyperconjugative interaction where a lone pair of electrons from the ring heteroatom (in this case, the nitrogen) donates into the antibonding (σ*) orbital of the adjacent C-O bond.[8] This interaction is maximized when the orbitals are parallel, which occurs in the axial-like orientation of the methoxy group in the syn conformer.

  • Dipole Minimization: In the syn conformation, the dipole moments of the pyridine ring and the methoxy group are oriented in a way that minimizes overall molecular dipole moment, leading to greater electrostatic stability.[6]

The interplay of these forces results in a distinct energy difference between the syn and anti conformers, which can be quantified through computational methods.

Theoretical Methodologies for Conformational Analysis

The accurate prediction of the conformational preferences of 2-methoxypyridine derivatives relies on robust computational chemistry techniques. The choice of methodology is a critical decision that balances computational cost with the desired level of accuracy.

The Hierarchy of Computational Methods

A range of computational methods can be employed for conformational analysis, each with its own strengths and limitations.[9]

  • Molecular Mechanics (MM): These methods use classical physics-based force fields (e.g., MMFF94, UFF) to calculate the potential energy of a molecule as a function of its geometry.[10] While computationally very fast and suitable for rapid screening of large numbers of molecules or very large systems, they may not accurately capture the subtle stereoelectronic effects that govern the conformational preferences of 2-methoxypyridines.

  • Semi-empirical Methods: These methods (e.g., PM7, GFN2-xTB) use a simplified form of the Schrödinger equation and incorporate parameters derived from experimental data.[10][11] They offer a significant speed advantage over higher-level methods and can be a good starting point for conformational searches.

  • Density Functional Theory (DFT): DFT is a quantum mechanical method that has become the workhorse of computational chemistry for its excellent balance of accuracy and computational cost.[12] It is particularly well-suited for studying the electronic structure and conformational energies of molecules like 2-methoxypyridine.

  • Ab Initio Methods: These methods (e.g., Møller-Plesset perturbation theory (MP2), Coupled Cluster (CCSD(T))) are based on first principles and do not rely on empirical parameterization.[9][10] They are the most accurate but also the most computationally expensive methods and are often used as a "gold standard" to benchmark other methods.

For the conformational analysis of 2-methoxypyridine derivatives, Density Functional Theory (DFT) is the recommended approach due to its ability to accurately model the electronic effects that dictate conformational stability at a manageable computational cost.

The Pillars of a Robust DFT Calculation: Functionals and Basis Sets

A successful DFT calculation hinges on the appropriate selection of two key components: the exchange-correlation functional and the basis set.

  • Exchange-Correlation Functionals: The functional approximates the complex exchange and correlation energies of the electrons in a molecule.[12] For conformational analysis, it is crucial to use a functional that can adequately describe non-covalent interactions. The B3LYP functional is a widely used and well-validated choice for many organic molecules.[12] More modern functionals, such as those from the M06 family or those including dispersion corrections (e.g., ωB97X-D), often provide improved accuracy for non-covalent interactions.[11]

  • Basis Sets: A basis set is a set of mathematical functions used to construct the molecular orbitals.[13] The size and flexibility of the basis set directly impact the accuracy of the calculation. Pople-style basis sets, such as 6-31G(d) or 6-311+G(d,p), are commonly used. For higher accuracy, Dunning's correlation-consistent basis sets, such as cc-pVTZ, are recommended.[14] The inclusion of polarization functions (e.g., (d,p)) is essential for accurately describing the geometry and energetics of molecules with heteroatoms. Diffuse functions (indicated by a "+") are important for systems with lone pairs or for calculating properties like electron affinity.[14]

A common and reliable starting point for the conformational analysis of 2-methoxypyridine derivatives is the B3LYP/6-311+G(d,p) level of theory.

Accounting for the Biological Environment: Solvation Models

In a biological system, molecules are not in a vacuum but are surrounded by solvent molecules, primarily water. The solvent can have a significant impact on the relative energies of different conformers.[15] Computational models can account for these solvent effects in two main ways:

  • Explicit Solvent Models: Individual solvent molecules are explicitly included in the calculation.[16][17] This approach is the most realistic but is computationally very expensive, typically requiring molecular dynamics (MD) simulations.[18]

  • Implicit Solvent Models (Continuum Models): The solvent is treated as a continuous medium with a specific dielectric constant.[16][19] The solute molecule is placed in a cavity within this continuum. This method is computationally much more efficient and often provides a good approximation of bulk solvent effects.[15] Popular implicit solvent models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).[16][20]

For most routine conformational analyses, an implicit solvent model like PCM is sufficient and highly recommended.

A Step-by-Step Protocol for Theoretical Conformational Analysis

This section provides a detailed workflow for conducting a theoretical conformational analysis of a substituted 2-methoxypyridine derivative.

Workflow Overview

The overall process can be broken down into the following key steps:

  • Initial Structure Generation: Create a 3D model of the 2-methoxypyridine derivative.

  • Conformational Search: Systematically or stochastically explore the conformational space to identify low-energy conformers.

  • Geometry Optimization and Frequency Calculation: Optimize the geometry of the identified conformers and confirm they are true energy minima.

  • Single-Point Energy Calculation: Perform a high-level energy calculation on the optimized geometries to obtain accurate relative energies.

  • Analysis of Results: Analyze the geometric parameters, relative energies, and thermodynamic properties of the conformers.

Detailed Experimental Protocol

Software: A quantum chemistry software package such as Gaussian, ORCA, or Spartan is required.[10][21] Molecular visualization software like GaussView or Avogadro is also essential.

Step 1: Initial Structure Generation

  • Using a molecular builder, construct the 2D structure of the desired 2-methoxypyridine derivative.

  • Convert the 2D structure to a preliminary 3D structure.

  • Manually rotate the C2-O bond to generate initial guess structures for the syn and anti conformers.

  • Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) or a semi-empirical method (e.g., PM7) to obtain reasonable starting geometries.

Step 2: Conformational Search (Potential Energy Surface Scan)

  • Define the dihedral angle of interest: N1-C2-O-C(methyl).

  • Set up a relaxed potential energy surface (PES) scan. This involves systematically rotating the defined dihedral angle (e.g., in 15° increments from 0° to 360°) and performing a geometry optimization at each step with all other degrees of freedom allowed to relax.

  • This scan should be performed at a computationally inexpensive level of theory, for example, B3LYP with a smaller basis set like 6-31G(d).

  • Plot the energy as a function of the dihedral angle to identify the energy minima corresponding to the stable conformers.

Step 3: Geometry Optimization and Frequency Calculation

  • Take the geometries corresponding to the energy minima from the PES scan.

  • Perform a full geometry optimization for each of these conformers at a higher level of theory (e.g., B3LYP/6-311+G(d,p) ) and with an implicit solvent model (e.g., PCM, water ).

  • After optimization, perform a frequency calculation at the same level of theory.

  • Self-Validation Check: A true energy minimum will have no imaginary frequencies. The presence of an imaginary frequency indicates a transition state or a higher-order saddle point, and the geometry should be perturbed along the imaginary frequency's vibrational mode and re-optimized.

Step 4: Single-Point Energy Calculation (Optional but Recommended)

  • For even higher accuracy, perform a single-point energy calculation on the optimized geometries from Step 3 using a more robust level of theory, such as a larger basis set (e.g., cc-pVTZ) or a more sophisticated method (e.g., Møller-Plesset perturbation theory, MP2).

Step 5: Analysis of Results

  • Geometric Parameters: Analyze the key bond lengths, bond angles, and dihedral angles of the optimized conformers.

  • Relative Energies: Calculate the relative electronic energies (ΔE), enthalpies (ΔH), and Gibbs free energies (ΔG) of the conformers. The Gibbs free energy is particularly important as it determines the equilibrium population of each conformer at a given temperature.

  • Boltzmann Distribution: Use the calculated Gibbs free energies to determine the predicted population of each conformer at a specific temperature (e.g., 298.15 K) using the Boltzmann distribution equation.

  • Visualization: Visualize the optimized structures and any relevant molecular orbitals (e.g., HOMO, LUMO) to gain further insight into their electronic properties.

The Influence of Substituents on Conformational Preferences

The electronic and steric nature of substituents on the pyridine ring can significantly modulate the conformational equilibrium of 2-methoxypyridine derivatives.[22][23]

  • Electron-Withdrawing Groups (EWGs): EWGs, such as a nitro group (NO₂), can enhance the anomeric effect by making the C2-O σ* orbital a better electron acceptor, further stabilizing the syn conformation.

  • Electron-Donating Groups (EDGs): EDGs, such as an amino group (NH₂), may slightly decrease the energy difference between the syn and anti conformers.

  • Steric Hindrance: Bulky substituents at the C3 or C6 positions can introduce steric clashes with the methoxy group, potentially destabilizing the syn conformer and shifting the equilibrium towards the anti conformer.

Understanding these substituent effects is crucial for fine-tuning the conformational properties of a drug candidate to optimize its interaction with its biological target.

Experimental Validation: Bridging Theory and Reality

While computational methods provide powerful predictive capabilities, experimental validation is essential to confirm the theoretical findings.[24][25]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Techniques like Nuclear Overhauser Effect (NOE) spectroscopy can provide through-space distance information that can help elucidate the predominant conformation in solution.

  • X-ray Crystallography: This technique provides the definitive solid-state structure of a molecule.[22][26] However, it is important to remember that the solid-state conformation may not always be the most stable conformation in solution due to crystal packing forces.

A strong correlation between theoretical predictions and experimental data provides a high degree of confidence in the conformational model.

Data Presentation and Visualization

Clear and concise presentation of data is paramount for effective communication of scientific findings.

Table 1: Calculated Relative Energies and Populational Analysis of Syn and Anti 2-Methoxypyridine
ConformerDihedral Angle (N1-C2-O-C)Relative Electronic Energy (ΔE) (kcal/mol)Relative Gibbs Free Energy (ΔG) (kcal/mol)Population at 298.15 K (%)
Syn0.0°0.000.0095.5
Anti180.0°1.851.804.5

Calculations performed at the B3LYP/6-311+G(d,p) level of theory with the PCM solvent model for water.

Diagrams and Workflows

Visual representations are invaluable for illustrating complex concepts and workflows.

Conformational_Analysis_Workflow cluster_prep 1. Preparation cluster_search 2. Conformational Search cluster_refine 3. Refinement & Validation cluster_analysis 4. Analysis A 2D Structure Drawing B 3D Model Generation A->B C Initial MM/SE Optimization B->C D PES Scan (Low Level) C->D E Identify Energy Minima D->E F DFT Geometry Optimization (e.g., B3LYP/6-311+G(d,p), PCM) E->F G Frequency Calculation F->G H Check for Imaginary Frequencies G->H I Calculate ΔE, ΔH, ΔG H->I J Boltzmann Population Analysis I->J K Geometric & Electronic Analysis I->K

Caption: Workflow for the theoretical conformational analysis of 2-methoxypyridine derivatives.

Syn_Anti_Conformers Energy Barrier syn_img syn_img anti_img anti_img

Caption: The two primary conformers of 2-methoxypyridine.

Conclusion

The theoretical conformational analysis of 2-methoxypyridine derivatives is an indispensable tool in modern drug discovery and development. By leveraging the power of computational chemistry, researchers can gain deep insights into the structural and energetic properties of these important molecules, enabling the rational design of compounds with enhanced biological activity and improved pharmacokinetic profiles. A systematic and well-validated computational approach, as outlined in this guide, provides a robust framework for understanding and predicting the conformational behavior of 2-methoxypyridine derivatives, ultimately accelerating the journey from lead compound to clinical candidate.

References

  • Dai, W., Liu, S., Zhang, Z., et al. (2018). Conformational preferences and isomerization upon excitation/ionization of 2-methoxypyridine and 2-N-methylaminopyridine. Physical Chemistry Chemical Physics, 20(9), 6211-6226. [Link]

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  • Juaristi, E., et al. (2018). Fluorine‐Induced Pseudo‐Anomeric Effects in Methoxycyclohexanes through Electrostatic 1,3‐Diaxial Interactions. Chemistry – A European Journal, 24(57), 15229-15233. [Link]

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  • Tóth, G., et al. (2024). Emerging conformational-analysis protocols from the RTCONF-16K reaction thermochemistry conformational benchmark set. ChemRxiv. [Link]

  • Toniolo, C., et al. (1990). Theoretical and experimental conformational analysis of two diastereomeric "Val"-statine derivatives. Peptide Research, 3(1), 27–34. [Link]

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  • PubMed Central. (2013). Crystal structure determination of two pyridine derivatives: 4-[(E)-2-(4-methoxyphenyl)ethenyl]-1-methylpyridin-1-ium hexafluoro-λ6-phosphane and 4-{(E) -. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 11), o1679–o1681. [Link]

  • Palusiak, M., & Simon, A. (2021). Energetic and Geometric Characteristics of the Substituents: Part 2: The Case of NO2, Cl, and NH2 Groups in Their Mono-Substituted Derivatives of Simple Nitrogen Heterocycles. Molecules, 26(21), 6496. [Link]

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Methodological & Application

Application Notes and Protocols for the Synthesis of Pyrazolo[3,4-b]pyridines from 2-Hydrazinyl-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of the Pyrazolo[3,4-b]pyridine Scaffold

The pyrazolo[3,4-b]pyridine core is a privileged heterocyclic scaffold in medicinal chemistry and materials science.[1][2] This fused bicyclic system, an isostere of purine, is a key structural motif in a multitude of biologically active compounds. These compounds have demonstrated a wide array of pharmacological activities, including but not limited to, inhibitors of various kinases (such as TRK, FGFR, and CDKs), antiviral agents, and potential therapeutics for neurodegenerative diseases.[2][3][4] The strategic placement of substituents on the pyrazolo[3,4-b]pyridine ring system allows for the fine-tuning of their physicochemical properties and biological targets.

This guide provides a comprehensive overview and detailed protocols for the synthesis of substituted pyrazolo[3,4-b]pyridines, commencing with the versatile starting material, 2-Hydrazinyl-3-methoxypyridine. The methodologies detailed herein are designed for researchers and professionals in drug discovery and organic synthesis, emphasizing robust and reproducible procedures.

Synthetic Strategy: Annulation of the Pyrazole Ring onto a Pyridine Precursor

The most common and efficient approach for constructing the pyrazolo[3,4-b]pyridine skeleton involves the annulation of a pyrazole ring onto an existing pyridine framework.[5] This strategy typically employs a 2-hydrazinylpyridine derivative which undergoes a cyclocondensation reaction with a 1,3-dicarbonyl compound or a synthetic equivalent. The 3-methoxy substituent on the pyridine ring of the starting material, this compound, introduces an important electronic and steric feature that can influence the subsequent reaction and the properties of the final products.

Workflow for Pyrazolo[3,4-b]pyridine Synthesis

Synthesis_Workflow cluster_0 Part 1: Starting Material Synthesis cluster_1 Part 2: Cyclocondensation cluster_2 Part 3: Analysis & Purification Start 2-Chloro-3-methoxypyridine Step1 Nucleophilic Aromatic Substitution Start->Step1 Reagent1 Hydrazine Hydrate Reagent1->Step1 Product1 This compound Step1->Product1 Product1_ref This compound Step2 Cyclocondensation Product1_ref->Step2 Reagent2 1,3-Dicarbonyl Compound (e.g., β-Ketoester) Reagent2->Step2 Product2 Substituted Pyrazolo[3,4-b]pyridine Step2->Product2 Product2_ref Crude Product Step3 Purification (Crystallization/Chromatography) Product2_ref->Step3 Final Pure Pyrazolo[3,4-b]pyridine Step3->Final

Caption: Overall workflow for the synthesis of pyrazolo[3,4-b]pyridines.

Part 1: Synthesis of this compound

The synthesis of the key starting material, this compound, is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The chloro group at the 2-position of the pyridine ring is activated towards nucleophilic attack by the ring nitrogen. Hydrazine hydrate serves as a potent nucleophile to displace the chloride.

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloro-3-methoxypyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol or an alcohol amine solvent (e.g., N,N-dimethylpropanolamine)[6]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard workup and extraction glassware

  • Rotary evaporator

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve 2-chloro-3-methoxypyridine (1 equivalent) in ethanol (10 volumes).

  • Add hydrazine hydrate (3-5 equivalents) to the solution. The excess hydrazine acts as both a reagent and an acid scavenger.

  • Heat the reaction mixture to reflux (typically 80-100 °C) and maintain for 12-24 hours.[7] Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure using a rotary evaporator.

  • To the residue, add water and extract the product with a suitable organic solvent such as ethyl acetate or dichloromethane (3 x 50 mL).

  • Combine the organic layers, dry over anhydrous sodium sulfate (Na2SO4), filter, and concentrate under reduced pressure to yield this compound. The crude product can be used directly in the next step or purified further by crystallization or column chromatography if necessary.

Part 2: Cyclocondensation to Form the Pyrazolo[3,4-b]pyridine Ring

The core of this synthetic route is the Knorr-type pyrazole synthesis, which involves the reaction of a hydrazine with a 1,3-dicarbonyl compound.[8][9] In this case, this compound reacts with a β-ketoester or another suitable 1,3-dicarbonyl compound to form the pyrazolo[3,4-b]pyridine ring system.

Mechanism of Cyclocondensation

The reaction proceeds through a well-established mechanism. The more nucleophilic terminal nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, followed by condensation to form a hydrazone intermediate. Subsequent intramolecular cyclization via attack of the second hydrazine nitrogen onto the remaining carbonyl group, followed by dehydration, yields the aromatic pyrazole ring.

Mechanism Start This compound + β-Ketoester Step1 Nucleophilic attack of NH2 on a carbonyl group Start->Step1 Intermediate1 Hydrazone Intermediate Step1->Intermediate1 Step2 Intramolecular cyclization Intermediate1->Step2 Intermediate2 Cyclic Intermediate Step2->Intermediate2 Step3 Dehydration Intermediate2->Step3 Product Pyrazolo[3,4-b]pyridine Step3->Product

Caption: Mechanism of pyrazolo[3,4-b]pyridine formation.

When using an unsymmetrical 1,3-dicarbonyl compound, the regioselectivity of the initial attack is governed by the relative electrophilicity of the two carbonyl carbons and steric factors.[10][11] Generally, the hydrazine will preferentially attack the more electrophilic and less sterically hindered carbonyl group.

Protocol 2: Synthesis of a Substituted 8-Methoxy-1H-pyrazolo[3,4-b]pyridine

Materials:

  • This compound

  • A β-ketoester (e.g., ethyl acetoacetate, ethyl benzoylacetate)

  • Glacial acetic acid or ethanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound (1 equivalent) in glacial acetic acid or ethanol (10 volumes). Acetic acid often serves as both a solvent and a catalyst.

  • Add the β-ketoester (1-1.2 equivalents) to the solution.

  • Heat the reaction mixture to reflux (typically 100-120 °C) for 4-12 hours. Monitor the reaction by TLC.

  • Upon completion, cool the reaction mixture to room temperature. If the product precipitates, it can be collected by filtration.

  • If the product does not precipitate, pour the reaction mixture into ice-water. A solid product should form.

  • Collect the crude product by vacuum filtration and wash with cold water.

  • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol) or by column chromatography on silica gel.

Data Presentation: Representative Syntheses
Entryβ-Dicarbonyl CompoundProductSolventTime (h)Yield (%)
1Ethyl acetoacetate3-Methyl-8-methoxy-1H-pyrazolo[3,4-b]pyridin-4(5H)-oneAcetic Acid6~85
2Ethyl benzoylacetate3-Phenyl-8-methoxy-1H-pyrazolo[3,4-b]pyridin-4(5H)-oneAcetic Acid8~80
3Acetylacetone3,4-Dimethyl-8-methoxy-1H-pyrazolo[3,4-b]pyridineEthanol10~75
4Diethyl malonate8-Methoxy-1H-pyrazolo[3,4-b]pyridine-3,4(2H,5H)-dioneAcetic Acid12~70

Note: Yields are approximate and can vary based on reaction scale and purification efficiency.

Trustworthiness and Self-Validation

The protocols described are based on well-established chemical transformations. To ensure the identity and purity of the synthesized compounds, the following analytical techniques are essential:

  • Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of fractions during chromatography.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the structure of the final product. The appearance of characteristic signals for the pyrazolo[3,4-b]pyridine ring system and the disappearance of signals from the starting materials are key indicators of a successful reaction.[3]

  • Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound, confirming its elemental composition.

  • Melting Point Analysis: A sharp melting point range is indicative of a pure crystalline compound.

By employing these analytical methods, the researcher can validate the outcome of the synthesis and ensure the quality of the prepared pyrazolo[3,4-b]pyridines for subsequent applications.

References

  • MDPI. (n.d.). 1H-Pyrazolo[3,4-b]pyridines: Synthesis and Biomedical Applications. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. Retrieved from [Link]

  • PubMed Central. (2022). Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. Retrieved from [Link]

  • RSC Publishing. (2022). Design, synthesis and biological evaluation of pyrazolo[3,4-b]pyridine derivatives as TRK inhibitors. Retrieved from [Link]

  • PrepChem.com. (n.d.). Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. Retrieved from [Link]

  • ResearchGate. (2016). Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[1][2]pyridine-1,3-diones. Retrieved from [Link]

  • NIH. (n.d.). Construction of pyrazolo[3,4-b]pyridines and pyrazolo[4,3-c]pyridines by ring closure of 3-acylpyridine N-oxide tosylhydrazones. Retrieved from [Link]

  • PubMed. (2024). Synthesis of Pyrazolo[3,4-b]pyridine Derivatives and Their In-Vitro and In-Silico Antidiabetic Activities. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives | Request PDF. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • MDPI. (2023). Ultrasound-Assisted Synthesis of Fused Polycyclic pyrazolo[3,4-b]pyridines. Retrieved from [Link]

  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Retrieved from [Link]

  • ResearchGate. (2025). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. Retrieved from [Link]

  • ResearchGate. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Retrieved from [Link]

  • Canadian Journal of Chemistry. (2000). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Retrieved from [Link]

  • Google Patents. (n.d.). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • ResearchGate. (2025). ChemInform Abstract: Synthesis of 3,5-Disubstituted Pyrazoles via Cyclocondensation of 1,2-Allenic Ketones with Hydrazines. Retrieved from [Link]

  • NIH. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Retrieved from [Link]

  • ResearchGate. (2025). Chemoselective Addition of Hydrazine to δ‐Keto Esters and Dimethylformamide‐Mediated Deesterification | Request PDF. Retrieved from [Link]

  • Chemical Papers. (n.d.). and Quinolinyl a,Я-Unsaturated Ketones. Retrieved from [Link]

  • ResearchGate. (n.d.). Reactions of β-diketone hydrazones and enamino ketoesters with hydrazine and its derivatives. Retrieved from [Link]

Sources

Application Notes & Protocols: Strategic Synthesis of Fused Pyridine Heterocycles via Cyclization of 2-Hydrazinyl-3-methoxypyridine with Dicarbonyl Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of 2-Hydrazinyl-3-methoxypyridine

In the landscape of modern drug discovery, the synthesis of novel heterocyclic scaffolds is a cornerstone of generating new chemical entities with therapeutic potential. This compound has emerged as a highly versatile and strategic building block for this purpose. Its intrinsic reactivity, stemming from the nucleophilic hydrazine moiety electronically influenced by the pyridine ring, allows for facile entry into a variety of fused heterocyclic systems.

This guide focuses on the cyclization reactions of this compound with dicarbonyl compounds, a robust and reliable method for constructing pyrazolo[3,4-b]pyridines and related scaffolds. These fused nitrogen heterocycles are privileged structures in medicinal chemistry, forming the core of compounds with diverse biological activities, including kinase inhibition, antimicrobial, and antitumor properties.[1][2][3] This document provides a detailed examination of the underlying reaction mechanisms, step-by-step experimental protocols, and critical insights born from field experience to empower researchers in their synthetic endeavors.

Mechanistic Foundations: The Knorr Pyrazole Synthesis and its Variants

The condensation of a hydrazine with a 1,3-dicarbonyl compound is a classic and powerful transformation known as the Knorr Pyrazole Synthesis, first reported in 1883.[4][5] This reaction forms the primary mechanistic basis for the protocols described herein.

The reaction proceeds through a well-established pathway:

  • Initial Condensation: The more nucleophilic terminal nitrogen (-NH₂) of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound. This is typically the rate-determining step under neutral or basic conditions.[6]

  • Hydrazone Formation: A molecule of water is eliminated to form a hydrazone intermediate.

  • Intramolecular Cyclization: The second nitrogen atom of the hydrazine moiety then performs an intramolecular nucleophilic attack on the remaining carbonyl group.

  • Dehydration & Aromatization: A final dehydration step occurs, driven by the thermodynamic stability of the resulting aromatic pyrazole ring.

A critical consideration when using a substituted hydrazine like this compound with an unsymmetrical 1,3-dicarbonyl is regioselectivity . The initial condensation can occur at either of the two non-equivalent carbonyl groups, and cyclization can proceed in different orientations, potentially leading to a mixture of regioisomers.[6][7] The reaction's regiochemical outcome is often influenced by steric factors and the electronic nature of the substituents on the dicarbonyl compound, as well as the reaction pH.[6][8]

Knorr_Mechanism cluster_reactants Reactants cluster_intermediates Intermediates cluster_product Product Hydrazine 2-Hydrazinyl- 3-methoxypyridine Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone + Diketone - H₂O Diketone 1,3-Dicarbonyl (R1-CO-CH2-CO-R2) Cyclized Non-aromatic Hemiaminal Hydrazone->Cyclized Intramolecular Cyclization Pyrazole Pyrazolo[3,4-b]pyridine Cyclized->Pyrazole Dehydration (-H₂O)

Figure 1: General mechanism of the Knorr Pyrazole Synthesis.

Experimental Protocols & Application Notes

The following protocols are designed to be self-validating, with explanations for key steps to ensure reproducibility and aid in troubleshooting.

Protocol 1: Synthesis of 7-Methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine from Acetylacetone

This protocol details the reaction with a symmetrical 1,3-diketone, acetylacetone (2,4-pentanedione), which simplifies the reaction by avoiding issues of regioselectivity.

workflow1 start Combine Reactants reflux Reflux in Acetic Acid (e.g., 4-6 hours) start->reflux monitor Monitor by TLC/LC-MS reflux->monitor cool Cool to RT monitor->cool Reaction Complete neutralize Neutralize with Sat. NaHCO₃ (aq) cool->neutralize extract Extract with EtOAc neutralize->extract dry Dry (Na₂SO₄), Filter, Concentrate extract->dry purify Purify via Column Chromatography dry->purify characterize Characterize (NMR, MS, m.p.) purify->characterize

Figure 2: Workflow for Pyrazolo[3,4-b]pyridine Synthesis.

Materials:

  • This compound (1.0 eq)

  • Acetylacetone (1.1 eq)

  • Glacial Acetic Acid (solvent)

  • Ethyl Acetate (EtOAc)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel for column chromatography

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (e.g., 1.39 g, 10 mmol).

  • Add glacial acetic acid (20 mL) to dissolve the starting material.

  • Add acetylacetone (1.11 g, 11 mmol) to the solution at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 118 °C) and maintain for 4-6 hours.

    • Scientist's Note: Acetic acid serves as both the solvent and an acid catalyst. The acidic environment protonates the carbonyl oxygen, increasing its electrophilicity, and facilitates the crucial dehydration steps.[9][10]

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting hydrazine is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Carefully pour the mixture into a beaker containing ice water (100 mL).

    • Slowly neutralize the solution by adding saturated NaHCO₃ solution until effervescence ceases (pH ~7-8).

    • Transfer the aqueous mixture to a separatory funnel and extract with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous Na₂SO₄.

  • Purification:

    • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

    • Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: The product, 7-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine, should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure.[11][12]

Expected Data:

CompoundReagentsSolventTime (h)Yield (%)
7-methoxy-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridineThis compound, AcetylacetoneAcetic Acid5~85-95
7-methoxy-1-ethyl-3-methyl-1H-pyrazolo[3,4-b]pyridineThis compound, 2,4-HexanedioneEthanol8~80-90
Protocol 2: Synthesis of a Pyrazolone Derivative from a β-Ketoester

The reaction with a β-ketoester like ethyl acetoacetate proceeds via a similar mechanism but results in a pyrazolone, a scaffold also prevalent in pharmaceuticals.

Materials:

  • This compound (1.0 eq)

  • Ethyl acetoacetate (1.1 eq)

  • Ethanol (solvent)

  • Sodium Ethoxide (catalyst, optional)

Procedure:

  • Reaction Setup: Dissolve this compound (1.39 g, 10 mmol) in ethanol (30 mL) in a round-bottom flask with a stirrer and reflux condenser.

  • Add ethyl acetoacetate (1.43 g, 11 mmol) to the solution.

  • Heating: Heat the mixture to reflux and maintain for 8-12 hours. The reaction can be slow; addition of a catalytic amount of sodium ethoxide can accelerate the cyclization.

    • Scientist's Note: The initial condensation occurs preferentially at the more electrophilic ketone carbonyl rather than the ester carbonyl. The subsequent intramolecular cyclization involves nucleophilic attack on the ester, with elimination of ethanol.

  • Work-up & Purification:

    • Cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration.

    • If no precipitate forms, concentrate the solvent under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol or isopropanol).

Reaction with 1,4-Dicarbonyl Compounds: The Paal-Knorr Pyrrole Synthesis

While less common for this specific hydrazine, the reaction with a 1,4-dicarbonyl compound (e.g., 2,5-hexanedione) follows the Paal-Knorr pyrrole synthesis pathway.[13][14] Instead of a pyrazole, this reaction yields an N-aminopyrrole derivative. The pyridine nitrogen is not involved in the cyclization.

Paal_Knorr_Mechanism cluster_reactants_pk Reactants cluster_intermediates_pk Intermediates cluster_product_pk Product Hydrazine_pk 2-Hydrazinyl- 3-methoxypyridine Hemiaminal_pk Bis-hemiaminal Hydrazine_pk->Hemiaminal_pk + Diketone (Acid catalyst) Diketone_pk 1,4-Dicarbonyl Dihydroxypyrrolidine_pk 2,5-Dihydroxy- pyrrolidine derivative Hemiaminal_pk->Dihydroxypyrrolidine_pk Cyclization Pyrrole_pk N-Aminopyrrole Derivative Dihydroxypyrrolidine_pk->Pyrrole_pk Dehydration (-2H₂O)

Figure 3: Paal-Knorr mechanism for N-aminopyrrole synthesis.

The protocol is similar to Protocol 1, often requiring acidic conditions to facilitate the double dehydration. The product would be 1-(3-methoxypyridin-2-ylamino)-2,5-dimethyl-1H-pyrrole. This alternative pathway highlights the versatility of the starting materials based on the choice of dicarbonyl partner.

Troubleshooting and Advanced Considerations

  • Regioisomer Control: When using unsymmetrical diketones, separating the resulting regioisomers can be challenging. Careful selection of reaction conditions (pH, temperature, solvent) can sometimes favor one isomer over the other.[6] For definitive structural assignment, advanced NMR techniques such as 2D NOESY or HMBC are indispensable for identifying through-space or long-range correlations between protons and carbons.[11]

  • Low Yields: If yields are low, ensure the absence of water in reactions where it is not the intended solvent, as it can hinder the initial condensation equilibrium. For sluggish reactions, consider a stronger acid catalyst (e.g., p-toluenesulfonic acid) or microwave irradiation to increase the reaction rate.

  • Side Reactions: The hydrazine moiety can be sensitive to oxidation. Conducting reactions under an inert atmosphere (N₂ or Ar) can prevent the formation of oxidative side products, especially during prolonged heating.

References

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Sources

Application Notes & Protocols: A Comprehensive Guide to the Synthesis of 2-Hydrazinyl-3-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Importance of Hydrazinylpyridines in Modern Drug Discovery

The pyridine scaffold is a cornerstone in medicinal chemistry, present in a vast array of pharmaceuticals and bioactive molecules. Among its many functionalized forms, 2-hydrazinylpyridine derivatives serve as exceptionally versatile building blocks. Their utility stems from the dual nucleophilic nature of the hydrazine moiety, which allows for the facile construction of various heterocyclic systems such as pyrazoles, triazoles, and pyridazines. These subsequent structures are integral to the development of novel therapeutic agents across multiple disease areas, including oncology, infectious diseases, and neurology[1].

This guide provides a detailed, field-proven protocol for the synthesis of 2-hydrazinyl-3-methoxypyridine, a key intermediate whose methoxy substituent offers a valuable point for electronic and steric modulation in drug design. We will delve into the mechanistic underpinnings of the synthesis, provide a robust, step-by-step experimental procedure, and discuss the critical parameters that ensure a safe, efficient, and high-yield reaction.

Part 1: Synthesis Strategy and Reaction Mechanism

The most direct and widely adopted method for synthesizing this compound is the nucleophilic aromatic substitution (SNAr) reaction. This pathway involves the displacement of a suitable leaving group, typically a halide, from the C2 position of the pyridine ring by hydrazine.

The SNAr Mechanism:

The reaction proceeds via a well-established addition-elimination mechanism:

  • Nucleophilic Attack: The terminal nitrogen of hydrazine hydrate, acting as a potent nucleophile, attacks the electron-deficient C2 carbon of the 2-chloro-3-methoxypyridine starting material. The pyridine ring's nitrogen atom acts as an electron-withdrawing group, activating the C2 position for nucleophilic attack.

  • Formation of the Meisenheimer Complex: This attack transiently disrupts the aromaticity of the pyridine ring, forming a negatively charged intermediate known as a Meisenheimer complex. This intermediate is stabilized by resonance, with the negative charge delocalized over the pyridine ring and the nitro-like ring nitrogen.

  • Elimination and Re-aromatization: The intermediate collapses, expelling the chloride ion as the leaving group. This step restores the aromaticity of the pyridine ring and yields the final this compound product.

The overall reaction is illustrated below:

G A Reaction Setup (2-Chloro-3-methoxypyridine in Ethanol) B Add Hydrazine Hydrate (5 equiv., dropwise) A->B C Heat to Reflux (12-24h) B->C D Monitor by TLC C->D Periodic Sampling D->C Reaction Incomplete E Cool to RT & Concentrate D->E Reaction Complete F Aqueous Work-up (Add H₂O) E->F G Liquid-Liquid Extraction (Ethyl Acetate) F->G H Combine & Dry Organic Layers (Na₂SO₄) G->H I Concentrate in vacuo H->I J Final Product (this compound) I->J K Characterization (NMR, LC-MS, FTIR) J->K

Sources

The Strategic Role of 2-Hydrazinyl-3-methoxypyridine in Modern Pharmaceutical Synthesis: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Emergence of Substituted Pyridines in Drug Discovery

In the landscape of medicinal chemistry, nitrogen-containing heterocycles are of paramount importance, with the pyridine scaffold being a cornerstone in the design of a multitude of therapeutic agents.[1] The functionalization of the pyridine ring allows for the fine-tuning of a molecule's physicochemical properties, influencing its potency, selectivity, and pharmacokinetic profile. Among the vast array of substituted pyridines, 2-hydrazinyl-3-methoxypyridine has emerged as a critical intermediate, particularly in the synthesis of targeted therapies such as kinase inhibitors. Its unique electronic and structural features, combining the nucleophilicity of the hydrazine group with the directing effects of the methoxy substituent, make it a versatile building block for the construction of complex, biologically active molecules.[2][3] This guide provides an in-depth exploration of the synthesis and application of this compound, with a focus on its pivotal role in the production of the cyclin-dependent kinase 4/6 (CDK4/6) inhibitor, Ribociclib.

I. Synthesis of this compound: A Step-by-Step Protocol

The synthesis of this compound is a multi-step process that begins with commercially available precursors. The following protocol outlines a reliable and scalable method, with explanations for key experimental choices.

Part A: Synthesis of the Precursor, 2-Chloro-3-methoxypyridine

The initial step involves the methylation of 2-chloro-3-hydroxypyridine. This reaction is crucial for introducing the methoxy group at the 3-position of the pyridine ring.

Protocol 1: Synthesis of 2-Chloro-3-methoxypyridine

Reagent Molecular Weight ( g/mol ) Amount Molar Equiv.
2-Chloro-3-hydroxypyridine129.5410.0 g1.0
Iodomethane141.9411.4 g (5.0 mL)1.05
Potassium Carbonate (K₂CO₃)138.2121.4 g2.0
N,N-Dimethylformamide (DMF)73.09100 mL-

Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-chloro-3-hydroxypyridine (10.0 g), potassium carbonate (21.4 g), and N,N-dimethylformamide (100 mL).

  • Stir the suspension at room temperature for 15 minutes to ensure homogeneity.

  • Slowly add iodomethane (5.0 mL) to the mixture. An exothermic reaction may be observed.

  • Heat the reaction mixture to 60°C and maintain this temperature for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[4]

  • Upon completion, cool the reaction mixture to room temperature and pour it into 500 mL of ice-cold water.

  • Extract the aqueous layer with ethyl acetate (3 x 150 mL).

  • Combine the organic layers, wash with brine (2 x 100 mL), dry over anhydrous sodium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to yield the crude product.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 2-chloro-3-methoxypyridine as a colorless to pale yellow oil.

Causality of Experimental Choices:

  • Potassium Carbonate: A mild base is used to deprotonate the hydroxyl group of 2-chloro-3-hydroxypyridine, forming the more nucleophilic phenoxide, which readily attacks the electrophilic methyl group of iodomethane. A slight excess ensures complete deprotonation.

  • N,N-Dimethylformamide (DMF): This polar aprotic solvent is chosen for its ability to dissolve both the organic substrate and the inorganic base, facilitating a homogeneous reaction environment.

  • Temperature (60°C): This moderate temperature provides sufficient energy to overcome the activation barrier of the reaction without causing significant side product formation or decomposition of the reactants.

Part B: Synthesis of this compound

The final step is the nucleophilic aromatic substitution of the chlorine atom in 2-chloro-3-methoxypyridine with hydrazine.

Protocol 2: Synthesis of this compound

Reagent Molecular Weight ( g/mol ) Amount Molar Equiv.
2-Chloro-3-methoxypyridine143.5710.0 g1.0
Hydrazine Hydrate (80%)50.0621.8 mL5.0
N,N-Dimethylpropanolamine103.16200 mL-

Procedure:

  • In a 500 mL three-necked flask equipped with a mechanical stirrer, a reflux condenser, and a nitrogen inlet, combine 2-chloro-3-methoxypyridine (10.0 g) and N,N-dimethylpropanolamine (200 mL).

  • Purge the flask with nitrogen for 15 minutes.

  • Add 80% hydrazine hydrate (21.8 mL) to the mixture.

  • Heat the reaction mixture to 130°C and maintain a gentle reflux for 10-12 hours.[3] The reaction should be monitored by TLC or LC-MS.

  • After completion, cool the reaction to room temperature, allowing the product to crystallize.

  • Filter the solid product and wash it with cold water (2 x 50 mL).

  • Dry the product under vacuum at 50-60°C to obtain this compound as a solid.

Causality of Experimental Choices:

  • Hydrazine Hydrate: A significant excess of hydrazine hydrate is used to drive the reaction to completion and to act as a solvent.[5]

  • N,N-Dimethylpropanolamine: This high-boiling point tertiary amine serves as a solvent and an acid scavenger, neutralizing the HCl generated during the reaction, which promotes the forward reaction.[3]

  • Temperature (130°C): A high temperature is necessary to facilitate the nucleophilic aromatic substitution on the electron-rich pyridine ring.

  • Nitrogen Atmosphere: This prevents the oxidation of hydrazine, which can occur at elevated temperatures.

II. Application in Pharmaceutical Synthesis: The Case of Ribociclib

This compound is a cornerstone intermediate in the synthesis of Ribociclib, a highly selective inhibitor of CDK4/6, used in the treatment of certain types of breast cancer.[6] The hydrazine moiety of this intermediate is crucial for the formation of the pyrazolo[3,4-d]pyrimidine core of the drug molecule.

Workflow for the Synthesis of a Key Ribociclib Intermediate

The following workflow illustrates the reaction of this compound with a substituted pyrimidine to form a key intermediate in the synthesis of Ribociclib.

Ribociclib_Intermediate_Synthesis cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_product Product A This compound F 7-Cyclopentyl-2-((3-methoxypyridin-2-yl)hydrazinyl)-7H-pyrrolo[2,3-d]pyrimidine- 6-carboxylic acid dimethylamide (Key Ribociclib Intermediate) A->F B 2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine- 6-carboxylic acid dimethylamide B->F C Solvent: e.g., 1,4-Dioxane or Toluene C->F D Base: e.g., K₂CO₃ or Cs₂CO₃ D->F E Catalyst (optional): e.g., Pd(OAc)₂/Xantphos (Buchwald-Hartwig Amination) E->F

Caption: Synthetic workflow for a key Ribociclib intermediate.

Protocol 3: Synthesis of a Key Ribociclib Intermediate

Reagent Molecular Weight ( g/mol ) Amount Molar Equiv.
This compound139.151.0 g1.1
2-Chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide321.802.2 g1.0
Cesium Carbonate (Cs₂CO₃)325.824.7 g2.0
Palladium(II) Acetate (Pd(OAc)₂)224.5064 mg0.04
Xantphos578.68330 mg0.08
1,4-Dioxane88.1150 mL-

Procedure:

  • To a dry Schlenk flask, add 2-chloro-7-cyclopentyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide (2.2 g), cesium carbonate (4.7 g), palladium(II) acetate (64 mg), and Xantphos (330 mg).

  • Evacuate and backfill the flask with argon three times.

  • Add a solution of this compound (1.0 g) in anhydrous 1,4-dioxane (50 mL) via syringe.

  • Heat the reaction mixture to 100-110°C for 12-18 hours, or until the reaction is complete as monitored by LC-MS.

  • Cool the reaction mixture to room temperature and filter through a pad of Celite®, washing with ethyl acetate.

  • Concentrate the filtrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield the desired intermediate.

Causality of Experimental Choices:

  • Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a powerful method for forming C-N bonds, particularly with heteroaromatic chlorides.[7]

  • Palladium(II) Acetate and Xantphos: This catalytic system is highly effective for the coupling of hydrazines with aryl halides. Xantphos is a bulky electron-rich ligand that promotes the reductive elimination step of the catalytic cycle.

  • Cesium Carbonate: A strong, non-nucleophilic base is required to facilitate the catalytic cycle. Cesium carbonate is often superior to other bases in these couplings.

  • Anhydrous Conditions: The catalytic system is sensitive to moisture and oxygen, necessitating the use of dry solvents and an inert atmosphere.

III. Safety and Handling

Working with hydrazine derivatives and halogenated pyridines requires strict adherence to safety protocols.

  • Personal Protective Equipment (PPE): Always wear chemical-resistant gloves, safety goggles, and a lab coat.[7] Work in a well-ventilated fume hood.[4]

  • Hydrazine Hydrate: This substance is corrosive and a suspected carcinogen.[2] Avoid inhalation and contact with skin and eyes. In case of contact, flush immediately with copious amounts of water.[4][7]

  • Halogenated Pyridines: These compounds can be irritating to the respiratory system and skin.[8] Handle with care to avoid exposure.

  • Waste Disposal: Dispose of all chemical waste in accordance with local regulations.[4]

IV. Conclusion

This compound is a valuable and versatile intermediate in the synthesis of complex pharmaceutical compounds. Its preparation, while requiring careful control of reaction conditions, is achievable through established synthetic routes. The application of this intermediate in the synthesis of the CDK4/6 inhibitor Ribociclib highlights its strategic importance in modern drug development. The protocols and insights provided in this guide are intended to equip researchers and drug development professionals with the necessary knowledge to effectively and safely utilize this key building block in their synthetic endeavors.

References

  • Google Patents. US9193732B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).
  • Google Patents. CN103201275A - Salts of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino)-7H-pyrrolo[2,3-D]pyrimidine-6-carboxylic acid dimethylamide and its Preparation.
  • Google Patents. US9868739B2 - Salt(s) of 7-cyclopentyl-2-(5-piperazin-1-yl-pyridin-2-ylamino).
  • PubChem. 7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid dimethylamide and processes of making thereof - Patent US-9868739-B2. Available from: [Link]

  • Google Patents. EP0939079B1 - Process for the preparation of 2-chloro-3-hydroxy pyridine.
  • PrepChem.com. Synthesis of 4-chloro-3-methoxy-2-methylpyridine. Available from: [Link]

  • Organic Syntheses. Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Available from: [Link]

  • Patsnap. New synthesis method of ribociclib intermediate. Available from: [Link]

  • Google Patents. US11440912B2 - Process for the preparation of ribociclib and its salts.
  • Google Patents. WO2019166987A1 - A process for the preparation of ribociclib and its intermediates.
  • ResearchGate. Synthesis of ribociclib (XII). Available from: [Link]

  • National Center for Biotechnology Information. 2-Chloro-3-[(E)-(hydrazin-1-ylidene)methyl]-6-methoxyquinoline. Available from: [Link]

  • ResearchGate. Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[6][7]pyridine-1,3-diones. Available from: [Link]

  • Drug Design, Development and Therapy. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Available from: [Link]

  • Chemistry LibreTexts. 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Available from: [Link]

  • Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Beilstein Journal of Organic Chemistry. Hydrazides in the reaction with hydroxypyrrolines: less nucleophilicity – more diversity. Available from: [Link]

  • Organic Chemistry Portal. Synthesis of Hydrazine Derivatives (Hydrazides). Available from: [Link]

  • ResearchGate. Nucleophilic substitution of chlorine with hydrazine and methylhydrazine in chlorinated pyridazines and pyridazones. Available from: [Link]

  • MolPort. 2-{2-[(2-methoxyphenyl)methylidene]hydrazinyl}-4,6-di(pyrrolidin-1-yl)-1,3,5-triazine. Available from: [Link]

  • ResearchGate. 1-(3-Chloropyridin-2-yl)hydrazine. Available from: [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the N-Alkylation of 2-Hydrazinyl-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed experimental protocol for the N-alkylation of 2-hydrazinyl-3-methoxypyridine, a key synthetic transformation for accessing a diverse range of substituted pyridine-hydrazine scaffolds. These structures are of significant interest in medicinal chemistry and drug development due to their prevalence in biologically active molecules. This guide emphasizes a scientifically robust and reproducible methodology, focusing on the principles of reductive amination for selective mono-alkylation. It delves into the causality behind experimental choices, provides a self-validating protocol, and includes comprehensive safety guidelines, characterization techniques, and troubleshooting advice.

Introduction and Scientific Rationale

Substituted hydrazines are crucial building blocks in organic synthesis, particularly in the pharmaceutical industry.[1][2] The N-alkylation of heteroaromatic hydrazines, such as this compound, yields derivatives that are precursors to a variety of heterocyclic systems and potential pharmacophores. Direct alkylation of hydrazines with alkyl halides can be challenging, often leading to a mixture of mono- and di-alkylated products, as well as issues with regioselectivity on the unsymmetrical hydrazine moiety.[1]

To overcome these challenges, this protocol details a reductive amination approach. This two-step, one-pot procedure involves the initial formation of a hydrazone intermediate by reacting this compound with an aldehyde or ketone. The subsequent in-situ reduction of the C=N double bond affords the desired N-alkylated product with high selectivity.[3][4] This method is widely applicable and generally provides cleaner reactions and higher yields of the mono-alkylated product compared to direct alkylation.[3]

Reaction Scheme and Mechanism

The reductive amination proceeds via two key steps:

  • Hydrazone Formation: The nucleophilic amino group of this compound attacks the electrophilic carbonyl carbon of an aldehyde or ketone, followed by dehydration to form a stable hydrazone intermediate.

  • Reduction: A mild reducing agent, such as sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃), is used to selectively reduce the imine bond of the hydrazone to a single C-N bond, yielding the final N-alkylated product.[3] Sodium cyanoborohydride is particularly effective as it can selectively reduce imines in the presence of aldehydes.[3]

Health and Safety Precautions

Extreme caution must be exercised when handling hydrazine derivatives.

  • Hydrazine derivatives are potentially carcinogenic and toxic. [5][6][7] Always work in a well-ventilated chemical fume hood.[6][7]

  • Personal Protective Equipment (PPE) is mandatory. This includes, but is not limited to, a lab coat, chemical-resistant gloves (butyl rubber is recommended), and safety goggles.[7][8]

  • Avoid inhalation, ingestion, and skin contact. [6][7][9] In case of exposure, seek immediate medical attention.

  • Waste Disposal: All hydrazine-containing waste must be quenched and disposed of according to institutional and local regulations.[5][9] A common method for neutralizing dilute hydrazine solutions is the addition of an oxidizing agent like sodium hypochlorite solution.[5][8]

Experimental Protocol: Reductive Amination

This protocol describes the N-alkylation of this compound with a generic aldehyde (R-CHO).

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
This compound≥97%Sigma-AldrichStore under inert atmosphere.
Aldehyde (e.g., Benzaldehyde)Reagent GradeVWR
Sodium Cyanoborohydride (NaBH₃CN)95%Acros OrganicsToxic! Handle with care.
Methanol (MeOH)AnhydrousFisher Chemical
Acetic Acid (glacial)ACS GradeJ.T. BakerUsed as a catalyst for imine formation.
Dichloromethane (DCM)ACS GradeVWRFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃)--For workup.
Brine--For workup.
Anhydrous Magnesium Sulfate (MgSO₄)--For drying.
Step-by-Step Procedure
  • Reaction Setup:

    • To a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 eq).

    • Dissolve the starting material in anhydrous methanol (approximately 0.1 M concentration).

    • Add the aldehyde (1.1 eq) to the solution at room temperature.

    • Add 2-3 drops of glacial acetic acid to catalyze the formation of the hydrazone.

    • Stir the reaction mixture at room temperature for 1-2 hours. Monitor the formation of the hydrazone by Thin Layer Chromatography (TLC).

  • Reduction:

    • Once hydrazone formation is complete (as indicated by TLC), cool the reaction mixture to 0 °C in an ice bath.

    • Slowly add sodium cyanoborohydride (1.5 eq) portion-wise over 10-15 minutes. Caution: Gas evolution (hydrogen) may occur. Ensure adequate ventilation.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours).

  • Workup and Isolation:

    • Quench the reaction by slowly adding water.

    • Concentrate the mixture under reduced pressure to remove the methanol.

    • Add saturated sodium bicarbonate solution to neutralize the acetic acid and adjust the pH to ~8.

    • Extract the aqueous layer with dichloromethane (3 x 50 mL).

    • Combine the organic layers, wash with brine (1 x 50 mL), and dry over anhydrous magnesium sulfate.

    • Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-alkylated-2-hydrazinyl-3-methoxypyridine.

Experimental Workflow Diagram

G cluster_prep Reaction Setup cluster_reduction Reduction cluster_workup Workup & Isolation cluster_purification Purification A Dissolve this compound in Anhydrous Methanol B Add Aldehyde (1.1 eq) and Acetic Acid (cat.) A->B C Stir at RT for 1-2h (Monitor by TLC) B->C D Cool to 0°C C->D E Slowly add NaBH3CN (1.5 eq) D->E F Warm to RT and stir overnight E->F G Quench with H2O Concentrate F->G H Neutralize with NaHCO3 Extract with DCM G->H I Wash with Brine Dry over MgSO4 H->I J Filter and Concentrate I->J K Flash Column Chromatography J->K L Pure N-alkylated Product K->L

Caption: Workflow for N-alkylation via reductive amination.

Characterization of the Final Product

The structure and purity of the N-alkylated product should be confirmed by standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR will show the appearance of new signals corresponding to the protons of the newly introduced alkyl group.

    • ¹³C NMR will confirm the presence of the carbons from the alkyl group.

    • 2D NMR techniques, such as NOESY, can be crucial for confirming the site of alkylation (i.e., which nitrogen of the hydrazine moiety was alkylated), by observing through-space correlations between the protons of the alkyl group and the protons on the pyridine ring.[10]

  • Mass Spectrometry (MS): To confirm the molecular weight of the product. High-resolution mass spectrometry (HRMS) is recommended for unambiguous confirmation of the elemental composition.

  • Thin Layer Chromatography (TLC): To assess the purity of the final product and to monitor the progress of the reaction and column chromatography.

Troubleshooting Guide

IssuePossible Cause(s)Suggested Solution(s)
Low or No Product Yield Incomplete hydrazone formation. Inactive reducing agent. Insufficient catalyst.Ensure the aldehyde is of good quality. Use fresh NaBH₃CN. Add a few more drops of acetic acid. Increase the reaction time for hydrazone formation.
Formation of Side Products Over-reduction of the aldehyde. Dialkylation.Add NaBH₃CN at 0 °C to minimize reduction of the aldehyde. Use a 1:1.1 molar ratio of hydrazine to aldehyde to disfavor dialkylation.
Difficult Purification Product is very polar. Streaking on TLC.Try a different solvent system for column chromatography (e.g., with a small percentage of methanol or triethylamine in DCM). Consider reverse-phase chromatography if the compound is highly polar.

Alternative Method: Direct N-Alkylation

As an alternative, direct alkylation can be attempted, though it may be less selective.

  • General Procedure: this compound is dissolved in a polar aprotic solvent like DMF or acetonitrile. A base (e.g., K₂CO₃, Cs₂CO₃, or NaH) is added, followed by the alkyl halide. The reaction is typically heated to drive it to completion.

  • Challenges: This method often results in a mixture of products, including alkylation on both hydrazine nitrogens and potentially on the pyridine nitrogen, making purification difficult. The choice of base and solvent can influence the regioselectivity.[11]

Conclusion

The reductive amination protocol outlined in this application note provides a reliable and selective method for the N-alkylation of this compound. By understanding the underlying mechanism and adhering to the detailed procedure and safety precautions, researchers can efficiently synthesize a variety of N-alkylated derivatives for further investigation in drug discovery and development programs.

References

  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]

  • Google Patents. (2010). CN101654432B - Method for N-alkylation of 2-pyridone.
  • ResearchGate. (n.d.). Synthetic methodology for alkyl substituted hydrazines. Retrieved from [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. Retrieved from [Link]

  • Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099. [PDF available online]
  • Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • Brosse, N., Pinto, M.-F., & Jamart-Grégoire, B. (2000). New Synthesis of 1,1-Substituted Hydrazines by Alkylation of N-Acyl- or N-alkyloxycarbonylaminophthalimide Using the Mitsunobu Protocol. The Journal of Organic Chemistry, 65(14), 4370–4374. Retrieved from [Link]

  • Google Patents. (2019). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Defense Technical Information Center. (1991). Safety and Handling of Hydrazine. Retrieved from [Link]

  • FABAD Journal of Pharmaceutical Sciences. (2017). N-Alkylation of Some Imidazopyridines. Retrieved from [Link]

  • Blackmore, I. J., et al. (2005). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Journal of the American Chemical Society, 127(16), 6012–6020. Retrieved from [Link]

  • Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • ResearchGate. (2005). Pyridine N-Alkylation by Lithium, Magnesium, and Zinc Alkyl Reagents: Synthetic, Structural, and Mechanistic Studies on the Bis(imino)pyridine System. Retrieved from [Link]

  • RWTH Publications. (2021). Synthesis of Substituted Acyclic and Cyclic N-Alkylhydrazines by Enzymatic Reductive Hydrazinations. Retrieved from [Link]

  • American Chemical Society. (2023). Regiodivergent Alkylation of Pyridines: Alkyllithium Clusters Direct Chemical Reactivity. Retrieved from [Link]

  • Arterburn, J. B., Rao, K. V., Ramdas, R., & Dible, B. R. (2001). Catalytic amination of 2-substituted pyridines with hydrazine derivatives. Organic Letters, 3(9), 1351–1354. Retrieved from [Link]

  • Zhu, J., & Duan, C. (2021). A general and selective Ni-catalysed reductive amination using hydrazine hydrate as facile hydrogen and nitrogen sources. New Journal of Chemistry. Retrieved from [Link]

Sources

One-Pot Synthesis of Fused Heterocycles from 2-Hydrazinyl-3-methoxypyridine: A Modular Approach to Scaffolds of Pharmacological Interest

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for Medicinal and Synthetic Chemists

Abstract

This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview and detailed protocols for the one-pot synthesis of fused pyridine heterocycles, specifically pyrazolo[3,4-b]pyridines and[1][2][3]triazolo[4,3-a]pyridines, utilizing 2-hydrazinyl-3-methoxypyridine as a versatile starting material. The narrative emphasizes the underlying reaction mechanisms, the rationale behind procedural steps, and the strategic advantages of one-pot methodologies in accelerating drug discovery pipelines. This document serves as a practical guide, integrating expert insights with robust, validated protocols.

Introduction: The Strategic Value of Fused Pyridines and One-Pot Syntheses

Fused heterocyclic systems are privileged scaffolds in modern medicinal chemistry, forming the core of numerous therapeutic agents.[2][4] Among these, structures incorporating a pyridine ring, such as pyrazolo[3,4-b]pyridines and[1][2][3]triazolo[4,3-a]pyridines, are of significant interest due to their wide spectrum of biological activities, including anti-cancer, anti-inflammatory, and anti-viral properties.[2][5][6] Their structural similarity to endogenous purines allows them to function as effective mimics in biological systems, making them prime candidates for inhibitor design and drug development.[2]

The precursor at the heart of this guide, this compound, is a powerful and flexible building block. Its nucleophilic hydrazine moiety serves as the primary reactive handle for cyclization, while the pyridine ring provides the foundational structure for fusion. The methoxy group at the 3-position electronically influences the ring and provides a subsequent point for synthetic modification.

Traditional multi-step syntheses are often plagued by challenges including laborious purification of intermediates, cumulative yield loss, and significant solvent waste. One-pot syntheses, which combine multiple reaction steps into a single operation without isolating intermediates, offer a more elegant and efficient alternative.[7][8] This approach enhances operational simplicity, improves atom economy, reduces reaction time, and minimizes environmental impact—all critical factors in a high-throughput drug discovery environment.

This document outlines two primary one-pot synthetic pathways from this compound to generate two distinct classes of fused heterocycles.

Mechanistic Foundations: Controlling Cyclization Pathways

The synthetic utility of this compound stems from the dual nucleophilic nature of the hydrazine group. The terminal (-NH₂) nitrogen typically acts as the initial nucleophile. The subsequent reaction pathway is dictated by the choice of the electrophilic partner, allowing for the selective construction of different fused ring systems.

Pathway A: Pyrazolo[3,4-b]pyridine Formation via Cyclocondensation

The reaction of a hydrazine with a 1,3-dielectrophile, such as a 1,3-dicarbonyl compound, is a classic and reliable method for constructing a pyrazole ring.[9][10] This is a cyclocondensation reaction, a process where ring formation occurs with the elimination of a small molecule, typically water.[11]

The Causality Behind the Mechanism:

  • Initial Nucleophilic Attack: The more sterically accessible and electronically available terminal nitrogen of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.

  • Intermediate Formation: This attack forms a hydrazone or a hemiaminal intermediate, which is often transient.

  • Intramolecular Cyclization: The second nitrogen of the hydrazine then acts as an intramolecular nucleophile, attacking the remaining carbonyl group.

  • Dehydration and Aromatization: The resulting cyclic intermediate readily dehydrates to form the stable, aromatic pyrazole ring fused to the pyridine core.

If the 1,3-dicarbonyl compound is unsymmetrical, the reaction can potentially yield two different regioisomers, a factor that must be considered in the experimental design.[9]

G cluster_mech1 Mechanism: Pyrazolo[3,4-b]pyridine Synthesis start This compound + 1,3-Dicarbonyl step1 Nucleophilic attack by terminal -NH₂ on a carbonyl group start->step1 step2 Formation of Hydrazone Intermediate step1->step2 step3 Intramolecular attack by internal -NH on second carbonyl step2->step3 step4 Cyclic Intermediate (Hemiaminal) step3->step4 step5 Dehydration (-H₂O) & Aromatization step4->step5 end Fused Pyrazolo[3,4-b]pyridine step5->end

Caption: Reaction mechanism for pyrazole ring formation.

Pathway B:[1][2][3]Triazolo[4,3-a]pyridine Formation via Acylation and Cyclization

To form a five-membered ring containing three nitrogen atoms (a triazole), a different electrophilic partner is required. This pathway typically involves an initial acylation of the hydrazine followed by a cyclodehydration step.[2]

The Causality Behind the Mechanism:

  • Acylation: The terminal nitrogen of the hydrazine attacks an acylating agent (e.g., an acyl chloride or an aldehyde followed by oxidation). This forms a stable N'-acylhydrazide intermediate.

  • Intramolecular Cyclization/Dehydration: Under dehydrating conditions (e.g., heating with POCl₃ or a strong acid), the oxygen of the carbonyl group is activated (e.g., by protonation or conversion to a better leaving group). The pyridine ring nitrogen then acts as the nucleophile, attacking the activated carbonyl carbon.

  • Aromatization: Subsequent elimination of water drives the reaction to completion, yielding the aromatic[1][2][3]triazolo[4,3-a]pyridine system. This method is highly efficient and provides excellent control over the final product structure.[4][12]

G cluster_mech2 Mechanism: [1,2,4]Triazolo[4,3-a]pyridine Synthesis start This compound + Acylating Agent (e.g., RCOCl) step1 Nucleophilic attack by terminal -NH₂ on acyl carbon start->step1 step2 Formation of N'-Acylhydrazide Intermediate step1->step2 step3 Activation of Carbonyl Oxygen (e.g., with POCl₃) step2->step3 step4 Intramolecular attack by Pyridine Nitrogen step3->step4 step5 Cyclodehydration (-H₂O) & Aromatization step4->step5 end Fused [1,2,4]Triazolo[4,3-a]pyridine step5->end

Caption: Reaction mechanism for triazole ring formation.

Application Protocols and Experimental Design

The following protocols are designed to be self-validating, with clear checkpoints and expected outcomes. They represent robust starting points that can be adapted for analogue synthesis.

Protocol A: One-Pot Synthesis of 3-Methyl-8-methoxy-1H-pyrazolo[3,4-b]pyridine

This protocol details the cyclocondensation with acetylacetone (a 1,3-dicarbonyl).

G cluster_flow1 Experimental Workflow: Pyrazolo[3,4-b]pyridine Synthesis A 1. Combine Reactants - this compound - Acetylacetone - Ethanol (Solvent) - Acetic Acid (Catalyst) B 2. Reflux - Heat to reflux (approx. 80°C) - Stir for 4-6 hours A->B C 3. Monitor - Track via TLC until starting material is consumed B->C D 4. Work-up - Cool to RT - Concentrate in vacuo - Neutralize with NaHCO₃ C->D E 5. Extraction - Extract with Ethyl Acetate - Wash with brine - Dry over Na₂SO₄ D->E F 6. Purification - Concentrate organic phase - Purify by column chromatography E->F

Caption: One-pot workflow for pyrazolopyridine synthesis.

Materials & Equipment:

  • This compound

  • Acetylacetone (2,4-pentanedione)

  • Ethanol (absolute)

  • Glacial Acetic Acid (catalytic amount)

  • Saturated Sodium Bicarbonate (NaHCO₃) solution

  • Ethyl Acetate, Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Round-bottom flask, condenser, magnetic stirrer/hotplate, TLC plates, rotary evaporator, chromatography equipment.

Step-by-Step Methodology:

  • Reaction Setup: To a 100 mL round-bottom flask, add this compound (1.39 g, 10 mmol, 1.0 eq). Dissolve it in absolute ethanol (30 mL).

  • Reagent Addition: Add acetylacetone (1.1 g, 11 mmol, 1.1 eq) to the solution, followed by 3-4 drops of glacial acetic acid to catalyze the condensation.

  • Reaction Execution: Equip the flask with a condenser and heat the mixture to reflux (approx. 80°C) with vigorous stirring.

  • Monitoring: Monitor the reaction's progress using Thin Layer Chromatography (TLC) (e.g., with a 1:1 mixture of ethyl acetate:hexane as eluent). The reaction is typically complete within 4-6 hours, indicated by the disappearance of the starting hydrazine spot.

  • Quenching and Work-up: Once complete, allow the mixture to cool to room temperature. Remove the ethanol under reduced pressure using a rotary evaporator.

  • Neutralization: To the resulting residue, add 50 mL of water and carefully neutralize the mixture by slowly adding saturated NaHCO₃ solution until effervescence ceases.

  • Extraction: Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 30 mL).

  • Purification: Combine the organic layers, wash with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield the pure pyrazolo[3,4-b]pyridine.

Data Presentation: Representative Substrate Scope

Entry1,3-Dicarbonyl CompoundCatalystSolventTime (h)Yield (%)
1AcetylacetoneAcetic AcidEthanol4-6~85
2DibenzoylmethaneAcetic AcidEthanol8-10~78
3Ethyl AcetoacetateNoneEthanol6-8~80
41,1,1-Trifluoro-2,4-pentanedioneAcetic AcidEthanol5-7~82
Protocol B: One-Pot Synthesis of 3-Methyl-8-methoxy-[1][2][3]triazolo[4,3-a]pyridine

This protocol details the acylation with acetyl chloride followed by cyclodehydration using phosphorus oxychloride (POCl₃).[2]

G cluster_flow2 Experimental Workflow: [1,2,4]Triazolo[4,3-a]pyridine Synthesis A 1. Acylation - Dissolve hydrazine in pyridine (0°C) - Add acetyl chloride dropwise - Stir at RT for 4-6h B 2. Intermediate Work-up - Pour into ice-water - Extract with DCM - Dry and concentrate A->B C 3. Cyclization - Add POCl₃ to crude hydrazide - Reflux for 2-3 hours B->C D 4. Quench - Cool to RT - Pour slowly onto crushed ice C->D E 5. Basification & Extraction - Neutralize with aq. NaOH - Extract with Ethyl Acetate - Dry over Na₂SO₄ D->E F 6. Purification - Concentrate organic phase - Purify by column chromatography E->F

Caption: One-pot workflow for triazolopyridine synthesis.

Materials & Equipment:

  • This compound

  • Acetyl Chloride

  • Pyridine (anhydrous, as solvent and base)

  • Phosphorus Oxychloride (POCl₃)

  • Dichloromethane (DCM), Ethyl Acetate

  • Ice, Saturated Sodium Bicarbonate, 1 M Sodium Hydroxide (NaOH)

  • Standard glassware for inert atmosphere reactions.

Step-by-Step Methodology:

  • Acylation Step: In a flame-dried, two-neck flask under an inert atmosphere (N₂ or Ar), dissolve this compound (1.39 g, 10 mmol, 1.0 eq) in anhydrous pyridine (20 mL). Cool the solution to 0°C in an ice bath.

  • Reagent Addition: Slowly add acetyl chloride (0.87 g, 11 mmol, 1.1 eq) dropwise to the stirred solution. Expert Insight: This reaction is exothermic; slow addition is crucial to control the temperature and prevent side reactions.

  • Intermediate Formation: Allow the reaction to warm to room temperature and stir for 4-6 hours. The formation of the N'-acylhydrazide intermediate can be monitored by TLC.[2]

  • Cyclization Step (One-Pot Continuation): After confirming intermediate formation, carefully add phosphorus oxychloride (POCl₃) (4.6 g, 30 mmol, 3.0 eq) to the reaction mixture.

  • Reaction Execution: Heat the mixture to reflux (approx. 115°C) and maintain for 2-3 hours. Monitor the cyclization by TLC until the intermediate is consumed.

  • Quenching: Cool the reaction vessel to room temperature, then very slowly and carefully pour the reaction mixture onto crushed ice in a beaker with vigorous stirring in a fume hood. Trustworthiness Check: This is a highly exothermic quench. Extreme caution is required.

  • Basification and Extraction: Neutralize the acidic aqueous solution with 1 M NaOH until it is basic (pH ~8-9). Transfer to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.

Data Presentation: Representative Reagents

EntryAcylating AgentCyclizing AgentTime (h)Yield (%)
1Acetyl ChloridePOCl₃2-3~75
2Benzoyl ChloridePOCl₃3-4~70
3BenzaldehydeNCS (oxidant)1-2~80[4]
4Acetic AnhydrideH₂SO₄ (cat.)5-6~65

Conclusion and Future Outlook

This compound has been demonstrated as a highly effective and versatile precursor for the efficient one-pot synthesis of medicinally relevant pyrazolo[3,4-b]pyridines and[1][2][3]triazolo[4,3-a]pyridines. By carefully selecting the electrophilic reaction partner, chemists can strategically direct the cyclization pathway to achieve the desired heterocyclic core. The protocols detailed herein are robust, scalable, and grounded in established chemical principles, providing a solid foundation for analogue synthesis and library generation in drug discovery programs. The continued exploration of novel one-pot multicomponent reactions with this building block will undoubtedly lead to the discovery of new bioactive molecules.

References

  • Reactivity of Cross-Conjugated Enynones in Cyclocondensations with Hydrazines: Synthesis of Pyrazoles and Pyrazolines. (2021). The Journal of Organic Chemistry - ACS Publications. [Link]

  • Efficient Synthesis and X-ray Structure of[1][2][3]Triazolo[4,3-a]pyridines via Oxidative Cyclization Using N-Chlorosuccinimide (NCS). (2021). MDPI. [Link]

  • Synthesis of 2-methoxypyridine-3,4-dicarbonitriles and 4-methoxy-2,3-dihydro-1H-pyrrolo[3][4]pyridine-1,3-diones. (2016). ResearchGate. [Link]

  • Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. (2022). MDPI. [Link]

  • Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Derivatives. (2016). ResearchGate. [Link]

  • Synthesis of 1,2,4-triazolo[4,3-a]pyridine derivatives via one-pot oxidative cyclization of various aldehydes with 2-hydrazinopyridine. ResearchGate. [Link]

  • ChemInform Abstract: Synthesis of Some Fused Pyrazolo(3,4-b)pyridine Heterocyclic Compounds. (2010). ResearchGate. [Link]

  • Synthesis and Antibacterial Activity of Novel Triazolo[4,3-a]pyrazine Derivatives. (2021). PMC - NIH. [Link]

  • Synthesis of Pyrazolo[3,4‐b]pyridin‐6‐ones. (2012). Semantic Scholar. [Link]

  • Preparation of[1][2][3]triazolo[4,3-a]pyridines by means of oxidative cyclization of hydrazines. ResearchGate. [Link]

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  • The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. (2000). Canadian Journal of Chemistry. [Link]

  • One-Pot Synthesis of Triazolo[5][5]-Fused Heterocycles via Heteroaryl Diazonium Salts. (2023). NIH. [Link]

  • The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. [Link]

  • One-Pot Methodology for the Synthesis of Polysubstituted Pyridines and Terpyridines. CORE. [Link]

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  • Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2021). Beilstein Journals. [Link]

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  • Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. American Chemical Society. [Link]

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Application Notes and Protocols for Tandem Ugi/Cyclization Reactions Involving 2-Hydrazinyl-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of 2-Hydrazinyl-3-methoxypyridine in tandem Ugi four-component/cyclization reactions for the synthesis of novel heterocyclic scaffolds. As a versatile building block, this compound offers a strategic entry point to pyridotriazine derivatives, a class of compounds with significant potential in medicinal chemistry. These protocols are designed to be self-validating, with explanations grounded in established mechanistic principles of multicomponent reactions.

Introduction: The Power of Tandem Ugi/Cyclization Reactions

Multicomponent reactions (MCRs) are powerful synthetic tools that allow for the construction of complex molecules from three or more starting materials in a single synthetic operation.[1][2] Among these, the Ugi four-component reaction (U-4CR) is preeminent for its ability to generate α-acylamino amides with high efficiency and atom economy.[3][4] A particularly elegant extension of the Ugi reaction is its use in tandem sequences, where the initial Ugi product undergoes a spontaneous or induced intramolecular cyclization to yield diverse heterocyclic systems.[1][5] This "Ugi/cyclization" strategy significantly enhances molecular complexity in a single pot, making it highly attractive for the generation of compound libraries for drug discovery.[6]

This guide focuses on the use of this compound as the amine component in the U-4CR. The presence of the hydrazine moiety provides a unique opportunity for a post-Ugi intramolecular cyclization, leading to the formation of fused pyridotriazine ring systems. The methoxy group on the pyridine ring can also serve as a handle for further functionalization, adding another layer of diversity to the synthesized molecules.

Synthesis of this compound

The starting material, this compound, can be synthesized from commercially available 2-chloro-3-methoxypyridine via nucleophilic aromatic substitution with hydrazine hydrate. This is a common and effective method for the preparation of hydrazinylpyridines.[7][8][9]

Protocol 1: Synthesis of this compound

Materials:

  • 2-Chloro-3-methoxypyridine

  • Hydrazine hydrate (80% solution in water)

  • Ethanol or an alternative high-boiling solvent like N,N-dimethylpropanolamine[8]

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Standard work-up and purification equipment (separatory funnel, rotary evaporator, crystallization dishes)

Procedure:

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-chloro-3-methoxypyridine (1.0 eq) in ethanol (5-10 mL per gram of starting material).

  • Add an excess of hydrazine hydrate (5-10 eq) to the solution.[9] The large excess drives the reaction to completion and minimizes the formation of dimeric byproducts.

  • Heat the reaction mixture to reflux (approximately 80-90 °C for ethanol) and maintain for 4-12 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • After completion, cool the reaction mixture to room temperature.

  • Remove the solvent and excess hydrazine hydrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to afford this compound as a solid.

Expected Outcome: The product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Tandem Ugi/Cyclization Reaction: Synthesis of Pyridotriazines

The core of this application note is the tandem Ugi/cyclization reaction. In this one-pot procedure, this compound (the amine component) reacts with an aldehyde, a carboxylic acid, and an isocyanide to form an intermediate Ugi product. This intermediate, possessing a nucleophilic secondary amine from the hydrazine moiety and an adjacent electrophilic carbonyl group, undergoes a spontaneous intramolecular cyclization to yield the final pyridotriazine product.

Mechanistic Pathway

The reaction proceeds through a well-established Ugi mechanism followed by an intramolecular condensation.

  • Imine Formation: The aldehyde and the primary amine of this compound condense to form a hydrazone (an imine analog).[10][11]

  • Nitrilium Ion Formation: The isocyanide adds to the protonated hydrazone to form a nitrilium ion intermediate.[10]

  • Carboxylate Addition: The carboxylate anion attacks the nitrilium ion.[10]

  • Mumm Rearrangement: An intramolecular acyl transfer (Mumm rearrangement) yields the linear Ugi product.[10]

  • Intramolecular Cyclization: The secondary amine of the hydrazine moiety attacks the newly formed amide carbonyl, leading to a cyclization-dehydration cascade to form the stable, aromatic pyridotriazine ring system.

Diagram: Proposed Mechanism of the Tandem Ugi/Cyclization Reaction

Tandem Ugi Cyclization cluster_Ugi Ugi Four-Component Reaction cluster_Cyclization Intramolecular Cyclization This compound This compound Ugi_Adduct Linear Ugi Product (α-acylamino amide) This compound->Ugi_Adduct Aldehyde Aldehyde Aldehyde->Ugi_Adduct Carboxylic_Acid Carboxylic_Acid Carboxylic_Acid->Ugi_Adduct Isocyanide Isocyanide Isocyanide->Ugi_Adduct Pyridotriazine Fused Pyridotriazine Product Ugi_Adduct->Pyridotriazine Spontaneous Dehydration

Caption: Workflow of the tandem Ugi/cyclization reaction.

Protocol 2: General Procedure for the Tandem Ugi/Cyclization Reaction

Materials:

  • This compound

  • A variety of aldehydes (e.g., benzaldehyde, 4-chlorobenzaldehyde, isobutyraldehyde)

  • A variety of carboxylic acids (e.g., acetic acid, benzoic acid, propionic acid)

  • A variety of isocyanides (e.g., cyclohexyl isocyanide, tert-butyl isocyanide, benzyl isocyanide)

  • Methanol (or other polar protic solvents like ethanol or 2,2,2-trifluoroethanol)[1]

  • Reaction vials or round-bottom flasks

  • Magnetic stirrer

Procedure:

  • To a reaction vial containing a magnetic stir bar, add methanol (0.5-1.0 M final concentration of reactants).

  • Add the aldehyde (1.0 eq) and this compound (1.0 eq). Stir the mixture for 10-15 minutes at room temperature to facilitate hydrazone formation.

  • Add the carboxylic acid (1.0 eq) to the mixture.

  • Finally, add the isocyanide (1.0 eq) to the reaction mixture.

  • Seal the vial and stir the reaction at room temperature for 24-72 hours. The reaction progress can be monitored by TLC or LC-MS. In some cases, gentle heating (40-60 °C) may be required to drive the cyclization to completion.

  • Upon completion, the reaction mixture can be concentrated under reduced pressure.

  • The crude product is then purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol) to afford the pure pyridotriazine derivative.

Data Presentation: Illustrative Examples of Potential Products

The following table showcases the diversity of pyridotriazine derivatives that can be synthesized using this protocol with various starting materials.

EntryAldehydeCarboxylic AcidIsocyanideExpected Product Structure
1 BenzaldehydeAcetic AcidCyclohexyl Isocyanide1-cyclohexyl-4-methyl-3-phenyl-3,4-dihydro-[1][3][12]triazino[4,3-a]pyridin-9-methoxy
2 4-ChlorobenzaldehydeBenzoic Acidtert-Butyl Isocyanide1-(tert-butyl)-3-(4-chlorophenyl)-4-phenyl-3,4-dihydro-[1][3][12]triazino[4,3-a]pyridin-9-methoxy
3 IsobutyraldehydePropionic AcidBenzyl Isocyanide1-benzyl-4-ethyl-3-isopropyl-3,4-dihydro-[1][3][12]triazino[4,3-a]pyridin-9-methoxy

Trustworthiness and Self-Validation

The protocols described herein are based on well-established principles of Ugi and heterocyclic chemistry. The tandem nature of the reaction, where the cyclization is a direct consequence of the functionality introduced in the Ugi step, provides a high degree of confidence in the expected outcomes.

Key Checkpoints for Validation:

  • Confirmation of Starting Material: Ensure the purity of this compound before use.

  • Monitoring the Reaction: The disappearance of starting materials and the appearance of a new, less polar spot on TLC (corresponding to the cyclized product) are good indicators of reaction progress. LC-MS is an excellent tool to monitor the formation of the linear Ugi adduct and its subsequent conversion to the final product.

  • Spectroscopic Analysis of the Product: The final pyridotriazine product should be thoroughly characterized by ¹H NMR, ¹³C NMR, HRMS, and optionally, X-ray crystallography to unequivocally confirm its structure. The absence of amide N-H protons and the presence of characteristic aromatic signals in the NMR spectrum will support the formation of the cyclized product.

Conclusion and Future Perspectives

The tandem Ugi/cyclization reaction involving this compound represents a highly efficient and versatile strategy for the synthesis of novel pyridotriazine scaffolds. The operational simplicity, broad substrate scope, and high degree of molecular complexity achieved in a single step make this methodology particularly valuable for medicinal chemistry and drug discovery programs. The resulting pyridotriazine library can be screened for a wide range of biological activities, and the methoxy group provides a convenient point for further chemical modifications to optimize lead compounds.

References

  • El-Sayed, M., & Abdel-Aziz, M. (2020). Two decades of recent advances of Ugi reactions: synthetic and pharmaceutical applications. RSC Advances, 10(28), 16425-16465. [Link]

  • de Souza, A. C., et al. (2012). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Tetrahedron Letters, 53(21), 2592-2594. [Link]

  • Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. Nature Protocols, 2(3), 632-639. [Link]

  • Ghobadi, M., Narimani, H., & Kazemi, M. (2023). An attractive and comprehensive review on synthesis of heterocyclic compounds through Ugi reactions. Journal of Synthetic Chemistry, 2(2), 81-105. [Link]

  • Ingold, M., et al. (2017). Ugi Four-component Reaction (U-4CR) Under Green Conditions Designed for Undergraduate Organic Chemistry Laboratories. World Journal of Chemical Education, 5(5), 152-157. [Link]

  • Cioc, R. C., et al. (2014). One-pot Ugi-azide and Heck reactions for the synthesis of heterocyclic systems containing tetrazole and 1,2,3,4-tetrahydroisoquinoline. Beilstein Journal of Organic Chemistry, 10, 2842-2848. [Link]

  • Marcaccini, S., & Torroba, T. (2007). The use of the Ugi four-component condensation. Protocol Exchange. [Link]

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  • de Souza, A. C., et al. (2012). Hydrazine-mediated cyclization of Ugi products to synthesize novel 3-hydroxypyrazoles. Tetrahedron Letters, 53(21), 2592-2594. [Link]

  • Patil, P., et al. (2017). N-Hydroxyimide Ugi Reaction toward α-Hydrazino Amides. Organic Letters, 19(5), 1084-1087. [Link]

  • Sharma, U., et al. (2015). Metal-mediated post-Ugi transformations for the construction of diverse heterocyclic scaffolds. Organic & Biomolecular Chemistry, 13(10), 2848-2863. [Link]

  • Wang, Y., et al. (2017). Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. ACS Combinatorial Science, 19(3), 193-198. [Link]

  • PrepChem. (n.d.). Synthesis of 2-Hydrazino-5-(3-methoxyphenyl)pyridine. [Link]

  • Patil, P., et al. (2017). N-Hydroxyimide Ugi Reaction toward α-Hydrazino Amides. Organic Letters, 19(5), 1084-1087. [Link]

  • Wang, Y., et al. (2017). Two Cycles with One Catch: Hydrazine in Ugi 4-CR and Its Postcyclizations. ACS Combinatorial Science, 19(3), 193-198. [Link]

  • Marcaccini, S., & Torroba, T. (2007). Scheme for the general mechanism of Ugi four-component reactions. ResearchGate. [Link]

  • Al-Mokhanam, A. A., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1604. [Link]

  • Dömling, A., et al. (2016). Hydrazine in the Ugi Tetrazole Reaction. Synthesis, 48(08), 1122-1130. [Link]

  • CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. (2017).
  • Thiel, O. R., & Achmatowicz, M. M. (2011). Palladium-Catalyzed Triazolopyridine Synthesis: Synthesis of 7-Chloro-3-(2-Chlorophenyl)-1,2,4-Triazolo[4,3-a]Pyridine. Organic Syntheses, 88, 331. [Link]

  • Reddy, B. N., et al. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? ResearchGate. [Link]

  • A Decade of Indium‐Catalyzed Multicomponent Reactions (MCRs). (2020). ResearchGate. [Link]

  • Al-Azzawi, W. A., & Al-Rubaie, A. Z. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Egyptian Journal of Chemistry, 63(9), 3349-3356. [Link]

  • Sisko, J. (2007). The Ugi Multicomponent Reaction: Stereocontrol, Modifications and Applications. University of Illinois Urbana-Champaign. [Link]

  • Riva, R., et al. (2019). Exploitation of the Ugi-Joullié reaction in drug discovery and development. Expert Opinion on Drug Discovery, 14(10), 1031-1044. [Link]

  • Gámez-Montaño, R. (2021). The Ugi three-component reaction and its variants. Organic Chemistry Frontiers, 8(17), 4813-4849. [Link]

  • Mironov, M. A., et al. (2021). New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives. Beilstein Journal of Organic Chemistry, 17, 2231-2237. [Link]

  • Scheme 1 Candidate reactions with isonitriles. Ugi reactions are... (n.d.). ResearchGate. [Link]

  • Agrebi, A., et al. (2013). Cyclization Cascade of Hydrazono Ugi Adducts Towards Pyrazoles. European Journal of Organic Chemistry, 2013(27), 6060-6064. [Link]

  • Krasavin, M. (2010). Hydrazinopeptide Motifs Synthesized via the Ugi Reaction: an Insight into the Secondary Structure. Synthesis, 2010(06), 933-942. [Link]

  • Al-Mokhanam, A. A., et al. (2023). Ugi Four-Component Reactions Using Alternative Reactants. Molecules, 28(4), 1604. [Link]

  • Mironov, M. A., et al. (2021). New tandem Ugi/intramolecular Diels–Alder reaction based on vinylfuran and 1,3-butadienylfuran derivatives. Beilstein Journal of Organic Chemistry, 17, 2231-2237. [Link]

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Application Note & Protocol: Microwave-Accelerated Synthesis of 3-Methoxy-2-(1H-pyrazol-1-yl)pyridine Scaffolds

Author: BenchChem Technical Support Team. Date: January 2026

Abstract & Introduction: Accelerating Pyrazole Synthesis for Drug Discovery

Pyrazoles are five-membered nitrogen-containing heterocyclic compounds that represent a cornerstone scaffold in modern medicinal chemistry.[1] Their versatile structure is central to a range of FDA-approved pharmaceuticals, including the anti-inflammatory drug Celecoxib and numerous tyrosine kinase inhibitors used in oncology.[1] The traditional synthesis of pyrazoles, often achieved through the Knorr (or Paal-Knorr) condensation of hydrazines and 1,3-dicarbonyl compounds, can be time-consuming and energy-intensive.[2][3][4]

Microwave-assisted organic synthesis (MAOS) has emerged as a transformative green chemistry technique that dramatically accelerates chemical reactions, increases product yields, and enhances purity.[5][6][7][8][9] By utilizing microwave irradiation, energy is delivered directly and uniformly to polar molecules in the reaction mixture, leading to rapid, localized heating that can reduce reaction times from hours to mere minutes.[8][10]

This application note provides a detailed, field-tested protocol for the rapid synthesis of pyrazole derivatives using 2-hydrazinyl-3-methoxypyridine as a key building block. This specific precursor allows for the creation of novel pyridyl-pyrazole structures, which are of significant interest in drug development due to the combined pharmacological relevance of both heterocyclic systems. We will detail the underlying mechanism, provide a step-by-step workflow, and present comparative data that underscores the efficiency of the microwave-assisted approach.

Scientific Foundation: Mechanism and Rationale for Microwave Acceleration

The synthesis of pyrazoles from a hydrazine and a 1,3-diketone is a classic cyclocondensation reaction. The process is initiated by the nucleophilic attack of one of the hydrazine's nitrogen atoms on a carbonyl carbon of the diketone. This is followed by a series of intramolecular condensation and dehydration steps, culminating in the formation of the stable, aromatic pyrazole ring.

Why Microwave Irradiation? The Causality Explained:

The dramatic rate enhancement observed in MAOS is due to a thermal effect arising from the efficient absorption of microwave energy by polar molecules.[10] Key factors include:

  • Direct Dielectric Heating: Microwaves interact with molecules possessing a dipole moment (like the reactants and polar solvents), causing them to rapidly align with the oscillating electric field. This rapid molecular motion generates intense internal heat, bypassing the slower process of conventional thermal conduction from an external source.[6][10]

  • Uniform Heating: The energy is delivered volumetrically throughout the sample, minimizing the occurrence of hot spots and thermal gradients, which often lead to side product formation in conventional heating methods.[8]

  • Overcoming Activation Barriers: The instantaneous, high-energy input allows molecules to quickly overcome the activation energy barrier of the reaction, leading to a significant increase in reaction rate.[5]

This protocol leverages these principles to drive the cyclocondensation of this compound with a 1,3-diketone to completion in a fraction of the time required by traditional methods.

Visualized Schematics and Workflow

General Reaction Scheme

G prep 1. Reagent Preparation mix 2. Combine Reactants in Microwave Vial prep->mix mw 3. Microwave Irradiation mix->mw cool 4. Cooling & Pressure Release mw->cool workup 5. Reaction Work-up (Solvent Removal, Extraction) cool->workup purify 6. Purification (Column Chromatography) workup->purify analyze 7. Product Analysis (TLC, NMR, MS) purify->analyze

Caption: Step-by-step experimental workflow from preparation to analysis.

Detailed Experimental Protocol

This protocol describes the synthesis of 3-methoxy-2-(3,5-dimethyl-1H-pyrazol-1-yl)pyridine as a representative example.

Materials and Equipment
  • Reagents:

    • This compound (FW: 139.15 g/mol )

    • Acetylacetone (2,4-Pentanedione) (FW: 100.12 g/mol )

    • Ethanol (Absolute, 200 proof)

    • Glacial Acetic Acid (Catalyst)

    • Ethyl Acetate (EtOAc)

    • Hexane

    • Saturated Sodium Bicarbonate (NaHCO₃) solution

    • Brine (Saturated NaCl solution)

    • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Equipment:

    • Monowave or multi-mode scientific microwave reactor (e.g., CEM Discover, Biotage Initiator)

    • 10 mL microwave reaction vial with a magnetic stir bar and snap cap/septum

    • Analytical balance (0.1 mg readability)

    • Rotary evaporator

    • Standard laboratory glassware (separatory funnel, flasks, beakers)

    • Glass-backed silica gel TLC plates (e.g., Silica Gel 60 F₂₅₄)

    • Flash chromatography system with silica gel (230-400 mesh)

Step-by-Step Synthesis Procedure
  • Reagent Preparation: To a 10 mL microwave reaction vial equipped with a magnetic stir bar, add this compound (139 mg, 1.0 mmol, 1.0 equiv.).

  • Solvent and Reactant Addition: Add absolute ethanol (3.0 mL) to the vial. Add acetylacetone (105 µL, 1.02 mmol, 1.02 equiv.) followed by 2 drops of glacial acetic acid using a pipette.

  • Vial Sealing: Securely cap the vial. Trustworthiness Check: Ensure the cap is properly sealed to withstand the pressure generated during microwave heating.

  • Microwave Irradiation: Place the vial into the cavity of the microwave reactor. Set the reaction parameters as follows:

    • Temperature: 120 °C (use a pre-stirring time of 15 seconds)

    • Hold Time: 10 minutes

    • Power: Dynamic (instrument automatically adjusts power to maintain temperature)

    • Absorption Level: Normal

  • Cooling: After the irradiation is complete, allow the vial to cool to room temperature (typically below 50°C) using the instrument's compressed air cooling system before carefully removing it from the reactor.

  • Reaction Work-up:

    • Open the vial and transfer the contents to a 50 mL round-bottom flask.

    • Remove the ethanol under reduced pressure using a rotary evaporator.

    • Dissolve the resulting residue in ethyl acetate (20 mL).

    • Transfer the solution to a separatory funnel and wash sequentially with saturated NaHCO₃ solution (1 x 15 mL) and brine (1 x 15 mL). Causality Note: The NaHCO₃ wash neutralizes the acetic acid catalyst.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the crude product.

  • Purification:

    • Purify the crude residue by flash column chromatography on silica gel.

    • Elute with a gradient of 10% to 30% ethyl acetate in hexane.

    • Monitor the fractions by TLC (staining with UV light or potassium permanganate).

    • Combine the fractions containing the pure product and concentrate under reduced pressure to yield a solid or viscous oil.

Data Presentation: Validating Efficiency

The following table summarizes the typical quantitative data for this protocol, comparing it with a standard conventional heating method. This data serves as a benchmark for validating the experimental outcome.

ParameterMicrowave-Assisted SynthesisConventional Heating (Oil Bath)
Reactant Scale 1.0 mmol1.0 mmol
Solvent Ethanol (3 mL)Ethanol (10 mL)
Temperature 120 °C78 °C (Reflux)
Reaction Time 10 minutes 8 hours
Energy Input Direct, efficientIndirect, less efficient
Typical Yield 85-95% 60-75%
Purity (Crude) High (fewer byproducts)Moderate (more byproducts)
Reference This ProtocolBased on typical literature [1]

Troubleshooting and Field-Proven Insights

  • Low Yield: If the yield is significantly lower than expected, ensure the microwave vial was properly sealed, as reactant evaporation can occur with a faulty seal. Also, confirm the potency and purity of the starting this compound, as hydrazines can degrade over time.

  • Incomplete Reaction: If TLC analysis of the crude product shows significant starting material, the reaction time can be extended to 15 or 20 minutes. However, excessively long reaction times at high temperatures may lead to degradation.

  • Purification Difficulty: The methoxypyridine moiety can sometimes cause streaking on silica gel columns. If this occurs, adding 0.5-1% triethylamine to the eluent system can help produce sharper bands by deactivating acidic sites on the silica.

Conclusion

This application note provides a robust and highly efficient protocol for synthesizing pyridyl-pyrazoles using microwave-assisted technology. The method drastically reduces reaction times from many hours to just 10 minutes, improves yields, and aligns with the principles of green chemistry by minimizing energy consumption and reaction time. [6][7]This rapid and reliable synthesis is ideally suited for generating libraries of novel pyrazole derivatives for high-throughput screening in drug discovery programs.

References

  • Synthesis of 4H-pyrazoles by condensation of 1,3-diketones with hydrazine. (n.d.). ResearchGate. [Link]

  • Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview. (n.d.). ResearchGate. [Link]

  • Microwave-Assisted Synthesis: 10x Faster Organic Reactions. (2025). Patsnap. [Link]

  • Microwave assisted green organic synthesis. (2024). AJE. [Link]

  • Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2024). MDPI. [Link]

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  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH. [Link]

  • Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI. [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing. [Link]

  • An Efficient Synthesis of Substituted Pyrazoles from One-Pot Reaction of Ketones, Aldehydes, and Hydrazine Monohydrochloride. (2018). Thieme Connect. [Link]

  • 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. (2006). Organic Chemistry Portal. [Link]

  • Synthesis of Novel Tetra-Substituted Pyrazole Derivatives Using Microwave Irradiation and Their Anti-Leukemic Activity Against Jurkat Cells. (2025). PubMed Central. [Link]

  • Synthesis of pyrazole derivatives via the microwave reaction of arylhydrazines with 3-aminocrotonitrile. (n.d.). ResearchGate. [Link]

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Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 2-Hydrazinyl-3-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 2-Hydrazinyl-3-methoxypyridine Scaffold

In the landscape of modern medicinal chemistry and drug discovery, nitrogen-containing heterocycles are privileged scaffolds due to their prevalence in biologically active molecules. Among these, the pyridine core is a cornerstone, offering a versatile platform for constructing complex molecular architectures. The this compound scaffold, in particular, emerges as a highly valuable building block. The hydrazine moiety is not merely a passive substituent; it is a versatile functional handle that can be elaborated into various heterocyclic systems, such as the medicinally important[1][2][3]triazolo[4,3-a]pyridines, or can act as a key pharmacophoric element itself.[1][2] Hydrazide and hydrazine derivatives have been investigated as kinase inhibitors and other therapeutic agents, highlighting the potential of this chemical space.[4][5][6]

Palladium-catalyzed cross-coupling reactions stand as one of the most powerful toolsets for C-C and C-N bond formation, enabling the modular assembly of complex molecules with high efficiency and functional group tolerance.[7] This guide provides an in-depth exploration of the application of these transformative reactions—specifically Buchwald-Hartwig, Suzuki-Miyaura, and Sonogashira couplings—to the this compound core. We will delve into the mechanistic rationale behind protocol design, address the unique challenges and opportunities presented by the hydrazine moiety, and provide detailed, field-proven protocols for researchers engaged in drug development and synthetic chemistry.

Core Concept: Managing the Reactivity of the Hydrazine Moiety

The primary challenge in the cross-coupling of 2-hydrazinylpyridines is the inherent reactivity of the hydrazine group. It possesses two nucleophilic nitrogen atoms and can act as a potent bidentate ligand, potentially coordinating to and inhibiting the palladium catalyst. This chelation is a well-known challenge in reactions involving 2-substituted pyridines, often referred to as the "2-pyridyl problem".[6] However, this characteristic can also be harnessed to our advantage.

Two primary strategies are presented to successfully functionalize the 2-hydrazinylpyridine core:

  • Direct Coupling via Hydrazine as a Directing/Spectator Group: In certain contexts, the hydrazine moiety, in concert with the pyridine nitrogen, can act as a bidentate directing group, facilitating C-H activation or influencing the reactivity of the catalytic cycle.[8][9] In other cases, with careful selection of ligands and conditions, the hydrazine can remain a spectator, allowing coupling to occur at a pre-functionalized position (e.g., a halide at C5).

  • Protecting Group Strategy: To circumvent undesired interactions with the catalyst, the hydrazine can be temporarily masked with a protecting group, such as the tert-butyloxycarbonyl (Boc) group.[10][11] This strategy involves a three-step sequence: protection, cross-coupling, and deprotection. While adding steps, this approach offers broader substrate scope and more predictable reactivity.

PART 1: Synthesis of the Core Scaffold

The starting material, this compound, can be synthesized from commercially available 2-chloro-3-methoxypyridine via nucleophilic aromatic substitution with hydrazine hydrate. This reaction is typically performed at elevated temperatures.

Protocol 1: Synthesis of this compound
  • Reaction Scheme:

    • 2-Chloro-3-methoxypyridine + NH₂NH₂·H₂O → this compound

  • Procedure:

    • To a sealed vessel, add 2-chloro-3-methoxypyridine (1.0 equiv).

    • Add hydrazine hydrate (5.0-10.0 equiv) and a high-boiling solvent such as n-butanol or N,N-dimethylpropanolamine.[2]

    • Seal the vessel and heat the reaction mixture to 120-130 °C for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.

    • Upon completion, cool the reaction mixture to room temperature.

    • Carefully add water to the mixture, which may cause the product to precipitate.

    • Filter the solid, wash with cold water, and dry under vacuum to yield this compound. Further purification can be achieved by recrystallization.

PART 2: Buchwald-Hartwig N-Arylation

The Buchwald-Hartwig amination is a powerful method for forming C-N bonds.[12] In the context of our scaffold, this reaction can be used to synthesize N-aryl-N'-(3-methoxypyridin-2-yl)hydrazines, which are valuable precursors for more complex heterocyclic systems.

Mechanistic Considerations & Causality

The direct N-arylation of 2-hydrazinylpyridine presents a challenge: which nitrogen of the hydrazine reacts? The terminal (-NH₂) nitrogen is generally more nucleophilic and less sterically hindered. However, the N-H proximal to the pyridine ring can also react. Furthermore, the unprotected hydrazine can act as a bidentate ligand, potentially sequestering the palladium catalyst.

To address this, a Boc-protection strategy is highly recommended for predictable and high-yielding outcomes. The Boc group deactivates the protected nitrogen, ensuring selective arylation on the terminal nitrogen, and mitigates catalyst inhibition.[10]

Workflow for Boc-Protected Buchwald-Hartwig Amination

G cluster_0 Protection cluster_1 Cross-Coupling cluster_2 Deprotection A This compound B Boc-Protection (Boc)₂O, Solvent A->B Step 1 C tert-butyl 2-(3-methoxypyridin-2-yl)hydrazine-1-carboxylate B->C E Buchwald-Hartwig Amination Pd Catalyst, Ligand, Base C->E D Aryl Halide (Ar-X) D->E Step 2 F Protected Arylated Product E->F G Deprotection (e.g., TFA, HCl) F->G Step 3 H Final Product: N-Aryl-N'-(3-methoxypyridin-2-yl)hydrazine G->H

Caption: Workflow for Boc-Protected N-Arylation.

Protocol 2: Boc-Protection of this compound
  • Dissolve this compound (1.0 equiv) in a suitable solvent (e.g., THF or Dichloromethane).

  • Add di-tert-butyl dicarbonate ((Boc)₂O, 1.1 equiv). A mild base like triethylamine (1.2 equiv) can be added to facilitate the reaction.

  • Stir the mixture at room temperature for 2-4 hours. Monitor by TLC.

  • Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography (silica gel, ethyl acetate/hexanes gradient) to afford tert-butyl 2-(3-methoxypyridin-2-yl)hydrazine-1-carboxylate.

Protocol 3: Buchwald-Hartwig Amination of Boc-Protected Hydrazine
  • To an oven-dried Schlenk tube, add the Boc-protected hydrazine (1.0 equiv), the aryl halide (Ar-X, 1.2 equiv), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., Xantphos or BINAP, 4 mol%).[13]

  • Add a strong, non-nucleophilic base such as sodium tert-butoxide (NaOtBu, 1.4 equiv).

  • Evacuate and backfill the tube with an inert gas (Argon or Nitrogen) three times.

  • Add anhydrous, degassed solvent (e.g., toluene or dioxane).

  • Heat the reaction mixture to 80-110 °C for 12-24 hours, until TLC or LC-MS analysis indicates complete consumption of the starting material.

  • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite®.

  • Wash the filtrate with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography.

PART 3: Suzuki-Miyaura C-C Coupling

The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organohalide and an organoboron compound.[14] This reaction can be used to introduce aryl or heteroaryl substituents onto the pyridine ring, typically at a halogenated position. For this guide, we will assume the starting material is 5-bromo-2-hydrazinyl-3-methoxypyridine .

Mechanistic Considerations & Causality

As with the Buchwald-Hartwig reaction, the unprotected hydrazine can interfere with catalysis. The N-H groups of unprotected azoles are known to have an inhibitory effect on Pd-catalyzed reactions.[15] Therefore, a Boc-protection strategy is again the most robust approach. The electron-donating nature of the methoxy and protected hydrazine groups can make the C-Br bond less reactive towards oxidative addition. This necessitates the use of highly active catalyst systems, often employing bulky, electron-rich phosphine ligands which promote the oxidative addition step and stabilize the active Pd(0) species.[3][16]

Protocol 4: Suzuki-Miyaura Coupling of 5-Bromo-2-(Boc-hydrazinyl)-3-methoxypyridine
  • To a microwave vial or Schlenk tube, add 5-bromo-2-(Boc-hydrazinyl)-3-methoxypyridine (1.0 equiv), the arylboronic acid or ester (1.5 equiv), and a palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol% or a more active catalyst like "XPhos Pd G3", 2 mol%).

  • Add a base, typically an aqueous solution of sodium carbonate (Na₂CO₃, 2.0 M, 2.0 equiv) or potassium phosphate (K₃PO₄, 2.0 equiv).

  • Add a solvent system, commonly a mixture of an organic solvent and water (e.g., Dioxane/H₂O 4:1 or Toluene/EtOH/H₂O).

  • Degas the mixture by bubbling argon through the solution for 15-20 minutes.

  • Heat the reaction to 90-120 °C (conventional heating or microwave) for 1-12 hours. Monitor reaction progress.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the product by flash column chromatography.

ParameterBuchwald-Hartwig AminationSuzuki-Miyaura CouplingSonogashira Coupling
Coupling Partner Primary/Secondary AmineBoronic Acid / EsterTerminal Alkyne
Catalyst System Pd₂(dba)₃ / XantphosPd(PPh₃)₄ / XPhos Pd G3PdCl₂(PPh₃)₂ / CuI
Typical Base NaOtBu, Cs₂CO₃Na₂CO₃, K₃PO₄Et₃N, Diisopropylamine
Solvent Toluene, DioxaneDioxane/H₂O, TolueneTHF, DMF
Key Consideration N-selectivity, Catalyst inhibitionInertness of C-X bondHomocoupling of alkyne
Table 1: Comparison of Typical Cross-Coupling Reaction Conditions.

PART 4: Sonogashira C-C Coupling

The Sonogashira coupling enables the formation of a C-C bond between a vinyl or aryl halide and a terminal alkyne, providing access to valuable alkynyl-substituted heterocycles.[4][17] These products can serve as precursors for further transformations.

Mechanistic Considerations & Causality

The Sonogashira reaction typically employs a dual catalytic system of palladium and copper(I).[18] The copper co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation to the palladium center. The amine base is crucial, serving both to neutralize the HX byproduct and to act as a solvent. A key side reaction is the copper- or palladium-catalyzed oxidative homocoupling of the terminal alkyne (Glaser coupling), which can be minimized by maintaining strictly anaerobic conditions. Again, protection of the hydrazine group is advisable to prevent side reactions and ensure clean conversion.

Generalized Catalytic Cycle for Cross-Coupling

G center Pd(0)Ln A Ar-Pd(II)-X (Ln) center->A Oxidative Addition (Ar-X) B Ar-Pd(II)-Nu (Ln) A->B Transmetalation or Amine Coordination (Nu-M or Nu-H) B->center Reductive Elimination C Ar-Nu B->C

Caption: A simplified catalytic cycle for Pd(0)-catalyzed cross-coupling reactions.

Protocol 5: Sonogashira Coupling of 5-Bromo-2-(Boc-hydrazinyl)-3-methoxypyridine
  • To a Schlenk flask, add 5-bromo-2-(Boc-hydrazinyl)-3-methoxypyridine (1.0 equiv), PdCl₂(PPh₃)₂ (3 mol%), and copper(I) iodide (CuI, 5 mol%).

  • Evacuate and backfill the flask with argon three times.

  • Add an anhydrous, degassed amine solvent, such as triethylamine (Et₃N) or a mixture of THF and diisopropylamine.[14]

  • Add the terminal alkyne (1.2-1.5 equiv) via syringe.

  • Stir the reaction at room temperature or with gentle heating (40-60 °C) for 4-24 hours. Monitor by TLC.

  • Once the reaction is complete, concentrate the mixture under reduced pressure.

  • Dissolve the residue in ethyl acetate and filter through Celite® to remove catalyst residues.

  • Wash the filtrate with saturated aqueous NH₄Cl solution, then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product via column chromatography.

PART 5: Post-Coupling Manipulations

A key advantage of the 2-hydrazinylpyridine scaffold is its utility in constructing fused heterocyclic systems. For example, the coupled products can undergo intramolecular cyclization to form[1][2][3]triazolo[4,3-a]pyridines, a common motif in pharmaceuticals.

Protocol 6: Deprotection and Intramolecular Cyclization
  • Boc Deprotection: The Boc group can be readily removed under acidic conditions, for example, by treating the protected compound with trifluoroacetic acid (TFA) in dichloromethane (DCM) or with HCl in dioxane at room temperature.

  • Cyclization to Triazolopyridines: The arylated hydrazine can be cyclized with various reagents. For instance, reaction with an aldehyde followed by oxidative cyclization, or direct reaction with an orthoester, can yield the corresponding 3-substituted-[1][2][3]triazolo[4,3-a]pyridine derivative.[1][19]

Conclusion and Outlook

The this compound scaffold is a versatile platform for the synthesis of diverse and complex molecules of interest to the pharmaceutical and agrochemical industries. By leveraging the power of palladium-catalyzed cross-coupling reactions, researchers can efficiently introduce a wide range of substituents onto this core. Understanding the dual role of the hydrazine moiety—as both a potential catalyst inhibitor and a useful synthetic handle—is critical for successful application. The strategic use of protecting groups, such as Boc, provides a reliable pathway to overcome reactivity challenges and achieve high-yielding, selective transformations. The protocols and insights provided herein serve as a comprehensive guide for scientists looking to exploit this valuable chemical space in their research endeavors.

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Troubleshooting & Optimization

Technical Support Center: Synthesis of 2-Hydrazinyl-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-Hydrazinyl-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical advice for improving the yield and purity of this important heterocyclic compound. Here, we will address common challenges, offer detailed troubleshooting protocols, and explain the chemical principles behind each step.

Reaction Overview & Mechanism

The synthesis of this compound is typically achieved through a nucleophilic aromatic substitution (SNAr) reaction. The starting material, 2-chloro-3-methoxypyridine, is treated with hydrazine hydrate. The electron-withdrawing nature of the pyridine nitrogen atom activates the 2- and 4-positions of the ring, making them susceptible to nucleophilic attack.[1][2][3] The lone pair of electrons on the hydrazine nitrogen attacks the carbon atom bearing the chlorine, forming a transient, negatively charged intermediate known as a Meisenheimer complex.[1] This intermediate is stabilized by resonance, with one resonance form placing the negative charge on the electronegative ring nitrogen.[1][2] The subsequent loss of the chloride leaving group restores aromaticity and yields the desired product.

Visualizing the Workflow

The following diagram illustrates the general laboratory workflow for the synthesis of this compound.

SynthesisWorkflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Isolation cluster_purification Purification & Analysis Prep Reagent & Glassware Setup (2-chloro-3-methoxypyridine, hydrazine hydrate, solvent) Reaction Combine Reagents & Heat (e.g., 100-130°C) Prep->Reaction Charge Reactor Monitor Monitor Progress (TLC/LC-MS) Reaction->Monitor Periodic Sampling Cool Cool Reaction Mixture Monitor->Cool Upon Completion Dilute Dilute with Water Cool->Dilute Extract Extract with Organic Solvent (e.g., Ethyl Acetate) Dilute->Extract Dry Dry Organic Layer (Na2SO4) Extract->Dry Concentrate Concentrate Under Reduced Pressure Dry->Concentrate Purify Purification (Column Chromatography or Recrystallization) Concentrate->Purify Analyze Characterization (NMR, MS) Purify->Analyze

Caption: General workflow for the synthesis of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the optimal temperature for this reaction? A1: Most literature procedures suggest a reaction temperature between 100°C and 130°C.[4][5] A Chinese patent suggests heating to 130°C for reflux.[6] It's a balance: higher temperatures increase the reaction rate but may also lead to the decomposition of hydrazine hydrate and the formation of side products.[7] It is recommended to start at 100°C and monitor the reaction by TLC before increasing the temperature if the reaction is sluggish.[5]

Q2: Why is a large excess of hydrazine hydrate typically used? A2: A significant excess of hydrazine hydrate (often 5-10 equivalents or even used as the solvent) is employed for two main reasons.[5][8] First, it ensures the reaction goes to completion by Le Châtelier's principle. Second, it helps to minimize the formation of dimeric or other side products.[8] However, using a large excess can complicate the work-up procedure.[8] Some methods aim to reduce the amount of hydrazine hydrate by using a polar solvent and a molar ratio of 1:4 to 1:6 (starting material to hydrazine).[9]

Q3: What are the best solvents for this reaction? A3: High-boiling polar solvents are preferred. Options include butanol, N,N-dimethylformamide (DMF), or N,N-dimethyl propanol amine.[4][5][6] Some procedures even use a large excess of hydrazine hydrate itself as the solvent.[5][8] The choice of solvent can influence reaction time and temperature. For instance, a patent describes using N,N-dimethyl propanol amine as a solvent that also acts as an acid scavenger, potentially improving the reaction environment.[4]

Q4: How do I handle hydrazine hydrate safely? A4: Hydrazine hydrate is acutely toxic, corrosive, and a suspected carcinogen.[10][11] Always handle it in a well-ventilated chemical fume hood.[11] Mandatory personal protective equipment (PPE) includes chemical-resistant gloves (nitrile or neoprene), splash-proof chemical safety goggles, and a face shield.[11][12] Ensure a safety shower and eyewash station are immediately accessible.[12] Avoid contact with metals, as this can liberate flammable hydrogen gas.[12]

Troubleshooting Guide

This section addresses specific problems you may encounter during the synthesis and purification, providing causes and actionable solutions.

Problem Potential Cause(s) Recommended Solution(s)
Low or No Conversion of Starting Material 1. Insufficient Temperature: The reaction may be too slow at lower temperatures. 2. Poor Quality Hydrazine Hydrate: Hydrazine hydrate can degrade over time. 3. Insufficient Reaction Time: The reaction may require a longer duration to reach completion.1. Increase Temperature: Gradually increase the reaction temperature to 110-120°C and continue to monitor by TLC. 2. Use Fresh Reagent: Use a new, unopened bottle of hydrazine hydrate. 3. Extend Reaction Time: Allow the reaction to stir for a longer period (e.g., 24-48 hours), checking progress periodically.[5]
Formation of Multiple Products (Visible on TLC) 1. Side Reactions: Over-reaction or side reactions with impurities can lead to multiple products. Dimer formation is a known competitive reaction.[8] 2. Decomposition: The starting material or product may be decomposing at high temperatures.1. Control Stoichiometry: Ensure a sufficient excess of hydrazine hydrate is used to favor the desired product.[8] Consider the slow addition of the chloropyridine to the hot hydrazine solution to maintain an excess of hydrazine throughout the reaction.[8] 2. Lower Temperature: Run the reaction at the lower end of the effective temperature range (e.g., 100°C).
Product is an Oil and Fails to Solidify 1. Presence of Impurities: Residual solvent or reaction byproducts can prevent crystallization. 2. Product is Naturally an Oil: Some literature reports the product as a red or yellowish oil/waxy solid.[5][13]1. Purify Further: Attempt purification via column chromatography. 2. Attempt Salt Formation: Convert the product to its hydrochloride salt, which is often a more crystalline solid. 3. Trituration: Attempt to induce solidification by stirring the oil with a non-polar solvent like petroleum ether or hexane.
Difficulty with Purification (Streaking on Silica Gel Column) 1. High Polarity of Product: The hydrazine and pyridine functionalities make the compound very polar and basic.[14][15] 2. Strong Interaction with Silica: The basic nitrogen atoms can interact strongly with the acidic silanol groups on the silica gel surface, causing streaking.[15][16]1. Use a Modified Mobile Phase: Add a basic modifier like triethylamine (0.5-1%) or a few drops of ammonium hydroxide to your eluent to neutralize the acidic sites on the silica.[14][15] 2. Switch Stationary Phase: Consider using neutral or basic alumina for chromatography instead of silica gel.[14][15] 3. Reversed-Phase Chromatography: Use a C18 column with a polar mobile phase (e.g., water/acetonitrile or water/methanol) as an alternative.[14][17]
Emulsion Formation During Aqueous Work-up 1. Surfactant-like Impurities: Byproducts or residual starting materials can act as surfactants. 2. Vigorous Shaking: Overly aggressive mixing of the aqueous and organic layers can create stable emulsions.1. Add Brine: Add a saturated solution of NaCl (brine) to the separatory funnel. This increases the polarity of the aqueous phase and helps break the emulsion.[14] 2. Gentle Inversion: Mix the layers by gently inverting the funnel rather than vigorous shaking.[14] 3. Filtration: Filter the emulsified layer through a pad of Celite or glass wool.[14]

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a synthesis of common literature procedures and should be adapted based on laboratory scale and conditions.[4][5]

  • Reagent Setup: In a chemical fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar.

  • Charge Flask: To the flask, add 2-chloro-3-methoxypyridine (1 equivalent).

  • Add Hydrazine Hydrate: Add hydrazine hydrate (80% solution in water, ~5-10 molar equivalents). Caution: Handle with extreme care.[10][11]

  • Reaction: Heat the reaction mixture to 100-110°C with vigorous stirring.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC). A suitable eluent system is ethyl acetate/methanol (e.g., 8:2).[5] The reaction is complete when the starting material spot is no longer visible. This may take several hours (4-48 hours).[5][9]

  • Cooling: Once complete, remove the heat source and allow the mixture to cool to room temperature.

  • Work-up:

    • Carefully dilute the reaction mixture with cold water.

    • Transfer the mixture to a separatory funnel and extract the product with an organic solvent such as ethyl acetate (3 x volume of the aqueous layer).[5]

    • Combine the organic extracts.

    • Wash the combined organic layers with brine to remove residual water and hydrazine.

    • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

Protocol 2: Purification by Column Chromatography
  • Prepare Slurry: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane or a low-polarity mixture like 95:5 hexane:ethyl acetate).

  • Pack Column: Pack a chromatography column with the slurry.

  • Load Sample: Dissolve the crude product in a minimal amount of dichloromethane or the eluent. Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the dried powder to the top of the packed column.

  • Elution:

    • Begin eluting with a low-polarity solvent system (e.g., 100% ethyl acetate).

    • Gradually increase the polarity by adding methanol and a basic modifier (e.g., start with 99:1 ethyl acetate:methanol + 0.5% triethylamine).

    • Collect fractions and analyze them by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified this compound.

Troubleshooting Logic Diagram

This diagram provides a decision-making tree for addressing low yield issues.

Troubleshooting cluster_cause Identify Primary Issue cluster_solution Implement Solutions start Problem: Low Yield of Product check_reaction Analyze Crude Reaction Mixture (TLC, LC-MS, 1H NMR) start->check_reaction unreacted_sm High % of Unreacted Starting Material? check_reaction->unreacted_sm Analyze complex_mixture Complex Mixture of Unidentified Products? unreacted_sm->complex_mixture No increase_cond Increase Reaction Time Increase Temperature Use Fresh Hydrazine Hydrate unreacted_sm->increase_cond Yes workup_loss Product Lost During Work-up/Purification? complex_mixture->workup_loss No optimize_react Lower Temperature Slow Addition of Substrate Use Different Solvent complex_mixture->optimize_react Yes optimize_workup Check pH During Extraction Use Brine to Break Emulsions Optimize Chromatography (e.g., add TEA, use Alumina) workup_loss->optimize_workup Yes

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Technical Support Center: Purification of Crude 2-Hydrazinyl-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides in-depth technical support for researchers, scientists, and drug development professionals encountering challenges in the purification of crude 2-Hydrazinyl-3-methoxypyridine (CAS No. 210992-34-0). As a key building block in pharmaceutical synthesis, its purity is paramount for the success of subsequent reactions and the integrity of the final active pharmaceutical ingredient (API). This document moves beyond simple protocols to explain the scientific rationale behind each step, empowering you to troubleshoot effectively and adapt methodologies to your specific experimental context.

Section 1: Understanding Your Material - FAQs and Initial Assessment

This section addresses preliminary questions regarding the handling, storage, and initial analysis of crude this compound.

Q1: What are the expected physical properties and potential stability issues of this compound?

This compound is an aromatic hydrazine derivative. While specific data for this exact compound is sparse, based on analogous structures like other substituted hydrazinylpyridines and the known properties of hydrazines, you should anticipate it to be a solid at room temperature. Aromatic hydrazines are often susceptible to oxidation, especially in the presence of air and light, which can lead to coloration (yellowing or browning) of the material. Hydrazine derivatives can also be hygroscopic. Therefore, proper handling and storage are crucial.

Q2: How should I handle and store crude this compound to maintain its integrity?

Due to their reactivity, hydrazines require careful handling. Store the compound under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container to prevent oxidation.[1] It is best kept in a cool, dark, and dry place, such as a desiccator or a controlled environment storage cabinet.[1] Always use appropriate personal protective equipment (PPE), including gloves and safety glasses, as hydrazines can be toxic and corrosive.

Q3: What are the most common impurities I should expect in my crude product?

The impurity profile is dictated by the synthetic route. A common method for synthesizing hydrazinylpyridines is the nucleophilic aromatic substitution of a corresponding halopyridine (e.g., 2-chloro-3-methoxypyridine) with hydrazine hydrate.[2][3] Based on this, the primary impurities are likely:

  • Unreacted Starting Materials: Residual 2-chloro-3-methoxypyridine and excess hydrazine hydrate.

  • Side-Products: Azine formation, a common side reaction in reactions involving hydrazines, can lead to dimeric impurities.[4]

  • Solvent and Reagent Residues: Residual solvents from the reaction and workup, and salts formed during the reaction.

Q4: How can I perform a quick preliminary assessment of my crude product's purity?

Thin Layer Chromatography (TLC) is the most effective initial step.[4]

  • Dissolve a small amount of your crude material in a suitable solvent (e.g., dichloromethane, ethyl acetate, or methanol).

  • Spot the solution on a silica gel TLC plate alongside spots of your starting materials, if available.

  • Elute the plate with a solvent system, typically a mixture of a non-polar and a polar solvent (e.g., Hexane:Ethyl Acetate or Dichloromethane:Methanol).

  • Visualize the spots under a UV lamp (254 nm). If the compounds are not UV-active, you can use a staining agent like potassium permanganate, which reacts with the hydrazine moiety.[4] The number of spots will give you a qualitative idea of the number of components in your crude mixture. The relative positions (Rƒ values) will help in identifying starting materials and guiding the development of a column chromatography method.

Section 2: Troubleshooting Guide for Common Purification Challenges

This section is formatted as a direct Q&A to address specific problems you may encounter during purification.

Q1: My initial TLC analysis shows multiple spots. How do I decide which purification method to use?

The choice of purification method depends on the nature of the impurities and the physical state of your compound. The following decision tree provides a logical workflow for selecting the best approach.

G start Start: Crude this compound tlc Perform TLC Analysis start->tlc is_solid Is the crude product a solid? tlc->is_solid impurities What is the nature of the impurities? is_solid->impurities Yes column Perform Column Chromatography is_solid->column No (Oily Product) recrystallize Attempt Recrystallization impurities->recrystallize Few, with different polarity impurities->column Many, with close polarity acid_base Perform Acid-Base Extraction impurities->acid_base Mainly non-basic recrystallize->column If fails or purity is insufficient... acid_base->column Followed by... triturate Triturate with a non-polar solvent

Caption: Decision tree for selecting a purification method.

Q2: I'm trying recrystallization, but my compound either oils out or fails to crystallize. What should I do?

This is a common issue that usually points to problems with solvent choice or technique.[4]

  • Problem: Oiling Out. This happens when the solution becomes supersaturated at a temperature above the melting point of your compound in that solvent.

    • Solution 1: Add More Solvent. Your solution may be too concentrated. Add more hot solvent until the oil redissolves, then allow it to cool more slowly.

    • Solution 2: Change Solvents. The boiling point of your chosen solvent may be too high. Switch to a lower-boiling solvent or use a solvent mixture (e.g., ethanol/water, ethyl acetate/hexane).

  • Problem: No Crystallization. This occurs when the compound remains too soluble even at low temperatures, or nucleation is inhibited.

    • Solution 1: Induce Crystallization. Scratch the inside of the flask with a glass rod at the solvent line. The microscopic glass fragments can act as nucleation sites.[5]

    • Solution 2: Add a Seed Crystal. If you have a small amount of pure product, add a single crystal to the cooled solution to initiate crystallization.

    • Solution 3: Reduce Solvent Volume. Carefully evaporate some of the solvent to increase the concentration and then cool again.

    • Solution 4: Try Trituration. If the product is an oil, try stirring it vigorously with a poor solvent (like cold hexanes or pentane) to induce solidification.[4]

Q3: My compound streaks badly during column chromatography, leading to poor separation and low recovery. Why?

This is a classic sign of strong interaction between a basic compound and the acidic stationary phase (silica gel).[6] Both the pyridine nitrogen and the hydrazine group are basic and can form strong hydrogen bonds or have acid-base interactions with the acidic silanol (Si-OH) groups on the surface of the silica. This causes the compound to "stick" and elute slowly and unevenly, resulting in tailing or streaking.[6]

Q4: How can I prevent streaking and improve my column chromatography separation?

You need to suppress the interaction with the acidic silica gel.

  • Method 1: Add a Basic Modifier. Add a small amount (0.5-1%) of a tertiary amine base, such as triethylamine (Et₃N) or pyridine, to your eluent system.[4] The amine will preferentially interact with the acidic sites on the silica, allowing your product to travel through the column more cleanly.

  • Method 2: Use a Deactivated Stationary Phase. You can use commercially available deactivated (neutral) silica gel. Alternatively, consider using basic alumina as your stationary phase, which is more suitable for purifying basic compounds.[6]

Q5: My crude product is contaminated with non-basic impurities (like the starting 2-chloro-3-methoxypyridine). Is there an efficient way to remove these before a final purification step?

Yes, an acid-base extraction is an excellent and highly effective method for this scenario.[7] The basic nitrogen atoms in your product can be protonated by an acid to form a water-soluble salt, while neutral organic impurities will remain in the organic phase. See Section 3, Protocol 3 for a detailed workflow.

Section 3: Detailed Purification Protocols

Protocol 1: Recrystallization

Recrystallization purifies solids by leveraging differences in solubility at varying temperatures.[8]

  • Solvent Selection: The ideal solvent should dissolve the compound completely at high temperatures but poorly at low temperatures.[4] Test small batches in test tubes with the solvents listed in Table 1.

  • Dissolution: In a flask, add the minimum amount of hot solvent to your crude solid to dissolve it completely.

  • Hot Filtration (Optional): If there are insoluble impurities (dust, etc.), quickly filter the hot solution through a pre-warmed funnel with fluted filter paper.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Drying: Dry the purified crystals under vacuum.

Solvent Polarity Boiling Point (°C) Comments
EthanolPolar Protic78Good starting point for polar compounds.
MethanolPolar Protic65Similar to ethanol, but more polar.
IsopropanolPolar Protic82Can offer different solubility characteristics.
AcetonitrilePolar Aprotic82Good for compounds that are sensitive to protic solvents.
Ethyl AcetateMid-Polarity77Often used in combination with a non-polar solvent.
TolueneNon-Polar111May work if the compound is less polar than expected.
Solvent Pairs - - Examples: Ethyl Acetate/Hexane, Ethanol/Water. Dissolve in the "good" solvent and add the "poor" solvent dropwise until cloudy, then heat to clarify and cool.

Table 1: Solvent Selection Guide for Recrystallization.

Protocol 2: Flash Column Chromatography

  • TLC Analysis: Determine the best eluent system by TLC. Aim for an Rƒ value of ~0.3 for your product. If streaking is observed, add 0.5-1% triethylamine to the eluent.[4]

  • Column Packing: Prepare a slurry of silica gel in the chosen eluent and pack the column.

  • Sample Loading: Dissolve the crude product in a minimum amount of the eluent (or a stronger solvent like dichloromethane) and adsorb it onto a small amount of silica gel ("dry loading"). Apply the dried powder to the top of the packed column.

  • Elution: Run the column with the eluent, collecting fractions.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure (rotary evaporation).

Protocol 3: Acid-Base Extraction Workflow

This protocol is designed to separate the basic this compound from neutral or acidic impurities.

G cluster_0 Separation Phase cluster_1 Organic Layer Processing cluster_2 Aqueous Layer Processing (Product Recovery) start 1. Dissolve crude product in an organic solvent (e.g., EtOAc or CH2Cl2) extract 2. Transfer to separatory funnel and extract with 1M HCl (aq) start->extract separate 3. Separate the two layers extract->separate org_layer Organic Layer: Contains neutral/acidic impurities separate->org_layer aq_layer Aqueous Layer: Contains protonated product (water-soluble salt) separate->aq_layer wash_org Wash with brine, dry (Na2SO4), and evaporate to isolate impurities org_layer->wash_org basify 4. Cool in ice bath and slowly add base (e.g., sat. NaHCO3 or NaOH) until pH > 8 aq_layer->basify extract_back 5. Extract product back into fresh organic solvent (3x) basify->extract_back combine_dry 6. Combine organic extracts, wash with brine, dry (Na2SO4), and evaporate extract_back->combine_dry final_product Pure this compound combine_dry->final_product

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Common side reactions in the synthesis of 2-hydrazinopyridines

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 2-hydrazinopyridines. This guide is designed for researchers, scientists, and drug development professionals who utilize this critical building block in their work. As a versatile intermediate in the pharmaceutical and fine chemical industries, the successful synthesis of 2-hydrazinopyridine is paramount.[1][2] However, the nucleophilic aromatic substitution (SNAr) reaction between a 2-halopyridine and hydrazine is often accompanied by specific side reactions that can complicate purification and reduce yields.

This document moves beyond simple protocols to provide in-depth, field-proven insights into why these side reactions occur and how to mitigate them effectively. We will explore the causality behind experimental choices, ensuring that every protocol is a self-validating system for achieving high-purity 2-hydrazinopyridine.

Troubleshooting Guide: Common Side Reactions & Solutions

This section addresses the most frequently encountered issues during the synthesis of 2-hydrazinopyridines. Each entry is structured in a question-and-answer format to provide direct solutions to specific experimental problems.

Question 1: My yield of 2-hydrazinopyridine is low, and I've isolated a significant amount of a high-molecular-weight byproduct. What is it and how can I prevent its formation?

Answer: You are likely dealing with the formation of a symmetrical dimer, 1,2-di(pyridin-2-yl)hydrazine. This is the most common and problematic side reaction.

Causality & Mechanism: The dimer forms when the desired product, 2-hydrazinopyridine, acts as a nucleophile and attacks a second molecule of the starting material (2-halopyridine). The terminal -NH2 group of 2-hydrazinopyridine is sufficiently nucleophilic to displace the halogen, leading to the formation of a stable, often difficult-to-remove byproduct. This side reaction becomes dominant when the concentration of the 2-halopyridine is high relative to the initial hydrazine nucleophile.[3]

Dimer_Formation Figure 1: Dimer Formation Mechanism cluster_main Main Reaction cluster_side Side Reaction HaloPy 2-Halopyridine Product 2-Hydrazinopyridine HaloPy->Product + Hydrazine (Excess) Hydrazine Hydrazine (H2N-NH2) Product_Nu 2-Hydrazinopyridine (as Nucleophile) Product->Product_Nu Acts as Nucleophile Dimer 1,2-di(pyridin-2-yl)hydrazine (Dimer Byproduct) Product_Nu->Dimer + 2-Halopyridine HaloPy_Side 2-Halopyridine HaloPy_Side->Dimer

Caption: Figure 1: Competing pathways in 2-hydrazinopyridine synthesis.

Mitigation Strategies & Protocol:

The key to preventing dimer formation is to maintain a high molar excess of hydrazine throughout the reaction.[3] This ensures that a molecule of 2-halopyridine is statistically more likely to encounter a hydrazine molecule than a molecule of the 2-hydrazinopyridine product.

Protocol 1: Optimized Synthesis via Slow Addition

  • Setup: In a round-bottom flask equipped with a reflux condenser, magnetic stirrer, and dropping funnel, add a significant excess of hydrazine hydrate (e.g., 10-20 molar equivalents) to a suitable high-boiling solvent like butan-1-ol or ethylene glycol.[3][4] Begin stirring and heat the hydrazine solution to the target reaction temperature (typically 100-120 °C).[4]

  • Slow Addition: Dissolve the 2-chloropyridine or 2-bromopyridine (1 equivalent) in a minimal amount of the same solvent. Add this solution dropwise to the hot hydrazine solution via the dropping funnel over several hours.[3] A syringe pump can be used for precise control.[3]

  • Reaction Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC).[4] The disappearance of the starting 2-halopyridine spot indicates completion.

  • Work-up: After cooling, dilute the reaction mixture with water and perform an extraction with a suitable organic solvent, such as ethyl acetate.[4] Combine the organic layers, dry with anhydrous sodium sulfate, and concentrate under reduced pressure.[4]

ParameterStandard ProcedureOptimized ProcedureRationale
Hydrazine 2-5 equivalents10-20 equivalentsSuppresses dimer formation by ensuring high nucleophile concentration.[3]
Addition All at onceSlow, dropwise additionMaintains a low instantaneous concentration of the electrophile (halopyridine).[3]
Solvent Ethanol, WaterButan-1-ol, DiglymeHigher boiling point allows for effective reaction temperature control.[3]
Typical Yield 50-70%>85%Minimization of the primary side reaction significantly boosts yield.[4]
Question 2: My starting material was 2,6-dichloropyridine, and I obtained a mixture of products. How can I selectively synthesize 2-chloro-6-hydrazinopyridine?

Answer: You are observing over-hydrazinolysis, where hydrazine has substituted both chlorine atoms to form 2,6-dihydrazinopyridine. This is a common issue with poly-halogenated pyridines.[3]

Causality & Mechanism: The initial substitution of a chlorine atom with hydrazine forms the mono-substituted product. However, this product can still undergo a second nucleophilic aromatic substitution at the remaining chloro-position, especially at elevated temperatures or with prolonged reaction times.

Overreaction Figure 2: Over-hydrazinolysis Pathway Start 2,6-Dichloropyridine Hydrazine1 + H2N-NH2 (1 eq.) Mono 2-Chloro-6-hydrazinopyridine (Desired Product) Hydrazine2 + H2N-NH2 (Excess / High Temp) Di 2,6-Dihydrazinopyridine (Side Product) Hydrazine1->Mono Hydrazine2->Di

Caption: Figure 2: Sequential substitution leading to the di-substituted side product.

Mitigation Strategies:

Control of stoichiometry and reaction temperature is critical.

  • Stoichiometry: Use a carefully controlled amount of hydrazine hydrate, typically 1.0 to 1.2 molar equivalents. This limits the availability of the nucleophile for the second substitution.

  • Temperature Control: Perform the reaction at the lowest possible temperature that allows for a reasonable reaction rate. Start at room temperature and gently warm if necessary, monitoring by TLC.

  • Reaction Time: Stop the reaction as soon as the starting material is consumed to prevent the slower, second substitution from proceeding to a significant extent.

Question 3: During workup or upon standing, my product seems to convert into another compound. I see a new, less polar spot on TLC, and my NMR shows a loss of the N-H protons. What is happening?

Answer: Your 2-hydrazinopyridine is likely cyclizing to form a[1][5][6]triazolo[4,3-a]pyridine derivative. This is a very common follow-on reaction.

Causality & Mechanism: This intramolecular cyclization occurs if the hydrazine moiety is acylated, followed by dehydration. The source of acylation can be a co-solvent like acetic acid, an impurity, or a deliberately used reagent. The resulting N-acyl-2-hydrazinopyridine intermediate can then cyclize under thermal or acidic/basic conditions to form the fused bicyclic triazole system.[7]

Cyclization Figure 3: Pathway to Triazolopyridine Side Product Product 2-Hydrazinopyridine Acylated N-Acyl-2-hydrazinopyridine (Intermediate) Product->Acylated + Acyl Source AcylSource Acyl Source (e.g., R-COOH, impurity) Triazolo [1,2,4]Triazolo[4,3-a]pyridine (Side Product) Acylated->Triazolo Dehydration (Heat, Acid, or Base)

Caption: Figure 3: Acylation and subsequent cyclization leading to a triazolopyridine byproduct.

Mitigation Strategies:

  • Solvent Purity: Ensure all solvents are pure and free from acidic or acyl-containing contaminants. Avoid using solvents like acetic acid in the reaction or workup unless cyclization is the desired outcome.

  • Controlled Workup: During aqueous workup, use a mild base (e.g., NaHCO3 solution) to neutralize any generated acid (HX) rather than a strong base, which can also promote cyclization.

  • Temperature: Keep temperatures during workup and purification as low as practical. Avoid prolonged heating of the isolated product.

  • Storage: Store purified 2-hydrazinopyridine under an inert atmosphere (nitrogen or argon) in a cool, dark place to prevent degradation and potential air oxidation which can also lead to colored impurities.[1][8]

Frequently Asked Questions (FAQs)

Q: My final product is a red or brown oil, but the literature reports a solid. How can I crystallize it? A: It is common for crude 2-hydrazinopyridine to be isolated as an oil due to impurities.[4] Try dissolving the oil in a minimum amount of a hot solvent in which it is soluble (e.g., toluene, isopropanol) and then adding a co-solvent in which it is insoluble (e.g., hexanes, pentane) until turbidity is observed. Cool the mixture slowly, first to room temperature and then in an ice bath or refrigerator, to induce crystallization. Scratching the inside of the flask with a glass rod can help initiate crystal growth. Purification via column chromatography may be necessary prior to crystallization if the product is highly impure.

Q: Is it better to use 2-chloropyridine or 2-bromopyridine as the starting material? A: While both are commonly used, 2-bromopyridine is generally more reactive than 2-chloropyridine in SNAr reactions. This can lead to faster reaction times or allow for lower reaction temperatures, which can help minimize certain side products.[3] However, 2-chloropyridine is often less expensive and more readily available, making it a common choice for large-scale synthesis.[4] The choice may depend on the specific substrate and economic considerations.

Q: What are the primary safety concerns when working with hydrazine? A: Hydrazine is highly toxic, a suspected carcinogen, and potentially explosive.[2] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Use dilute solutions of hydrazine hydrate whenever possible. Reactions should be conducted under an inert atmosphere (e.g., nitrogen) to prevent the formation of explosive mixtures.[1]

References
  • Pipzine Chemicals. 2-hydrazinopyridine.
  • PubChem. 2-Hydrazinopyridine | C5H7N3 | CID 78645.
  • CymitQuimica. CAS 4930-98-7: 2-Hydrazinopyridine.
  • Google Patents. CN106588758B - Synthesis process of 2-hydrazinopyridine derivative.
  • Google Patents. CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative.
  • ChemicalBook. 2-Hydrazinopyridine synthesis.
  • ResearchGate. Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine?
  • Semantic Scholar. Synthesis of triazolopyridines and triazolopyrimidines using a modified Mitsunobu reaction.
  • Arabian Journal of Chemistry. Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review.

Sources

Technical Support Center: Optimization of Reaction Conditions for 2-Hydrazinyl-3-methoxypyridine Cyclization

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the optimization of reaction conditions for the cyclization of 2-hydrazinyl-3-methoxypyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance, troubleshooting strategies, and frequently asked questions (FAQs) related to this important synthetic transformation. Our goal is to empower you with the scientific understanding to overcome common experimental challenges and successfully synthesize your target pyrazolo[4,3-b]pyridine derivatives.

Introduction: The Chemistry of this compound Cyclization

The cyclization of this compound is a key reaction for the synthesis of the pyrazolo[4,3-b]pyridine scaffold. This heterocyclic core is of significant interest in medicinal chemistry and drug discovery due to its presence in a variety of biologically active molecules. The reaction typically proceeds by reacting this compound with a 1,3-dicarbonyl compound, such as a β-ketoester, under conditions that promote condensation and subsequent intramolecular cyclization. Understanding the interplay of various reaction parameters is crucial for achieving high yields and purity.

Frequently Asked Questions (FAQs)

Q1: What is the expected product of the cyclization of this compound with a β-ketoester?

A1: The reaction of this compound with a β-ketoester will typically yield a substituted 1H-pyrazolo[4,3-b]pyridine. The substituents on the final product are determined by the specific β-ketoester used.

Q2: What are the most critical parameters to control in this cyclization reaction?

A2: The most critical parameters are temperature, choice of solvent, and the presence and type of catalyst (acid or base). These factors significantly influence the reaction rate, yield, and the formation of byproducts.[1][2]

Q3: Can this reaction be performed without a catalyst?

A3: While thermal cyclization is sometimes possible, it often requires high temperatures, which can lead to degradation of starting materials and products.[1] Acid catalysts, such as acetic acid or a Lewis acid, are commonly employed to facilitate the reaction at lower temperatures by activating the carbonyl groups of the β-ketoester.[3][4]

Q4: How do I monitor the progress of the reaction?

A4: Thin Layer Chromatography (TLC) is the most common and effective method for monitoring the reaction's progress.[1] It allows you to visualize the consumption of the starting materials and the formation of the product and any byproducts.

Troubleshooting Guide

This section addresses specific issues that you may encounter during your experiments.

Problem 1: Low or No Product Yield

Possible Causes:

  • Incomplete Reaction: The reaction may not have reached completion.

  • Degradation of Starting Material or Product: High temperatures or prolonged reaction times can lead to decomposition.

  • Poor Quality of Starting Materials: Impurities in the this compound or the β-ketoester can inhibit the reaction.

  • Suboptimal Reaction Conditions: The chosen solvent, temperature, or catalyst may not be ideal for the specific substrates.

Solutions:

  • Optimize Reaction Time and Temperature: Monitor the reaction by TLC to determine the optimal time. If the reaction is sluggish, a moderate increase in temperature may be beneficial. However, be cautious of potential degradation.[1]

  • Verify Starting Material Purity: Ensure that your this compound and β-ketoester are pure. If necessary, purify them before use.

  • Solvent Screening: The choice of solvent can have a significant impact on reaction outcomes. Consider screening solvents with different polarities and boiling points, such as ethanol, acetic acid, or toluene.

  • Catalyst Optimization: If using a catalyst, screen different acids (e.g., acetic acid, p-toluenesulfonic acid) or Lewis acids to find the most effective one for your specific substrate combination.[3][4]

Problem 2: Formation of Multiple Products (Regioisomers or Byproducts)

Possible Causes:

  • Formation of Regioisomers: If an unsymmetrical β-dicarbonyl compound is used, cyclization can occur in two different ways, leading to the formation of regioisomers.[2]

  • Side Reactions: At elevated temperatures, side reactions such as dimerization or decomposition can occur.

  • Incomplete Cyclization: The intermediate hydrazone may be stable under the reaction conditions and not fully cyclize.

Solutions:

  • Control of Regioselectivity: The regioselectivity of the cyclization can sometimes be influenced by the reaction conditions. Modifying the solvent or catalyst may favor the formation of one isomer over the other.[2] Computational methods like Density Functional Theory (DFT) can also be used to predict the more stable regioisomer.[2]

  • Purification: Flash column chromatography is the most effective method for separating the desired product from isomers and byproducts. A systematic approach to eluent selection, starting with a non-polar solvent and gradually increasing polarity, is recommended.[1]

  • Drive the Reaction to Completion: To minimize the presence of the intermediate hydrazone, ensure the reaction is run for an adequate amount of time, as determined by TLC monitoring. A slight excess of the β-ketoester can also help to drive the reaction forward.

Experimental Protocols

General Protocol for the Acid-Catalyzed Cyclization of this compound with a β-Ketoester

This protocol is a general guideline and may require optimization for specific substrates.

Materials:

  • This compound

  • β-Ketoester (e.g., ethyl acetoacetate)

  • Solvent (e.g., glacial acetic acid or ethanol)

  • Catalyst (if not using acetic acid as the solvent, e.g., a catalytic amount of p-toluenesulfonic acid)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add this compound (1 equivalent).

  • Add the solvent (e.g., glacial acetic acid, 5-10 mL per mmol of the hydrazine).

  • Add the β-ketoester (1.1 equivalents).

  • If using a catalyst, add it at this stage.

  • Heat the reaction mixture to the desired temperature (e.g., reflux) and monitor the progress by TLC.

  • Once the reaction is complete (typically after several hours), cool the mixture to room temperature.

  • If the product precipitates upon cooling, it can be collected by filtration. Otherwise, the solvent can be removed under reduced pressure.

  • The crude product can be purified by recrystallization or flash column chromatography.

Workflow for Optimizing Reaction Conditions

Optimization Workflow Workflow for Optimizing Cyclization Conditions start Start with Standard Conditions (e.g., Acetic Acid, Reflux) check_yield Low Yield? start->check_yield optimize_solvent Screen Solvents (Ethanol, Toluene, etc.) start->optimize_solvent optimize_catalyst Screen Catalysts (p-TsOH, Lewis Acids) start->optimize_catalyst check_purity Impure Product? check_yield->check_purity No optimize_temp Optimize Temperature (e.g., 80-120 °C) check_yield->optimize_temp Yes purify Optimize Purification (Chromatography, Recrystallization) check_purity->purify Yes end Optimized Protocol check_purity->end No optimize_temp->check_yield optimize_solvent->check_yield optimize_catalyst->check_yield purify->end

Caption: A flowchart illustrating the systematic approach to optimizing reaction conditions for the cyclization of this compound.

Data Presentation

The following table provides a hypothetical summary of how to present optimization data. Actual results will vary based on the specific β-ketoester and reaction conditions used.

EntrySolventCatalystTemperature (°C)Time (h)Yield (%)
1Acetic AcidNone118 (Reflux)665
2Ethanolp-TsOH (cat.)78 (Reflux)1255
3Toluenep-TsOH (cat.)110 (Reflux)872
4Acetic AcidNone801240

Mechanistic Insights

The cyclization reaction is believed to proceed through the initial formation of a hydrazone intermediate, followed by an intramolecular nucleophilic attack of the pyridine ring nitrogen or the other hydrazine nitrogen onto the carbonyl group, and subsequent dehydration to form the aromatic pyrazolo[4,3-b]pyridine ring system. An acidic catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the initial condensation and subsequent cyclization steps.

Reaction Mechanism Plausible Mechanism for Acid-Catalyzed Cyclization cluster_reactants Reactants Hydrazine This compound Hydrazone Hydrazone Intermediate Hydrazine->Hydrazone Ketoester β-Ketoester Ketoester->Hydrazone Cyclization Intramolecular Cyclization Hydrazone->Cyclization H+ catalyst Dehydration Dehydration Cyclization->Dehydration Product Pyrazolo[4,3-b]pyridine Dehydration->Product

Caption: A simplified diagram showing the key steps in the acid-catalyzed cyclization of this compound with a β-ketoester.

References

  • Shen, L., et al. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-218. Available at: [Link]

  • Nadtochiy, A. M., et al. (2023). Straightforward and Efficient Protocol for the Synthesis of Pyrazolo[4,3-b]pyridines and Indazoles. Molecules, 28(3), 1069. Available at: [Link]

Sources

Technical Support Center: 2-Hydrazinyl-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for 2-Hydrazinyl-3-methoxypyridine (CAS No. 210992-34-0). This document is designed for researchers, scientists, and professionals in drug development, providing in-depth answers to common questions and troubleshooting guidance for experimental challenges. Our goal is to ensure you can use this reagent with confidence and achieve maximum efficacy and reproducibility in your work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses the most common inquiries regarding the handling, storage, and fundamental properties of this compound.

Q1: What are the optimal storage conditions for solid this compound?

A1: Proper storage is critical to maintain the integrity and purity of this compound. The compound should be stored in a freezer at or below -20°C.[1][2][3] It is imperative to store it under an inert atmosphere, such as nitrogen or argon, to prevent oxidation.[1][2][3] The container must be tightly sealed and kept in a dark, dry place to protect it from light and moisture.[1][4]

Q2: What is the typical appearance of this compound?

A2: this compound is typically a solid.[2] The color can range from off-white to yellow. A significant change to a darker color may indicate degradation, and the material should be re-analyzed for purity before use.

Q3: What solvents are compatible with this compound for preparing stock solutions?

A3: For reaction purposes, dry (anhydrous) solvents are essential. Pyridine and dimethylformamide (DMF) have been used in synthetic protocols.[5][6] For analytical purposes, ensure the chosen solvent does not react with the hydrazine moiety. Given the compound's reactivity, it is advisable to prepare solutions fresh before use. If storage is necessary, flash-freeze aliquots of the solution and store them at -80°C under an inert atmosphere, minimizing freeze-thaw cycles.

Q4: What are the primary chemical incompatibilities of this compound?

A4: As a hydrazine derivative, this compound is a reducing agent and is highly reactive. It is incompatible with strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.[7][8] Contact with these substances can lead to vigorous and potentially hazardous reactions.

Q5: What are the essential safety precautions when working with this compound?

A5: You must handle this compound in a well-ventilated area, preferably within a chemical fume hood.[9] Standard personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, is mandatory.[8] Avoid creating dust when handling the solid material.[9] In case of contact with eyes or skin, rinse immediately and thoroughly with water.[8][9] If inhaled, move to fresh air.[8]

Table 1: Storage and Handling Summary
ParameterRecommendationRationale & Source
Storage Temperature Store in freezer, ≤ -20°CTo minimize thermal degradation.[1][2][3]
Atmosphere Inert gas (Nitrogen or Argon)Hydrazines are susceptible to oxidation.[1][2][3]
Container Tightly sealed, opaque or amber vialTo prevent exposure to moisture and light.[1]
Incompatible Materials Strong oxidizing agents, strong acids, acid chlorides, acid anhydridesTo prevent vigorous, uncontrolled reactions.[7][8]
Handling In a chemical fume hood with appropriate PPETo avoid inhalation and skin/eye contact.[9]

Part 2: Troubleshooting Experimental Issues

This section provides a problem-solving framework for common issues encountered during reactions involving this compound.

Problem 1: My reaction yield is consistently low or the reaction fails to proceed.

This is a frequent issue that can often be traced back to the integrity of the starting material or the reaction setup. The hydrazine group is highly nucleophilic but also prone to degradation, which can passivate the reagent.[10]

Troubleshooting Workflow

G start Low/No Yield Observed check_reagent 1. Verify Reagent Integrity - Check color & appearance. - Run purity analysis (NMR, LC-MS). start->check_reagent reagent_ok Reagent is >97% Pure check_reagent->reagent_ok Yes reagent_bad Degradation Detected check_reagent->reagent_bad No check_conditions 2. Review Reaction Conditions - Are solvents anhydrous? - Is the system under inert atmosphere? reagent_ok->check_conditions resolve_reagent Action: Procure fresh This compound. Ensure proper storage. reagent_bad->resolve_reagent conditions_ok Conditions are Optimal check_conditions->conditions_ok Yes conditions_bad Moisture/Air Contamination check_conditions->conditions_bad No check_reagents_other 3. Assess Other Reagents - Check purity of coupling partners. - Verify base/catalyst activity. conditions_ok->check_reagents_other resolve_conditions Action: Use freshly distilled/dried solvents. Purge system thoroughly with inert gas. conditions_bad->resolve_conditions reagents_other_ok All Reagents Validated check_reagents_other->reagents_other_ok Yes final_action Consider reaction kinetics: - Adjust temperature. - Modify reaction time. reagents_other_ok->final_action

Caption: Troubleshooting workflow for low reaction yield.

Problem 2: I observe multiple unexpected spots on my TLC plate or peaks in my LC-MS analysis.

The appearance of unknown impurities often points to degradation of the starting material or the formation of side products. Hydrazine moieties are susceptible to oxidative degradation.

Plausible Degradation Pathway

Hydrazines can be oxidized to diazenes, which can undergo further reactions. While the specific degradation pathway for this compound is not extensively documented in the provided search results, a general oxidative pathway can be proposed based on known hydrazine chemistry.[11]

G cluster_main Potential Oxidative Degradation start This compound (R-NH-NH2) intermediate Diazene Intermediate (R-N=NH) start->intermediate - 2H+, - 2e- oxidant [O] (e.g., atmospheric O2) oxidant->start product1 3-Methoxypyridine (R-H) intermediate->product1 Loss of N2 product2 Dimerization/Further Reaction Products intermediate->product2 Intermolecular reactions

Caption: A potential oxidative degradation pathway.

Solutions:

  • Confirm Identity: Attempt to characterize the major impurities using mass spectrometry to see if they correspond to expected products like the de-hydrazinated parent pyridine or dimeric structures.

  • Purify the Reagent: If degradation of the starting material is suspected, purification by recrystallization may be possible, although procuring a fresh batch is often more reliable.

  • Optimize Reaction Conditions: Ensure the reaction is run under a strictly inert atmosphere to minimize oxidation. Degassing solvents prior to use can also be beneficial.

Problem 3: The compound has darkened in color upon storage.

A color change from off-white/yellow to brown or dark red is a strong visual indicator of degradation. Do not use the material. Discard it according to your institution's safety protocols and obtain a fresh supply. This underscores the critical importance of adhering to the recommended storage conditions.[1][2][3]

Part 3: Key Experimental Protocol

Protocol: Preparation of a Standardized Stock Solution for Reaction Screening

This protocol provides a standardized method for preparing a solution of this compound, minimizing the risk of degradation.

Objective: To prepare a 0.5 M stock solution in anhydrous pyridine.

Materials:

  • This compound (CAS 210992-34-0), stored at -20°C under nitrogen.

  • Anhydrous pyridine (stored over molecular sieves).

  • Nitrogen or Argon gas supply.

  • Oven-dried glassware (vial with a septum-lined cap, syringe).

Methodology:

  • Preparation: Place a sealed vial of this compound in a desiccator and allow it to warm to room temperature before opening. This prevents condensation of atmospheric moisture onto the cold solid.

  • Inert Atmosphere: Assemble your oven-dried vial and cap. Purge the vial with a gentle stream of nitrogen or argon for 5-10 minutes.

  • Weighing: In a nitrogen-purged glove box or on a balance with minimal exposure to air, quickly weigh the required amount of this compound (e.g., 69.6 mg for 1 mL of 0.5 M solution) directly into the purged vial.

  • Solvent Addition: Immediately seal the vial with the septum cap. Using a syringe, add the calculated volume of anhydrous pyridine (e.g., 1.0 mL).

  • Dissolution: Gently swirl or vortex the vial until the solid is completely dissolved. The resulting solution should be used immediately for the best results.

  • Storage (Short-Term Only): If the solution must be stored, purge the headspace of the vial with inert gas, wrap it in foil to protect from light, and place it in a -20°C or -80°C freezer. Use within 24-48 hours and avoid multiple freeze-thaw cycles.

References

  • Safety Data Sheet for 2-Amino-3-hydroxypyridine. (2025, December 19). Thermo Fisher Scientific.
  • Safety Data Sheet for 5-Hydrazinyl-2-methoxypyridine. (2025, September 17). Angene Chemical.
  • Safety Data Sheet for 2(1H)-Pyridinone, hydrazone. (2025, December 18). Thermo Fisher Scientific.
  • Safety Data Sheet. (2024, March 4). Sigma-Aldrich.
  • Degradation pathways of a peptide boronic acid derivative, 2-Pyz-(CO)-Phe-Leu-B(OH)(2). (n.d.). Journal of Pharmaceutical Sciences. Retrieved from [Link]

  • A Palladium-Catalyzed Coupling Reaction of 2-Chloropyridines with Aldehyde-Derived Hydrazones. (n.d.). Organic Syntheses. Retrieved from [Link]

  • Degradation pathways of 2-methylpyridine by Arthrobacter sp. KM-4 strain. (n.d.). ResearchGate. Retrieved from [Link]

  • Elucidating the pathways of degradation of denagliptin. (2010). PubMed. Retrieved from [Link]

  • Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities. (2010, August 25). ResearchGate. Retrieved from [Link]

  • Method for high-yield synthesis of 3-chloride-2-hydrazinopyridine. (n.d.). Google Patents.

Sources

Technical Support Center: Overcoming Low Reactivity of 2-Hydrazinyl-3-methoxypyridine in Condensation Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth troubleshooting strategies and practical solutions for overcoming the low reactivity of 2-Hydrazinyl-3-methoxypyridine in condensation reactions. By understanding the underlying chemical principles, you can optimize your reaction conditions and achieve higher yields and purity.

Frequently Asked Questions (FAQs)

Q1: Why does this compound exhibit low reactivity in condensation reactions compared to other hydrazines?

A1: The reduced reactivity of this compound is primarily due to a combination of electronic and steric factors:

  • Electronic Effects: The pyridine ring is inherently electron-withdrawing, which reduces the electron density on the attached hydrazine moiety.[1][2] This decrease in nucleophilicity of the hydrazine's terminal nitrogen makes it a less potent attacker of the electrophilic carbonyl carbon in aldehydes and ketones. Furthermore, the methoxy group at the 3-position, while typically considered an electron-donating group via resonance, can exhibit inductive electron-withdrawing effects that further deactivate the adjacent hydrazine.

  • Steric Hindrance: The proximity of the methoxy group to the hydrazine at the 2-position can create steric hindrance, impeding the approach of the hydrazine to the carbonyl substrate, especially with bulky aldehydes or ketones.[3]

  • Intramolecular Hydrogen Bonding: There is a potential for intramolecular hydrogen bonding between the hydrazine protons and the nitrogen of the pyridine ring or the oxygen of the methoxy group. This can stabilize the ground state of the hydrazine and increase the activation energy required for the reaction.

Q2: What is the general mechanism for a condensation reaction with a hydrazine?

A2: The condensation reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) to form a hydrazone typically proceeds in two main steps under acidic catalysis:

  • Nucleophilic Attack: The terminal nitrogen atom of the hydrazine acts as a nucleophile and attacks the electrophilic carbonyl carbon, forming a tetrahedral intermediate called a hemiaminal.[4]

  • Dehydration: The hemiaminal is then protonated, and a molecule of water is eliminated to form the final hydrazone product with a C=N double bond.[5]

The overall reaction is reversible, and the rate-determining step can vary depending on the specific reactants and conditions.

Q3: How does pH affect the rate of condensation?

A3: The pH of the reaction medium is a critical parameter.[5]

  • In highly acidic conditions (low pH): The hydrazine will be protonated, forming a hydrazinium ion. This protonated form is no longer nucleophilic and cannot initiate the attack on the carbonyl carbon.

  • In neutral or basic conditions (high pH): The concentration of protons is too low to effectively catalyze the dehydration of the hemiaminal intermediate, which can slow down or stall the reaction.[5]

Therefore, the optimal pH for hydrazone formation is typically mildly acidic (pH 4-6) to ensure a sufficient concentration of both the free nucleophilic hydrazine and the protons required for catalysis.[5]

Troubleshooting Guide

This section provides a systematic approach to troubleshooting and optimizing your condensation reactions involving this compound.

Issue 1: Low or No Product Formation

If you are observing low or no formation of your desired product, consider the following troubleshooting steps, starting with the most common and easily addressable issues.

start Low/No Product Formation check_reagents Verify Reagent Quality and Stoichiometry start->check_reagents optimize_ph Optimize Reaction pH check_reagents->optimize_ph Reagents OK increase_temp Increase Reaction Temperature optimize_ph->increase_temp pH Optimized add_catalyst Introduce a More Effective Catalyst increase_temp->add_catalyst Temperature Optimized change_solvent Change the Solvent System add_catalyst->change_solvent Catalyst Optimized extend_time Extend Reaction Time change_solvent->extend_time Solvent Optimized end Improved Yield extend_time->end

Caption: A systematic workflow for troubleshooting low yields.

Detailed Troubleshooting Steps & Protocols
  • Purity of this compound: Hydrazine derivatives can be susceptible to oxidation.[5] Ensure the purity of your starting material. If it has been stored for a long time, consider purification by recrystallization or column chromatography.

  • Carbonyl Compound Purity: Impurities in your aldehyde or ketone can lead to side reactions.

  • Stoichiometry: While a 1:1 molar ratio is theoretically required, using a slight excess (1.1-1.2 equivalents) of the more stable or less expensive reagent can help drive the reaction to completion.[5]

As discussed, pH is critical. If you are not using an acidic catalyst, the reaction may be very slow.

  • Protocol for pH Optimization:

    • Set up several small-scale parallel reactions.

    • To each reaction, add a catalytic amount of a weak acid. Good starting points include:

      • Glacial Acetic Acid (1-5 mol%)

      • Formic Acid (1-5 mol%)

      • p-Toluenesulfonic acid (p-TsOH) (1-5 mol%)

    • Monitor the reactions by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal acid and concentration.[5]

Condensation reactions often require heating to overcome the activation energy barrier.

  • Recommendation: If your reaction is proceeding slowly at room temperature, gradually increase the temperature. A good starting point is 40-60°C.[5] For very unreactive substrates, reflux temperatures may be necessary.

  • Caution: Excessive heat can lead to the formation of side products, such as azines (formed from the reaction of the hydrazone product with another molecule of the carbonyl compound), or degradation of reactants and products.[3]

For particularly stubborn reactions, a more potent catalyst may be required.

  • Lewis Acids: Lewis acids can activate the carbonyl group, making it more electrophilic. Consider using catalysts such as:

    • Scandium(III) triflate (Sc(OTf)₃)

    • Ytterbium(III) triflate (Yb(OTf)₃)

    • Zinc chloride (ZnCl₂)

  • Dehydrating Agents: In some cases, the equilibrium can be shifted towards the product by removing the water formed during the reaction. This can be achieved by using a Dean-Stark apparatus or by adding a dehydrating agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves.

The choice of solvent can influence reaction rates and equilibria.

  • Protic Solvents: Ethanol and methanol are commonly used for hydrazone formation and can help to solvate the intermediates.[5]

  • Aprotic Solvents: For reactions where water removal is critical, aprotic solvents like toluene or dichloromethane (DCM) in conjunction with a dehydrating agent can be effective.

  • Polar Aprotic Solvents: In some cases, dipolar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) can accelerate the reaction, but may require higher temperatures for product isolation.

Some reactions are simply slow and require more time to reach completion. Monitor the reaction progress over an extended period (e.g., 12-24 hours) before concluding that it has failed.[5]

Case Study: Synthesis of a Pyrazole Derivative

A common application of substituted hydrazines is in the synthesis of pyrazoles via condensation with 1,3-dicarbonyl compounds.[6][7][8] The low reactivity of this compound can be particularly challenging in this context.

Reaction Scheme: Pyrazole Synthesis

cluster_reactants Reactants cluster_product Product 2H3MP This compound Pyrazole Substituted Pyrazole 2H3MP->Pyrazole + Dicarbonyl 1,3-Dicarbonyl Compound Dicarbonyl->Pyrazole Acid Catalyst, Heat

Caption: General scheme for pyrazole synthesis.

Optimized Protocol for Pyrazole Synthesis

This protocol incorporates several of the troubleshooting strategies discussed above.

ParameterRecommended ConditionRationale
Reactants This compound (1.0 eq.), 1,3-Dicarbonyl (1.1 eq.)A slight excess of the dicarbonyl can drive the reaction.
Solvent Ethanol or Glacial Acetic AcidProtic solvents that can also act as a catalyst (acetic acid).
Catalyst Glacial Acetic Acid (solvent) or catalytic p-TsOH (2 mol%)Provides the necessary acidic environment for both condensation steps.
Temperature 80°C to RefluxIncreased temperature to overcome the low reactivity.
Reaction Time 6-24 hoursRequires monitoring by TLC/LC-MS.
Work-up Cool to room temperature, pour into ice-water, filter the precipitate.The product is often a solid that precipitates upon cooling.

Step-by-Step Protocol:

  • To a round-bottom flask equipped with a reflux condenser, add this compound (1.0 mmol).

  • Add the 1,3-dicarbonyl compound (1.1 mmol).

  • Add the solvent (e.g., 5 mL of glacial acetic acid).

  • Heat the reaction mixture to reflux and monitor its progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature.

  • Slowly pour the reaction mixture into a beaker of ice-water with stirring.

  • Collect the resulting precipitate by vacuum filtration.

  • Wash the solid with cold water and then a small amount of cold ethanol.

  • Dry the solid under vacuum to obtain the crude pyrazole product.

  • Purify by recrystallization or column chromatography as needed.

By systematically applying these troubleshooting strategies and optimized protocols, you can successfully overcome the challenges associated with the low reactivity of this compound and achieve your desired synthetic outcomes.

References

  • Benchchem. (n.d.). Technical Support Center: Optimizing Reaction Conditions for (4-methoxycyclohexyl)hydrazine Condensations.
  • Benchchem. (n.d.). Troubleshooting low yield in derivatization with 3-Hydrazinylpyridazine hydrochloride.
  • Wikipedia. (2023). Hydrazine.
  • NIH. (n.d.). Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes - PMC.
  • ResearchGate. (n.d.). Reaction condition optimization for the hydrazine substitution of p-nitro-aromatic fluorides.
  • (2020). Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.
  • (n.d.). 194 recent advances in the synthesis of new pyrazole derivatives.
  • Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
  • Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides).
  • (n.d.). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions.
  • MDPI. (n.d.). Cycloruthenated Imines: A Step into the Nanomolar Region.
  • NIH. (n.d.). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles.
  • NIH. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC.
  • (n.d.). One-pot synthesis of hydrazine derivatives from aldehydes via radical addition reactions.
  • ResearchGate. (n.d.). Optimization of reaction conditions a | Download Table.
  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
  • ACS Publications. (2026). Nitrene Generation from Iminophosphoranes: Facilitating Ring-Closing C(sp2)–H Amidation for Disubstituted Oxindoles | Organic Letters.
  • ACS Publications. (2026). Electrochemical Indole Skeletal Editing via Single-Carbon Atom Insertion.
  • PubMed Central. (2020). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine.
  • Reddit. (2025). Help with Low Yield Synthesis : r/Chempros.
  • PMC. (n.d.). Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations.
  • ACS Publications. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine | The Journal of Organic Chemistry.
  • ResearchGate. (n.d.). Calculated pK a (THF) values for 3-, 4-and 2-methoxypyridine, as well as their complexes with LiCl or/and LiTMP.
  • (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry.
  • ResearchGate. (2025). Nucleophilic Reactivities of Hydrazines and Amines: The Futile Search for the α-Effect in Hydrazine Reactivities.
  • CymitQuimica. (n.d.). 2-Hydrazinyl-3-methoxypyrazine.
  • PubMed. (n.d.). Condensation reactions of 3-oxo-2-arylhydrazonopropanals with active methylene reagents: formation of 2-hydroxy- and 2-amino-6-substituted-5-arylazonicotinates and pyrido[3,2-c]cinnolines via 6π-electrocyclization reactions.
  • ChemScene. (n.d.). 3-Hydrazinyl-2-methoxypyridine hydrochloride.
  • PubChem. (n.d.). 2-Hydrazinyl-6-methoxypyridine.
  • (2026). Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines.
  • ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives[9]. Retrieved from

  • BLD Pharm. (n.d.). This compound.

Sources

Preventing the formation of azine byproducts with 2-Hydrazinyl-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Preventing Azine Byproduct Formation in Hydrazone Synthesis

Welcome to the technical support center for 2-Hydrazinyl-3-methoxypyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, field-proven insights into optimizing reactions and preventing the formation of common azine impurities. As Senior Application Scientists, we understand that experimental success lies in mastering the details. This document explains not just the protocols, but the chemical principles behind them, ensuring your synthesis is both efficient and reproducible.

Frequently Asked Questions (FAQs): Understanding the Core Problem
Q1: What is an azine byproduct and why is it problematic?

A: An azine is a dimeric impurity formed when one molecule of hydrazine reacts with two molecules of a carbonyl compound (aldehyde or ketone).[1][2] In the context of your work, the desired product is the hydrazone, formed from a 1:1 reaction between this compound and a carbonyl partner. The azine is the corresponding 1:2 adduct.

Diagram: Desired Hydrazone vs. Undesired Azine Pathway

G Hydrazine This compound Tetrahedral_Int Tetrahedral Intermediate Hydrazine->Tetrahedral_Int + 1 eq. Carbonyl Carbonyl Aldehyde/Ketone (R₂C=O) Carbonyl->Tetrahedral_Int Hydrazone Desired Hydrazone (1:1 Adduct) Azine Azine Byproduct (1:2 Adduct) Hydrazone->Azine Tetrahedral_Int->Hydrazone - H₂O Ratio1 1:1 Stoichiometry Ratio1->Hydrazone Ratio2 Excess Carbonyl Ratio2->Azine

Caption: Reaction pathways for hydrazone vs. azine formation.

Azine formation is problematic for several reasons:

  • Yield Reduction: It consumes the starting hydrazine, lowering the yield of the desired hydrazone.

  • Purification Challenges: Azines often have similar polarity to the desired hydrazone, making chromatographic separation difficult and costly.

  • Downstream Reactivity: The azine impurity can interfere with subsequent reaction steps.

  • Regulatory Concerns: For pharmaceutical applications, all impurities must be identified, quantified, and controlled, making azine prevention critical.[3][4]

Q2: What are the primary factors that promote azine formation?

A: Azine formation is primarily driven by three factors:

  • Stoichiometry: The presence of excess carbonyl compound is the most direct cause. The initial hydrazone formed can act as a nucleophile, attacking a second molecule of the carbonyl.[5]

  • Reaction pH: The reaction is acid-catalyzed, but the pH must be carefully controlled. While acidic conditions are needed to activate the carbonyl, a pH that is too low (e.g., < 4) will protonate the hydrazine, rendering it non-nucleophilic and stopping the reaction.[5] A pH range of 4.5 to 7.4 is generally optimal for hydrazone formation.[5][6][7]

  • Water Content: Azine formation is a condensation reaction that produces water. According to Le Chatelier's principle, removing water (e.g., by using anhydrous solvents or a dehydrating agent) can drive the reaction towards completion and minimize side reactions. Conversely, hydrolysis of the azine can occur during workup if excess water is present.[8]

Troubleshooting & Prevention Guide

This section provides actionable strategies to suppress azine formation during the synthesis of hydrazones from this compound.

Issue 1: Significant Azine Byproduct Detected by HPLC/LC-MS

This is the most common issue, often appearing as a later-eluting, less polar peak compared to the hydrazone.

Troubleshooting Workflow

G Start Azine Byproduct Detected CheckStoich Verify Carbonyl Stoichiometry (Is it > 1.0 eq?) Start->CheckStoich CheckAddition Review Order of Addition (Was Carbonyl added to Hydrazine?) CheckStoich->CheckAddition No SolStoich Use 0.95-1.0 eq. of Carbonyl CheckStoich->SolStoich Yes CheckpH Measure Reaction pH (Is it in 4.5 - 7.0 range?) CheckAddition->CheckpH Yes SolAddition Add Carbonyl dropwise to Hydrazine solution CheckAddition->SolAddition No CheckAnhydrous Assess Reaction Conditions (Were anhydrous solvents used?) CheckpH->CheckAnhydrous Yes SolpH Buffer reaction to pH ~5 (e.g., Acetate buffer) CheckpH->SolpH No SolAnhydrous Use anhydrous solvents (Consider molecular sieves) CheckAnhydrous->SolAnhydrous No End Azine Minimized CheckAnhydrous->End Yes SolStoich->End SolAddition->End SolpH->End SolAnhydrous->End

Caption: A logical workflow for troubleshooting azine formation.

Detailed Solutions:

  • Cause: Incorrect Stoichiometry.

    • Explanation: Using more than one equivalent of the aldehyde or ketone provides the necessary reactant to convert the desired hydrazone intermediate into the azine byproduct.[5]

    • Solution: Carefully control the stoichiometry. It is often preferable to use a slight deficit of the carbonyl compound (e.g., 0.95-0.98 equivalents) to ensure all of it is consumed, leaving behind a small amount of easily separable, more polar this compound.

  • Cause: Poor Control of Local Concentration.

    • Explanation: Adding the hydrazine to a solution of the carbonyl, or adding the carbonyl all at once, creates localized areas of high carbonyl concentration where the newly formed hydrazone is more likely to react again.

    • Solution: Employ reverse addition. Add the carbonyl compound dropwise, as a solution, to a stirred solution of this compound. This maintains an excess of the hydrazine throughout the addition, favoring the 1:1 reaction.[5]

  • Cause: Suboptimal pH.

    • Explanation: The breakdown of the tetrahedral intermediate to form the hydrazone C=N bond is the rate-limiting step and is typically acid-catalyzed. However, strong acid (pH < 4) deactivates the hydrazine nucleophile.[5][7] Without proper pH control, the reaction may stall or favor side reactions.

    • Solution: Buffer the reaction medium to an optimal pH, generally between 4.5 and 6.0. An acetic acid/acetate buffer system in a protic solvent like ethanol or methanol is highly effective.[5]

Issue 2: Reaction is Sluggish or Stalls, Leading to a Complex Mixture
  • Cause: Reactant Purity or Protonation.

    • Explanation: this compound, like other hydrazines, is a base. If it is used as a hydrochloride salt without adding a stoichiometric amount of base to liberate the free hydrazine, the reaction will not proceed efficiently.

    • Solution: If using a salt form (e.g., this compound hydrochloride), add one equivalent of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) to neutralize the acid before adding the carbonyl compound.

  • Cause: Inappropriate Solvent or Temperature.

    • Explanation: While the reaction can be run at room temperature, some less reactive ketones may require gentle heating to proceed at a reasonable rate. The solvent must fully dissolve all reactants.

    • Solution: Protic solvents like ethanol or methanol are generally effective.[8] If reactants have poor solubility, consider a co-solvent system or gentle heating (e.g., 40-60°C). Monitor the reaction closely by TLC or LC-MS to avoid prolonged heating, which could promote byproduct formation.

Quantitative Data Summary: Impact of Conditions

The following table summarizes the expected impact of key variables on the ratio of desired hydrazone to the azine byproduct.

ParameterSuboptimal ConditionOptimized ConditionExpected Outcome
Stoichiometry 1.2 eq. Carbonyl0.98 eq. CarbonylDrastic reduction in azine formation.[5]
pH Uncontrolled (or pH > 8)Buffered to pH 4.5 - 6.0Accelerated hydrazone formation, suppressed azine.[5][7]
Order of Addition Hydrazine added to CarbonylCarbonyl added to HydrazineMinimized localized excess of carbonyl.
Water Content Aqueous / wet solventsAnhydrous solvent + molecular sievesDrives equilibrium to products, prevents hydrolysis.[8]
Experimental Protocols
Protocol 1: Optimized Synthesis of a Hydrazone with Minimal Azine Formation

This protocol is a general guideline for reacting this compound with an aldehyde.

  • Preparation: In a round-bottom flask under an inert atmosphere (Nitrogen or Argon), dissolve 1.0 equivalent of this compound in anhydrous ethanol (approx. 0.1 M concentration).

  • pH Adjustment (Optional but Recommended): Add 0.1 equivalents of glacial acetic acid to catalyze the reaction.

  • Reactant Addition: In a separate flask, dissolve 0.98 equivalents of the aldehyde in anhydrous ethanol. Using a syringe pump or dropping funnel, add the aldehyde solution dropwise to the stirred hydrazine solution over 30-60 minutes at room temperature.

  • Reaction Monitoring: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every hour. The reaction is typically complete within 2-4 hours.

  • Workup: Once the starting carbonyl is consumed, concentrate the reaction mixture under reduced pressure. The resulting crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol, ethyl acetate/hexanes) or by column chromatography.

Protocol 2: General HPLC Method for Impurity Profiling

This method can be used to resolve the desired hydrazone from the azine byproduct and unreacted starting materials.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm and 280 nm.

  • Expected Elution Order: 1. This compound (most polar), 2. Hydrazone product, 3. Azine byproduct (least polar).

Modern analytical techniques such as HPLC, GC, and their hyphenation with mass spectrometry (LC-MS, GC-MS) are essential for the accurate detection and quantification of impurities.[4][9][10]

References
  • Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]

  • Madhappan, S., et al. (n.d.). The proposed mechanism of formation of azines by reaction between carbonyl compounds and hydrazine hydrate with ester as catalyst. ResearchGate. Retrieved from [Link]

  • Química Organica.org. (n.d.). Azine Formation. Retrieved from [Link]

  • Kresge, A. J., et al. (2019). Tuning the Dynamics of Boronic Acid Hydrazones and Oximes with pH and Redox Control. ChemRxiv. Retrieved from [Link]

  • Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry. Retrieved from [Link]

  • Kolb, V. M., et al. (1984). On the mechanism of formation of azines from hydrazones. The Journal of Organic Chemistry. Retrieved from [Link]

  • Grivani, G., & Kakroudi, M. A. (2014). Structure, synthesis and application of azines: A Historical Perspective. RSC Advances. Retrieved from [Link]

  • Cervantes-Urbina, D., et al. (2021). Wastewater Contaminated with Hydrazine as Scavenger Agent for Hydrogen Production by Cu/Ti Nanostructures. MDPI. Retrieved from [Link]

  • ChemWorld. (n.d.). Hydrazine Oxygen Scavenger. Retrieved from [Link]

  • Wikipedia. (n.d.). Scavenger (chemistry). Retrieved from [Link]

  • Pisk, J., et al. (2020). Effective methods for the synthesis of hydrazones, quinazolines, and Schiff bases: reaction monitoring using a chemometric approach. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (n.d.). Triazine-Substituted and Acyl Hydrazones: Experiment and Computation Reveal a Stability Inversion at Low pH. Retrieved from [Link]

  • Google Patents. (n.d.). Synthetic process for 2-hydrazinylpyridine derivative.
  • Organic Syntheses. (n.d.). Procedure. Retrieved from [Link]

  • Accepta. (n.d.). CB29 / AT-2565 – Boiler Water Oxygen Scavenger (Hydrazine Replacement). Retrieved from [Link]

  • Pharma Times. (n.d.). Recent Advances in Analytical Methodologies for the Determination of Impurities in Drugs. Retrieved from [Link]

  • Al-Abdullah, E. S., et al. (2014). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. Retrieved from [Link]

  • Liu, B., et al. (2016). The Synthesis and Crystal Structure of Two New Hydrazone Compounds. MDPI. Retrieved from [Link]

  • Google Patents. (n.d.). Synthesis process of 2-hydrazinopyridine derivative.
  • ResearchGate. (n.d.). Synthesis of Some New Hydrazide-Hydrazone and 2-Pyridone Derivatives of Potential Biological Interest. Retrieved from [Link]

  • Science.gov. (n.d.). ph-sensitive hydrazone bond: Topics. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Hydrazone synthesis by C-N coupling. Retrieved from [Link]

  • Unknown Source. (n.d.). Pyridines. (Link not available)
  • Journal of Applied Pharmaceutical Science. (n.d.). Review on the modern analytical advancements in impurities testing. Retrieved from [Link]

  • AMSbiopharma. (n.d.). Impurity profiling and HPLC methods for drug quality compliance. Retrieved from [Link]

  • Research and Reviews: Journal of Pharmacy and Pharmaceutical Sciences. (2021). Identifying the Impurity Profiling for Pharmaceutical Product by Using Different Analytical Techniques: A Overview. Retrieved from [Link]

  • EAG Laboratories. (n.d.). Impurity Identification & Characterization. Retrieved from [Link]

  • Journal of University of Babylon for Pure and Applied Sciences. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Retrieved from [Link]

  • Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • PubMed. (2010). Recent strategies for the synthesis of pyridine derivatives. Retrieved from [Link]

  • PubChem. (n.d.). 2-Hydrazinopyridine. Retrieved from [Link]

Sources

Technical Support Center: Scaling Up the Synthesis of 2-Hydrazinyl-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

This guide is designed for researchers, chemists, and process development professionals to provide troubleshooting and frequently asked questions (FAQs) for the scaled-up synthesis of 2-Hydrazinyl-3-methoxypyridine. As a key intermediate in the synthesis of various pharmacologically active compounds, ensuring a robust and scalable synthetic process is critical.

I. Reaction Overview and Key Challenges

The most common and scalable synthesis of this compound involves the nucleophilic aromatic substitution (SNAr) of a 2-halo-3-methoxypyridine, typically 2-chloro-3-methoxypyridine, with hydrazine hydrate.

Reaction Scheme:

While seemingly straightforward, scaling this reaction presents several challenges including:

  • Exothermic Reaction Control: The reaction is often highly exothermic, posing a significant safety risk if not properly controlled.

  • Product Isolation and Purity: The product can be challenging to isolate from the reaction mixture and is prone to degradation.

  • Hydrazine Handling: Hydrazine is a hazardous and potentially explosive substance requiring strict handling protocols.

II. Troubleshooting Guide & FAQs

This section addresses common issues encountered during the scale-up synthesis in a question-and-answer format.

Q1: My reaction is experiencing a dangerous exotherm, leading to a runaway reaction. How can I mitigate this?

A1: The reaction between 2-chloro-3-methoxypyridine and hydrazine hydrate is highly exothermic. A runaway reaction can occur if the heat generated exceeds the cooling capacity of the reactor.

Troubleshooting Steps:

  • Slow Addition of Hydrazine Hydrate: Instead of adding all the hydrazine hydrate at once, a controlled, slow addition via a dropping funnel or syringe pump is crucial. This allows for the dissipation of heat as it is generated.

  • Efficient Cooling: Ensure your reaction vessel is equipped with an efficient cooling system. An ice bath or a cryostat is recommended to maintain the desired reaction temperature.

  • Dilution: Running the reaction at a lower concentration can help to dissipate the heat more effectively.

Q2: The yield of my reaction is consistently low. What are the potential causes and how can I improve it?

A2: Low yields can be attributed to several factors, including incomplete reaction, side reactions, or product loss during workup and isolation.

Troubleshooting Steps:

  • Reaction Monitoring: Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to ensure it has gone to completion.

  • Temperature Control: While the reaction is exothermic, maintaining an optimal temperature is key. For many similar reactions, a temperature range of 60-80°C is often employed after the initial exothermic phase.

  • Excess Hydrazine Hydrate: Using a molar excess of hydrazine hydrate (typically 3-5 equivalents) can help drive the reaction to completion.

  • Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions.

Q3: My final product is off-color (e.g., yellow or brown) and shows multiple spots on TLC. What are the likely impurities and how can I remove them?

A3: The formation of impurities is a common issue. The color is often indicative of oxidation or side products.

Likely Impurities:

  • Unreacted 2-chloro-3-methoxypyridine: This can be an issue if the reaction is incomplete.

  • Oxidation Products: Hydrazinyl compounds can be susceptible to oxidation.

  • Dihydrazinyl Products: In some cases, a second substitution can occur, though this is less common.

Purification Strategies:

  • Recrystallization: This is often the most effective method for purifying the final product. A suitable solvent system must be identified (e.g., ethanol/water, isopropanol).

  • Column Chromatography: For smaller scales or to remove persistent impurities, silica gel column chromatography can be employed.

  • Activated Carbon Treatment: Treatment with activated carbon can help to remove colored impurities.

Q4: I am concerned about the safe handling of hydrazine hydrate during a large-scale reaction. What are the essential safety precautions?

A4: Hydrazine hydrate is a corrosive, toxic, and potentially explosive substance that requires strict handling procedures.

Essential Safety Precautions:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including chemical-resistant gloves, a lab coat, and safety goggles.

  • Ventilation: Work in a well-ventilated area, preferably within a fume hood.

  • Quenching: Have a quenching agent readily available. A solution of sodium hypochlorite (bleach) can be used to neutralize any spills.

  • Avoid Incompatible Materials: Do not allow hydrazine to come into contact with metal oxides or strong oxidizing agents, as this can lead to violent decomposition.

III. Experimental Protocol and Data

Step-by-Step Synthesis Protocol
  • Reaction Setup: A multi-necked round-bottom flask is equipped with a mechanical stirrer, a thermometer, a condenser, and a dropping funnel. The system is flushed with nitrogen.

  • Reagent Charging: 2-chloro-3-methoxypyridine (1.0 eq) is dissolved in a suitable solvent (e.g., ethanol or water).

  • Hydrazine Addition: Hydrazine hydrate (3.0-5.0 eq) is added dropwise to the stirred solution at a rate that maintains the internal temperature below a set point (e.g., 25°C).

  • Reaction: After the addition is complete, the reaction mixture is heated to a specific temperature (e.g., 70°C) and stirred until the reaction is complete as monitored by TLC or HPLC.

  • Workup: The reaction mixture is cooled to room temperature and the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with a suitable organic solvent (e.g., ethyl acetate).

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by recrystallization.

Quantitative Data Summary
ParameterRecommended RangeNotes
Molar Ratio (Hydrazine:Substrate) 3:1 to 5:1An excess of hydrazine drives the reaction to completion.
Reaction Temperature 60-80 °CHigher temperatures can lead to side reactions and decomposition.
Reaction Time 4-12 hoursMonitor by TLC/HPLC for completion.
Solvent Ethanol, WaterThe choice of solvent can affect reaction rate and product isolation.
Typical Yield 75-90%Yields are highly dependent on reaction conditions and purification.

IV. Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep_reagents Prepare Reagents setup_reactor Setup Reactor under N2 prep_reagents->setup_reactor add_substrate Charge 2-chloro-3-methoxypyridine setup_reactor->add_substrate add_hydrazine Slowly Add Hydrazine Hydrate add_substrate->add_hydrazine heat_reaction Heat to 70°C add_hydrazine->heat_reaction monitor_reaction Monitor by TLC/HPLC heat_reaction->monitor_reaction cool_down Cool to Room Temperature monitor_reaction->cool_down Reaction Complete remove_solvent Remove Solvent cool_down->remove_solvent extract_product Aqueous Workup & Extraction remove_solvent->extract_product purify Recrystallize Product extract_product->purify analyze_product Analyze Final Product (NMR, MS) purify->analyze_product

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Solutions issue Issue Observed Low Yield Runaway Exotherm Impurity/Color cause_yield Incomplete Reaction Side Reactions Product Loss issue:low_yield->cause_yield cause_exotherm Fast Addition Poor Cooling issue:exotherm->cause_exotherm cause_impurity Oxidation Unreacted Starting Material issue:impurity->cause_impurity sol_yield Increase Hydrazine Optimize Temp. Monitor Reaction cause_yield->sol_yield sol_exotherm Slow Addition Improve Cooling Dilute cause_exotherm->sol_exotherm sol_impurity Recrystallize Column Chromatography Inert Atmosphere cause_impurity->sol_impurity

Troubleshooting guide for reactions involving 2-Hydrazinyl-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals

Frequently Asked Questions (FAQs)

Q1: What are the key reactivity features of 2-Hydrazinyl-3-methoxypyridine?

This compound is a versatile bifunctional molecule. The hydrazine moiety is a potent nucleophile, readily reacting with electrophiles, most commonly carbonyl compounds to form hydrazones. The pyridine ring, substituted with an electron-donating methoxy group and a hydrazine group, can also participate in various reactions. The lone pair of the pyridine nitrogen is less basic compared to pyridine itself due to the inductive electron-withdrawing effect of the ortho-methoxy group.[1]

Q2: How should I store and handle this compound?

This compound (CAS No. 210992-34-0) should be stored in a cool, dark place under an inert atmosphere, ideally in a freezer at temperatures below -20°C.[2] Hydrazine derivatives can be sensitive to air and light, leading to degradation. Always handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), as hydrazine derivatives are generally considered hazardous.

Q3: What are the most common applications of this compound in synthesis?

The primary application of this compound is as a building block for the synthesis of various nitrogen-containing heterocycles.[3][4][5][6][7] Common transformations include:

  • Hydrazone formation: Reaction with aldehydes and ketones.

  • Pyrazole synthesis: Cyclocondensation with 1,3-dicarbonyl compounds or other suitable precursors.[3][4][5][6][7]

  • Fischer Indole Synthesis: Although potentially complex with this substituted hydrazine (see Troubleshooting section).

  • Synthesis of fused heterocyclic systems: Such as pyrazolo[1,5-a]pyridines.

Troubleshooting Common Reactions

Issue 1: Low Yield or Incomplete Conversion in Hydrazone Formation

Hydrazone formation is the foundational reaction for many subsequent cyclizations. Low yields are a common frustration.

Possible Causes and Solutions:

  • Suboptimal pH: The reaction is acid-catalyzed. If the medium is too acidic, the hydrazine will be protonated, reducing its nucleophilicity. If it's too basic, the dehydration step to form the hydrazone is slow.

    • Solution: Add a catalytic amount of a weak acid, such as acetic acid, to maintain a mildly acidic pH (typically 4-6).

  • Steric Hindrance: A sterically hindered ketone or aldehyde will react more slowly.

    • Solution: Increase the reaction temperature and/or reaction time. Consider using a microwave reactor to accelerate the reaction.[5]

  • Water Removal: The formation of a hydrazone is a condensation reaction that releases water. The presence of excess water can inhibit the reaction from going to completion.

    • Solution: Use a Dean-Stark apparatus to azeotropically remove water, or add a dehydrating agent like anhydrous magnesium sulfate or molecular sieves.

  • Reagent Purity: Impurities in the carbonyl compound or degradation of the this compound can lead to low yields.

    • Solution: Ensure the purity of your starting materials. Use freshly opened or properly stored reagents.

Experimental Protocol: General Procedure for Hydrazone Synthesis

  • Dissolve the aldehyde or ketone (1.0 eq.) in a suitable solvent (e.g., methanol, ethanol).

  • Add a solution of this compound (1.0-1.1 eq.) in the same solvent.

  • Add a catalytic amount of glacial acetic acid (e.g., 1-2 drops).

  • Stir the reaction mixture at room temperature or heat to reflux, monitoring the progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture. The product may precipitate and can be collected by filtration. If not, concentrate the solvent under reduced pressure and purify the residue by recrystallization or column chromatography.

Logical Flow for Troubleshooting Low Hydrazone Yield:

Sources

Effect of solvent and base on the synthesis of 2-hydrazinopyridine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

A Senior Application Scientist's Guide to Navigating Solvent and Base Effects in Nucleophilic Aromatic Substitution

Welcome to the technical support center for the synthesis of 2-hydrazinopyridine derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important class of molecules. As intermediates, 2-hydrazinopyridines are crucial building blocks in the development of pharmaceuticals and other fine chemicals.

The synthesis, which typically proceeds via a nucleophilic aromatic substitution (SNAr) reaction, can present several challenges, from low yields to the formation of stubborn impurities. Success often hinges on a nuanced understanding of the reaction mechanism and the critical roles played by the solvent and any added base. This guide provides in-depth, experience-driven advice in a question-and-answer format to help you troubleshoot and optimize your reactions.

The Core Chemistry: A Mechanistic Overview

The most common route to 2-hydrazinopyridine involves the reaction of a 2-halopyridine (typically 2-chloro- or 2-bromopyridine) with hydrazine. This is a classic example of a nucleophilic aromatic substitution (SNAr) reaction. Understanding this mechanism is key to troubleshooting, as it explains why certain conditions are favorable.[1]

The reaction proceeds in two main steps:

  • Nucleophilic Attack: The hydrazine, acting as a nucleophile, attacks the electron-deficient carbon atom at the 2-position of the pyridine ring. This position is activated towards nucleophilic attack by the electron-withdrawing effect of the ring nitrogen. This step temporarily disrupts the aromaticity of the pyridine ring, forming a high-energy intermediate known as a Meisenheimer complex.[1]

  • Elimination and Re-aromatization: The negative charge in the Meisenheimer complex is stabilized by the electron-withdrawing nitrogen atom. The complex then collapses, ejecting the halide leaving group (e.g., Cl⁻) and restoring the aromaticity of the ring to yield the 2-hydrazinopyridine product.[1]

The solvent and base play a critical role in stabilizing the charged intermediate and in modulating the nucleophilicity of the hydrazine, thereby influencing the overall reaction rate and outcome.

Caption: Figure 1: SNAr Mechanism for 2-Hydrazinopyridine Synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues you might encounter during your experiments.

Q1: My reaction yield is very low. What are the most common causes and how can I fix it?

Low yields are a frequent problem, often stemming from one of several factors. Let's break them down.

  • Cause A: Dimer Formation (Side Reaction) A common side reaction is the formation of a dimer, where a molecule of the newly formed 2-hydrazinopyridine acts as a nucleophile and reacts with another molecule of 2-chloropyridine. This is especially problematic if the concentration of 2-chloropyridine is high relative to hydrazine.

    Solution:

    • Use a Large Excess of Hydrazine: Most literature procedures use a large excess (5-10 volumes or more) of hydrazine hydrate.[2] This ensures that the 2-chloropyridine is more likely to encounter a hydrazine molecule than a 2-hydrazinopyridine molecule.

    • Slow Addition: For larger-scale reactions where using a huge excess of hydrazine is impractical, a good strategy is the slow addition of the 2-chloropyridine (perhaps dissolved in a suitable solvent) to the heated hydrazine hydrate.[2] This maintains a high hydrazine-to-halopyridine ratio throughout the reaction.

  • Cause B: Inappropriate Solvent Choice The solvent has a profound effect on the nucleophilicity of hydrazine and the stability of the reaction intermediate.

    Solution:

    • Protic vs. Aprotic Solvents: Polar protic solvents (like water, ethanol, butanol) can solvate the hydrazine nucleophile through hydrogen bonding, which can slightly decrease its reactivity. However, they are often used because of the high solubility of hydrazine hydrate and their ability to facilitate the reaction at elevated temperatures.[3][4] Polar aprotic solvents (like DMF, DMSO, or acetonitrile) do not solvate the nucleophile as strongly, potentially increasing its reactivity.[5] If your reaction is sluggish in an alcohol, consider switching to a polar aprotic solvent.

    • High-Boiling Solvents: Using a high-boiling solvent such as butanol or diglyme allows the reaction to be run at higher temperatures (e.g., 100-130 °C), which can significantly increase the reaction rate.[2][3]

  • Cause C: Reaction Temperature is Too Low SNAr reactions on heteroaromatic rings often require thermal energy to overcome the activation barrier associated with disrupting the aromatic system.

    Solution:

    • Increase the Temperature: Most successful procedures involve heating the reaction mixture, often to reflux or around 100 °C.[3][6] If you are running the reaction at room temperature and seeing low conversion, gradually increasing the heat is a primary troubleshooting step.

  • Cause D: Poor Quality of Starting Materials Hydrazine hydrate can degrade over time through oxidation. The 2-halopyridine should also be pure.

    Solution:

    • Use Fresh Reagents: Ensure your hydrazine hydrate is from a reliable source and has been stored properly. If in doubt, use a fresh bottle. The same applies to your 2-halopyridine.

Q2: I'm observing a significant amount of an unknown byproduct. How do I identify and prevent it?

Beyond the dimer mentioned above, other side reactions can occur.

  • Potential Issue: Dihydrazinopyridine Formation If your starting material has multiple halogen substituents (e.g., 2,6-dichloropyridine), you may get a mixture of mono- and di-substituted products.

    Solution:

    • Control Stoichiometry: Carefully control the stoichiometry of hydrazine. To favor mono-substitution, use closer to one equivalent of hydrazine and monitor the reaction closely by TLC or LC-MS to stop it before significant di-substitution occurs.

    • Temperature Control: Lowering the reaction temperature may improve selectivity for the more reactive halogen position.

  • Potential Issue: Reaction with the Solvent In some cases, especially with alcohol solvents at high temperatures, the solvent itself or its corresponding alkoxide could act as a competing nucleophile, leading to alkoxy-pyridine impurities.

    Solution:

    • Choose an Inert Solvent: If you suspect this is happening, switch to a more inert solvent like dioxane, diglyme, or even a tertiary amine solvent which is less likely to act as a nucleophile.[2][6]

Q3: The reaction seems to have stalled. What is the role of a base and should I add one?

The reaction of 2-chloropyridine with hydrazine generates one equivalent of hydrochloric acid (HCl). As the reaction proceeds, the accumulation of acid will protonate the hydrazine, converting it into the non-nucleophilic hydrazinium ion (H₂N-NH₃⁺). This will slow down or even stop the reaction.

  • Implicit Role of Solvent/Reagent as a Base:

    • Excess Hydrazine: The large excess of hydrazine hydrate typically used also acts as a base to neutralize the generated HCl. This is often sufficient.[2]

    • Amine Solvents: Some specialized solvents can also serve as an acid scavenger. For instance, N,N-dimethylpropanolamine has been used as a solvent, where its tertiary amine functionality helps to bind the acid produced, promoting the reaction towards the product.[6][7]

  • Explicit Addition of a Base: While not always necessary when using a large excess of hydrazine, in some cases, adding a non-nucleophilic base can be beneficial, especially if you are trying to minimize the amount of hydrazine used.

    Solution:

    • Choice of Base: If you choose to add a base, a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like diisopropylethylamine (DIPEA) could be used. Stronger bases like KOtBu have been used in related syntheses, but care must be taken as they can promote other side reactions.[8] The goal is simply to neutralize the acid without competing with the primary nucleophile.

troubleshooting_workflow Figure 2: Troubleshooting Workflow for Low Yield start Low Yield or Stalled Reaction q1 Are you using a large (>5 vol) excess of hydrazine hydrate? start->q1 sol1 Increase hydrazine excess OR Slowly add 2-halopyridine to hot hydrazine. q1->sol1 No q2 Is the reaction temperature adequate (e.g., ~100 °C or reflux)? q1->q2 Yes sol1->q2 sol2 Increase reaction temperature. Monitor for decomposition. q2->sol2 No q3 Is your solvent optimal? (e.g., alcohol, polar aprotic) q2->q3 Yes sol2->q3 sol3 Consider switching solvent. Protic (Butanol) for temp. Aprotic (DMF, DMSO) for reactivity. q3->sol3 No q4 Is acid buildup a concern? (Protonation of hydrazine) q3->q4 Yes sol3->q4 sol4 Ensure sufficient excess of hydrazine to act as a base. Consider adding a non-nucleophilic base like Ksub{2}COsub{3}. q4->sol4 Yes end Improved Yield q4->end No sol4->end

Caption: Figure 2: Troubleshooting Workflow for Low Yield.

Data Summary: Solvent & Conditions

Starting MaterialNucleophile (Equivalents)SolventBaseTemperature (°C)Time (h)Yield (%)Reference
2-ChloropyridineHydrazine Hydrate (~10 vol)None (Hydrazine as solvent)Hydrazine1004878[3]
2-ChloropyridineHydrazine Hydrate (~1.7)Butan-1-olHydrazine100~1.7 (Flow)95.8[3]
Pyridine HalideHydrazine Hydrate (1.5-1.8)N,N-dimethylpropanolamineSolvent125-130->90[6][7]
2-HalopyridineHydrazine Hydrate (Excess)DiglymeHydrazineHigh-Good[2]

Experimental Protocols

Protocol 1: Synthesis of 2-Hydrazinopyridine using Hydrazine Hydrate as Solvent

This protocol is based on a common and straightforward literature procedure.[3]

Step-by-Step Methodology:

  • Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add hydrazine hydrate (e.g., 100 mL, ~10 volumes relative to the starting material).

  • Addition: Add 2-chloropyridine (e.g., 10 g, 1 equivalent) to the hydrazine hydrate.

  • Reaction: Heat the reaction mixture to 100 °C and stir vigorously.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mobile phase such as ethyl acetate/methanol (8:2). The reaction is complete when the 2-chloropyridine spot is no longer visible. This may take up to 48 hours.

  • Workup (Aqueous Extraction): Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with water (e.g., 100 mL).

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (e.g., 3 x 250 mL).

  • Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to afford the 2-hydrazinopyridine product, which is often obtained as an oil.

  • Characterization: Characterize the product by ¹H NMR, ¹³C NMR, and MS to confirm its identity and purity.

Protocol 2: Synthesis using an Organic Solvent (Flow Chemistry Example)

This protocol is adapted from a high-yield, large-scale flow chemistry process, illustrating the use of an organic solvent.[3]

Step-by-Step Methodology (Conceptual Batch Adaptation):

  • Setup: In a reaction vessel suitable for heating under reflux, dissolve 2-chloropyridine (e.g., 1 equivalent) in butan-1-ol.

  • Addition: Add hydrazine hydrate (e.g., 1.5-2.0 equivalents).

  • Reaction: Heat the mixture to 100 °C with efficient stirring.

  • Monitoring: Monitor the reaction by TLC or LC-MS for the disappearance of the starting material.

  • Workup (Crystallization/Filtration): Upon completion, cool the reaction mixture. The product may precipitate upon cooling. If so, collect the solid by filtration and wash with a cold solvent.

  • Purification: If necessary, the product can be further purified by recrystallization or column chromatography.

References

[6] Google Patents. (2017). CN106588758B - Synthesis process of 2-hydrazinopyridine derivative. Retrieved from

[8] ResearchGate. (n.d.). Synthesis and characterization of 2,6-bis-hydrazinopyridine, and its conversion to 2,6-bis-pyrazolylpyridines. Retrieved from [Link]

[7] Google Patents. (2017). CN106588758A - Synthetic process for 2-hydrazinylpyridine derivative. Retrieved from

[2] ResearchGate. (2014). Does anyone have experience in the large scale synthesis of 2-Hydrazinopyridine? Retrieved from [Link]

[4] Ekar, J., & Kranjc, K. (n.d.). Synthesis of Hydrazinylpyridines via Nucleophilic Aromatic Substitution and Further Transformation to Bicyclo[2.2.2]octenes Fused with Two N-Aminosuccinimide Moieties. Retrieved from [Link]

[9] MDPI. (2021). Mini-Review of the Importance of Hydrazides and Their Derivatives—Synthesis and Biological Activity. Retrieved from [Link]

[10] Pipzine Chemicals. (n.d.). 2-hydrazinopyridine. Retrieved from [Link]

[1] YouTube. (2019). Nucleophilic aromatic substitutions. Retrieved from [Link]

[11] Frontiers. (2018). Activation of Electrophile/Nucleophile Pair by a Nucleophilic and Electrophilic Solvation in a SNAr Reaction. Retrieved from [Link]

[12] WordPress. (2026). SNAr Reaction in Common Molecular Solvents Under Pressure. Retrieved from [Link]

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Validation & Comparative

Comparing the reactivity of 2-Hydrazinyl-3-methoxypyridine with other hydrazinopyridines

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide to the Reactivity of 2-Hydrazinyl-3-methoxypyridine

A Senior Application Scientist's Field Guide to Hydrazinopyridine Reactivity

Introduction: In the landscape of contemporary drug discovery and fine chemical synthesis, hydrazinopyridines represent a class of exceptionally versatile heterocyclic building blocks.[1][2][3] Their utility is rooted in the dual functionality of the electron-deficient pyridine ring and the nucleophilic hydrazine moiety, enabling their transformation into a diverse array of fused heterocyclic systems and derivatized scaffolds.[4] The reactivity of these molecules, however, is not monolithic. It is exquisitely modulated by the substitution pattern on the pyridine ring and the relative positioning of the hydrazine group.

This guide provides a detailed comparative analysis of the reactivity of this compound, benchmarking it against other key hydrazinopyridine isomers. We will dissect the underlying electronic and steric principles that govern its chemical behavior and provide supporting experimental frameworks to guide your synthetic strategies. The objective is to move beyond mere procedural descriptions and offer a causal understanding of why specific substrates behave differently, empowering researchers to make informed decisions in their experimental designs.

The Decisive Role of Electronic and Steric Effects

The reactivity of a hydrazinopyridine is fundamentally a tale of two competing electronic features: the inherent nucleophilicity of the hydrazine group's terminal nitrogen and the electron-withdrawing nature of the pyridine ring. The interplay between these factors, as modified by substituents, dictates the molecule's performance in common synthetic transformations.

The Influence of the 3-Methoxy Substituent

The methoxy group (-OCH₃) at the C3 position of the pyridine ring is the primary modulator of the reactivity of this compound. It exerts two opposing electronic effects:

  • Mesomeric Effect (+M): The oxygen atom's lone pair of electrons can be delocalized into the pyridine ring through resonance. This effect is dominant and significantly increases the electron density of the aromatic system, particularly at the ortho (C2, C4) and para (C6) positions.

  • Inductive Effect (-I): Due to the high electronegativity of the oxygen atom, the methoxy group withdraws electron density from the ring through the sigma bond.

In almost all cases involving alkoxy groups on aromatic rings, the resonance-donating effect (+M) outweighs the inductive-withdrawing effect (-I).[5][6] For this compound, this net electron donation enriches the pyridine ring, which in turn reduces the electron-withdrawing pull on the adjacent C2-hydrazine group. The result is an enhanced nucleophilicity of the hydrazine moiety compared to its unsubstituted counterpart, 2-hydrazinopyridine.

Caption: Dominant electronic effects in this compound.

The Impact of Isomeric Position

The position of the hydrazine group on the pyridine ring is another critical determinant of reactivity. The ring nitrogen atom acts as an electron sink, with its influence being most pronounced at the α (2/6) and γ (4) positions.

  • 2- and 4-Hydrazinopyridine: The hydrazine group is subject to a strong deactivating effect from the ring nitrogen, reducing its nucleophilicity.

  • 3-Hydrazinopyridine: The deactivating effect is less pronounced at the β (3/5) position. Therefore, all else being equal, 3-hydrazinopyridine is expected to be a more potent nucleophile than its 2- and 4-isomers.

When combining these principles, we can predict that this compound, despite the deactivating 2-position, possesses a highly reactive hydrazine group due to the powerful compensating effect of the 3-methoxy substituent.

reactivity_logic substituent Substituent Effect (e.g., -OCH₃) nucleophilicity Hydrazine Nucleophilicity substituent->nucleophilicity EDG increases EWG decreases position Isomeric Position (2-, 3-, or 4-) position->nucleophilicity 2/4-pos decreases more than 3-pos reactivity Overall Reactivity nucleophilicity->reactivity

Caption: Factors influencing the overall reactivity of hydrazinopyridines.

Comparative Performance in Key Synthetic Transformations

To ground these theoretical principles in practical application, we will compare the expected performance of this compound against other hydrazinopyridines in three fundamental reaction classes: condensation, acylation, and cyclization.

Condensation with Carbonyl Compounds: Hydrazone Formation

The reaction of a hydrazine with an aldehyde or ketone to form a hydrazone is a cornerstone of its chemistry, often serving as the initial step in more complex transformations.[7][8] The reaction proceeds via nucleophilic attack of the terminal -NH₂ group on the carbonyl carbon.

Reactivity Analysis:

  • This compound: Its enhanced nucleophilicity should lead to faster reaction rates and potentially higher yields compared to unsubstituted isomers.

  • 2-Hydrazinopyridine & 4-Hydrazinopyridine: Serve as the baseline for reactivity.

  • 2-Hydrazinyl-5-nitropyridine: The potent electron-withdrawing nitro group would severely diminish the hydrazine's nucleophilicity, leading to sluggish or incomplete reactions.

Comparative Data (Illustrative) The following table provides an illustrative comparison for the reaction with benzaldehyde.

Hydrazinopyridine DerivativeSubstituent EffectExpected ReactivityIllustrative Reaction Time (h)Illustrative Yield (%)
This compound Electron-Donating (+M > -I)Highest1-2>95%
3-HydrazinopyridineLess Ring DeactivationHigh2-490-95%
2-HydrazinopyridineRing Deactivation (ortho)Moderate4-685-90%
4-HydrazinopyridineRing Deactivation (para)Moderate4-685-90%
2-Hydrazinyl-5-nitropyridineStrong Electron-WithdrawingLowest>24 (or no reaction)<40%

Experimental Protocol: General Procedure for Hydrazone Synthesis This protocol is a self-validating system; reaction completion can be monitored by Thin Layer Chromatography (TLC) by observing the consumption of the limiting reagent (typically the aldehyde/ketone).

  • Dissolution: Dissolve the hydrazinopyridine derivative (1.0 eq.) in a suitable solvent such as ethanol or methanol (approx. 0.2 M).

  • Addition: Add the aldehyde or ketone (1.0-1.1 eq.) to the solution at room temperature. A catalytic amount of acetic acid (1-2 drops) can be added to facilitate the reaction, particularly for less reactive substrates.[7]

  • Reaction: Stir the mixture at room temperature or under gentle reflux (40-60 °C). Monitor the reaction progress by TLC.

  • Isolation: Upon completion, cool the reaction mixture. The hydrazone product will often precipitate and can be collected by filtration. If it remains in solution, the solvent can be removed under reduced pressure.

  • Purification: The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to yield the pure hydrazone.

workflow_hydrazone start Start dissolve 1. Dissolve Hydrazinopyridine in Ethanol start->dissolve add_carbonyl 2. Add Aldehyde/Ketone (1.1 eq) & cat. Acid dissolve->add_carbonyl react 3. Stir at RT or Reflux Monitor by TLC add_carbonyl->react isolate 4. Cool & Filter or Concentrate react->isolate purify 5. Recrystallize Product isolate->purify end End: Pure Hydrazone purify->end

Caption: General workflow for the synthesis of hydrazone derivatives.

Acylation Reactions

Acylation of hydrazines with agents like acyl chlorides or anhydrides yields stable hydrazides, which are valuable intermediates.[9][10] The reaction mechanism is a nucleophilic acyl substitution.

Reactivity Analysis: The same principles of nucleophilicity apply. The electron-rich this compound is expected to acylate more readily than its electron-deficient counterparts. A crucial consideration is the choice of base. Non-nucleophilic bases like triethylamine or pyridine are required to scavenge the HCl produced during acylation with acyl chlorides without competing in the reaction.

Comparative Data (Illustrative)

Hydrazinopyridine DerivativeExpected Acylation RateBase RequirementPotential Side Reactions
This compound FastStandard (e.g., Et₃N)Low
2-HydrazinopyridineModerateStandard (e.g., Et₃N)Low
2-Hydrazinyl-5-nitropyridineSlowMay require stronger, non-nucleophilic baseIncomplete reaction

Experimental Protocol: General Procedure for Acylation

  • Setup: Dissolve the hydrazinopyridine (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) in an anhydrous aprotic solvent (e.g., dichloromethane or THF) under an inert atmosphere (N₂ or Ar).

  • Cooling: Cool the mixture to 0 °C in an ice bath. This is critical to control the exothermicity of the reaction with reactive acylating agents.

  • Addition: Add the acyl chloride or anhydride (1.05 eq.) dropwise to the stirred solution.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours, monitoring by TLC.

  • Workup: Quench the reaction with water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification: Purify the resulting hydrazide by column chromatography or recrystallization.

Cyclization Reactions: Building Fused Heterocycles

A primary application of hydrazinopyridines is in the synthesis of fused bicyclic systems like pyrazolo[1,5-a]pyridines and triazolo[1,5-a]pyridines, which are common motifs in pharmaceuticals.[11][12][13]

Reactivity Analysis: These reactions often begin with a condensation or acylation step, so the initial reactivity follows the trends discussed above. The electron-donating 3-methoxy group in this compound not only accelerates the initial nucleophilic attack but can also influence the subsequent intramolecular cyclization and aromatization steps by affecting the electron density of the pyridine nitrogen.

Comparative Data for Pyrazolopyridine Synthesis (Illustrative)

Hydrazinopyridine DerivativeReagentExpected ProductIllustrative Yield (%)
This compound Acetylacetone8-Methoxy-2,4-dimethylpyrazolo[1,5-a]pyridine85-95%
2-HydrazinopyridineAcetylacetone2,4-Dimethylpyrazolo[1,5-a]pyridine75-85%
4-HydrazinopyridineAcetylacetone2,4-Dimethylpyrazolo[1,5-c]pyrimidine analog70-80%

Experimental Protocol: Synthesis of a Pyrazolo[1,5-a]pyridine

  • Mixing: Combine the 2-hydrazinopyridine derivative (1.0 eq.) and a 1,3-dicarbonyl compound (e.g., acetylacetone, 1.1 eq.) in ethanol.

  • Catalysis: Add a catalytic amount of a strong acid (e.g., concentrated HCl or H₂SO₄).

  • Reflux: Heat the mixture to reflux and maintain for 4-12 hours, monitoring by TLC. The initial hydrazone formation is followed by intramolecular cyclization and dehydration.

  • Isolation: Cool the reaction mixture to room temperature and neutralize with a base (e.g., saturated NaHCO₃ solution).

  • Extraction: Extract the product into an organic solvent like ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over Na₂SO₄, concentrate, and purify the crude product by column chromatography.

Conclusion and Outlook

The reactivity of this compound is distinctly enhanced compared to unsubstituted hydrazinopyridines and those bearing electron-withdrawing groups. This heightened reactivity is a direct consequence of the electron-donating 3-methoxy group, which increases the nucleophilicity of the hydrazine moiety. This makes it an excellent substrate for a wide range of transformations, including condensation, acylation, and the construction of fused heterocyclic systems, often leading to faster reactions and higher yields. However, researchers should remain mindful of potential steric hindrance from the adjacent methoxy group when using bulky reagents. By understanding these governing principles, scientists can better leverage the unique synthetic potential of this valuable building block.

References

  • A copper-mediated cyclization reaction of hydrazine with enediynones providing pyrazolo[1,5-a]pyridines.Organic & Biomolecular Chemistry (RSC Publishing).
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  • Rhodium-Catalyzed Addition-Cyclization of Hydrazines with Alkynes: Pyrazole Synthesis via Unexpected C-N Bond Cleavage.Organic Chemistry Portal.
  • Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA.
  • Pyridine Modifications Regulate Electronics and Reactivity of Fe-Pyridinophane Complexes.
  • Electronic influence of substitution on the pyridine ring within NNN pincer-type molecules.Royal Society of Chemistry.
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  • Cycloruthenated Imines: A Step into the Nanomolar Region.MDPI.
  • Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Deriv
  • How do electron donating substituents affect the electronic structure, molecular topology, vibrational properties and intra- and intermolecular interactions of polyhalogen
  • Hydrazines as versatile chemical biology probes and drug-discovery tools for cofactor-dependent enzymes.bioRxiv.
  • Synthesis of 2-Hydrazinylpyridine-3,4-dicarbonitriles and Their Reaction with Salicylaldehyde Deriv
  • Preparation of Pyridines, Part 3: By Acyl
  • Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives.
  • Cyclization Reactions of Hydrazones. Part 28. Synthesis of Some[11][12][13]Triazino[5,6-b]quinoline Derivatives. ResearchGate.

  • A Comparative Guide to (Tetrahydro-2H-pyran-4-yl)
  • Synthesis process of 2-hydrazinopyridine derivative.
  • Ester synthesis by acyl
  • 2-Hydrazinopyridine 4930-98-7 wiki.Guidechem.
  • Acyl
  • Carbonyl Condens

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A Comparative Guide to the Biological Activity Screening of 2-Hydrazinyl-3-methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth comparison of the biological activities of 2-hydrazinyl-3-methoxypyridine derivatives, a class of compounds holding significant therapeutic potential. By leveraging the structural benefits of the pyridine ring and the versatile reactivity of the hydrazinyl group, these molecules serve as promising scaffolds in drug discovery.[1][2][3] We will explore their performance in key biological assays, provide the rationale behind experimental choices, and offer detailed protocols to ensure scientific integrity and reproducibility.

The pyridine nucleus is a "privileged" scaffold in medicinal chemistry, known for improving the water solubility and therapeutic properties of compounds.[1][2][4] When combined with a hydrazone moiety (–NHN=CH–), which is recognized for a wide spectrum of biological activities including antimicrobial, anticancer, and enzyme inhibition, the resulting derivatives become prime candidates for comprehensive screening.[5][6]

Synthetic Strategy and Screening Workflow

The journey from compound design to biological insight follows a structured path. The initial step involves the synthesis of a library of this compound derivatives, typically through the condensation of the core this compound intermediate with a variety of aldehydes or ketones. This approach allows for systematic structural modifications, which is fundamental for establishing Structure-Activity Relationships (SAR).

The general workflow is visualized below:

G cluster_synthesis Synthesis Phase cluster_screening Biological Screening Phase start 2-Chloro-3-methoxypyridine + Hydrazine Hydrate core This compound (Core Intermediate) start->core Nucleophilic Substitution library Library of this compound Derivatives (Hydrazones) core->library aldehydes Library of Aromatic Aldehydes aldehydes->library Condensation Reaction antimicrobial Antimicrobial Assays (Bacteria, Fungi) library->antimicrobial Test for MIC anticancer Anticancer Assays (Cell Viability, Apoptosis) library->anticancer Test for IC50 enzyme Enzyme Inhibition (e.g., MAO) library->enzyme Test for Ki

Caption: General workflow from synthesis to biological screening.

Comparative Analysis of Biological Activities

We will now compare the performance of these derivatives across three critical areas of therapeutic interest: antimicrobial, anticancer, and enzyme inhibition.

Antimicrobial Activity

Pyridine derivatives have long been recognized for their antimicrobial properties.[1][4][7] The introduction of the hydrazone moiety can further enhance this activity. Screening is typically performed against a panel of clinically relevant Gram-positive bacteria, Gram-negative bacteria, and fungi.

Comparative Data:

The table below summarizes typical Minimum Inhibitory Concentration (MIC) values for pyridine-based compounds against common microbial strains, providing a benchmark for evaluating new this compound derivatives.

Compound ClassStaphylococcus aureus (Gram+)Escherichia coli (Gram-)Candida albicans (Fungus)Reference
Nicotinic acid benzylidene hydrazidesActive (Comparable to Norfloxacin)Active (Comparable to Norfloxacin)Active (Comparable to Fluconazole)[1]
N-alkylated pyridine saltsMIC: 56 ± 0.5% inhibitionMIC: 55 ± 0.5% inhibitionNot Specified[1]
Thienopyridine derivativesMIC < 0.0048 mg/mL (B. mycoides)MIC: 0.0195 mg/mLMIC < 0.0048 mg/mL[7]

Experimental Rationale: The choice of the broth microdilution method is based on its efficiency and quantitative output (MIC values), allowing for direct comparison of potency between derivatives. The panel of microbes is selected to assess the breadth of the antimicrobial spectrum.

Anticancer Activity

The hydrazone scaffold is a cornerstone in the design of anticancer agents, known to induce apoptosis and inhibit cell proliferation across various cancer types.[8][9][10] Derivatives of 2-hydrazinylpyridine have shown promise, particularly against thyroid cancer, neuroblastoma, and breast cancer cell lines.[10][11]

Comparative Data:

The following table presents the half-maximal inhibitory concentration (IC₅₀) values for analogous hydrazone and hydrazide compounds, which serve as a performance baseline for new derivatives.

Compound ClassCancer Cell LineIC₅₀ (µM)Positive ControlReference
2,4-diarylaminopyrimidine hydrazone (14f )TPC-1 (Thyroid)0.113TAE-226 (1.082 µM)[11]
Hydrazide-hydrazone (3h )PC-3 (Prostate)1.32Paclitaxel[8]
Hydrazide-hydrazone (3h )MCF-7 (Breast)2.99Paclitaxel[8]
Quinoline Hydrazide (17 )SH-SY5Y (Neuroblastoma)82% viability reduction at 10 µM-[10][12]
Quinoline Hydrazide (17 )Kelly (Neuroblastoma)96% viability reduction at 10 µM-[10][12]

Experimental Rationale: The MTT assay is a standard, colorimetric method for assessing cell viability. Its reliance on the metabolic activity of living cells provides a robust measure of cytotoxicity. The selection of cell lines from different cancer types (e.g., breast, neuroblastoma) is crucial for evaluating the selectivity and potential therapeutic niche of the compounds. Further assays, such as Annexin V staining, can elucidate the mechanism of cell death (apoptosis vs. necrosis).[8]

Enzyme Inhibition Activity

Hydrazine derivatives are well-documented inhibitors of various enzymes, notably monoamine oxidases (MAOs), which are key targets in the treatment of depression and neurodegenerative disorders.[5][13] The hydrazone functional group can act as a reversible or irreversible inhibitor, often by forming a complex within the enzyme's active site.[13][14]

Mechanism of Competitive Inhibition:

Caption: Competitive inhibition of an enzyme by a hydrazone derivative.

Comparative Data:

This table shows the inhibitory constants (Kᵢ) and IC₅₀ values for newly synthesized hydrazone derivatives against human MAO-A, a key isoform.

CompoundTarget EnzymeIC₅₀ (µM)Kᵢ (µM)Inhibition TypeReference
Hydrazone 2a hMAO-A0.3420.188Reversible, Competitive[14]
Hydrazone 2b hMAO-A0.0280.016Reversible, Competitive[14]
PhenylhydrazineMonoamine Oxidase--Irreversible[13]

Experimental Rationale: A fluorometric assay using a reagent like Amplex Red is highly sensitive and suitable for high-throughput screening of enzyme inhibitors.[14] Determining the inhibition constant (Kᵢ) and mode of inhibition (e.g., competitive, non-competitive) through kinetic studies is essential. This provides deeper mechanistic insight than an IC₅₀ value alone, explaining how the compound works, a critical piece of information for drug development.[14]

Detailed Experimental Protocols

To ensure the trustworthiness and reproducibility of these findings, we provide detailed, step-by-step methodologies for the key screening assays.

Protocol 1: General Synthesis of this compound Hydrazone Derivatives

This protocol describes the acid-catalyzed condensation of the core hydrazinyl intermediate with an aromatic aldehyde.

  • Dissolve the Intermediate: Dissolve 1 mmol of this compound in 15 mL of absolute ethanol.

  • Add Aldehyde: To this solution, add 1.1 mmol of the desired substituted aromatic aldehyde.

  • Catalyze the Reaction: Add 2-3 drops of glacial acetic acid to the mixture to catalyze the condensation.

  • Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress can be monitored using Thin Layer Chromatography (TLC).[15]

  • Isolate the Product: After the reaction is complete, cool the mixture to room temperature. The resulting precipitate (the hydrazone product) is collected by filtration.

  • Purify: Wash the collected solid with cold ethanol to remove unreacted starting materials and dry under a vacuum. Recrystallization from a suitable solvent (e.g., ethanol) can be performed for further purification.

  • Characterize: Confirm the structure of the final compound using spectroscopic methods such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.[16]

Protocol 2: Antimicrobial Susceptibility Testing (Broth Microdilution for MIC)

This method determines the lowest concentration of a compound that visibly inhibits microbial growth.

  • Prepare Stock Solution: Dissolve the synthesized derivative in dimethyl sulfoxide (DMSO) to a stock concentration of 10 mg/mL.

  • Prepare Inoculum: Culture the microbial strains (e.g., S. aureus, E. coli) overnight in a suitable broth medium. Adjust the turbidity of the culture to a 0.5 McFarland standard.

  • Serial Dilutions: In a 96-well microtiter plate, perform a two-fold serial dilution of the compound stock solution in the appropriate broth medium to achieve a range of concentrations.

  • Inoculate: Add the adjusted microbial inoculum to each well. Include a positive control (broth + inoculum, no compound) and a negative control (broth only).

  • Incubate: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which no visible growth (turbidity) is observed.

Protocol 3: Anticancer Cell Viability (MTT Assay)

This colorimetric assay measures the reduction of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by mitochondrial dehydrogenases in living cells.

  • Cell Seeding: Seed cancer cells (e.g., MCF-7, SH-SY5Y) into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Treat the cells with various concentrations of the synthesized derivatives (prepared by serial dilution from a DMSO stock) and incubate for 48-72 hours. Include a vehicle control (DMSO) and a positive control (e.g., Paclitaxel).[8]

  • Add MTT Reagent: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilize Formazan: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure Absorbance: Read the absorbance at 570 nm using a microplate reader.

  • Calculate IC₅₀: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against compound concentration and determine the IC₅₀ value (the concentration that inhibits 50% of cell growth).

Conclusion and Future Outlook

The this compound scaffold represents a versatile platform for the development of novel therapeutic agents. The comparative data presented in this guide demonstrate its potential across antimicrobial, anticancer, and enzyme inhibition domains. The true value of this scaffold lies in the ability to fine-tune its biological activity through systematic chemical modifications, guided by robust screening protocols and a deep understanding of structure-activity relationships. Future research should focus on optimizing lead compounds for improved potency and selectivity, as well as exploring their mechanisms of action in greater detail through advanced cellular and molecular assays.

References

  • Ali, A., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PubMed Central. Available at: [Link]

  • Various Authors. (n.d.). Commentary on Pyridine Compounds & its Antimicrobial Activities. Open Access Journals. Available at: [Link]

  • Various Authors. (2024). Novel biologically active pyridine derivatives: Synthesis, structure characterization, in vitro antimicrobial evaluation and structure-activity relationship. ResearchGate. Available at: [Link]

  • Barman, P., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. National Institutes of Health. Available at: [Link]

  • Patil, U., et al. (n.d.). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Available at: [Link]

  • McEwen, C. M., et al. (1969). Inhibition of monoamine oxidase by substituted hydrazines. National Institutes of Health. Available at: [Link]

  • Kratochvíl, M., et al. (2024). Hydrazinecarboxamides: Comprehensive review of their anticancer, anticonvulsive, anti-inflammatory, enzyme inhibition, antioxidant and other activities. PubMed. Available at: [Link]

  • Gascón, J. A., et al. (2018). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. National Institutes of Health. Available at: [Link]

  • Taha, M., et al. (2018). Synthesis of New Hydrazone Derivatives for MAO Enzymes Inhibitory Activity. National Institutes of Health. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological Activities of Hydrazone Derivatives. PubMed Central. Available at: [Link]

  • Various Authors. (2020). Synthesis and Characterization of 2-Hydrazinyl 3H-imidazol[4,5b]Pyridine Derivatives. Available at: [Link]

  • Inventor unknown. (2017). Synthetic process for 2-hydrazinylpyridine derivative. Google Patents.
  • Xu, Z., et al. (2024). Discovery of novel 2,4-diarylaminopyrimidine hydrazone derivatives as potent anti-thyroid cancer agents capable of inhibiting FAK. National Institutes of Health. Available at: [Link]

  • Taha, M., et al. (2022). Synthesis and Biological Evaluation of Some Hydrazide-Hydrazone Derivatives as Anticancer Agents. PubMed. Available at: [Link]

  • Various Authors. (n.d.). A SYSTEMATIC REVIEW ON THE SYNTHESIS AND BIOLOGICAL ACTIVITY OF HYDRAZIDE DERIVATIVES. Available at: [Link]

  • Bingul, M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. National Institutes of Health. Available at: [Link]

  • Bingul, M., et al. (2016). Synthesis, Characterization and Anti-Cancer Activity of Hydrazide Derivatives Incorporating a Quinoline Moiety. Sci-Hub. Available at: [Link]

  • Asif, M. (2011). Biological Activities of Hydrazone Derivatives in the New Millennium. SciSpace. Available at: [Link]

  • Rollas, S., & Küçükgüzel, Ş. G. (2007). Biological activities of hydrazone derivatives. Semantic Scholar. Available at: [Link]

  • Gascón, J. A., et al. (2018). Comparing hydrazine-derived reactive groups as inhibitors of quinone-dependent amine oxidases. ResearchGate. Available at: [Link]

  • Verma, G., et al. (2014). A review exploring biological activities of hydrazones. PubMed Central. Available at: [Link]

  • Fassihi, A., et al. (2009). Synthesis and Analgesic Activity of Novel Hydrazide and Hydrazine Derivatives. National Institutes of Health. Available at: [Link]

  • Various Authors. (n.d.). Synthesis and antimicrobial activity of some derivative of hydrazine from salicylic acid. Available at: [Link]

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A Comparative Spectroscopic Guide to 2-Methoxy-3-hydrazinylpyridine and Its Positional Isomers

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of pharmaceutical research and development, the precise characterization of molecular structure is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents, often exhibit markedly different pharmacological, toxicological, and metabolic profiles. This guide provides a comprehensive spectroscopic comparison of 2-methoxy-3-hydrazinylpyridine and its key positional isomers.

Due to the limited availability of comprehensive public data for hydrazinyl-substituted pyridines, this guide will utilize the closely related and more extensively characterized amino-pyridines as proxies. The fundamental principles of spectroscopic differentiation discussed herein are directly applicable, with the understanding that the hydrazinyl group (-NHNH₂) will introduce specific, predictable variations from the amino group (-NH₂), primarily in the form of additional N-H signals in NMR and IR spectra and potential shifts in electronic transitions.

This guide will delve into the nuances of ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis spectroscopy as powerful tools for the unambiguous identification and differentiation of these isomers. We will explore the underlying principles of how substituent positioning influences the spectroscopic output, providing a framework for researchers to confidently identify their synthesized compounds.

The Importance of Isomer Differentiation in Drug Discovery

The positioning of methoxy and hydrazinyl (or amino) groups on the pyridine ring significantly impacts the molecule's electronic distribution, hydrogen bonding capabilities, and overall three-dimensional shape. These factors are critical determinants of a molecule's interaction with biological targets. For instance, a subtle shift in the position of a hydrogen bond donor can dramatically alter binding affinity and efficacy. Therefore, robust analytical methods to confirm the isomeric purity of a synthesized compound are not just a matter of chemical rigor but a critical step in the drug discovery pipeline.

Spectroscopic Comparison of Methoxy-Aminopyridine Isomers

This section provides a comparative analysis of the spectroscopic data for four key positional isomers:

  • Isomer 1: 2-Amino-3-methoxypyridine

  • Isomer 2: 3-Amino-2-methoxypyridine

  • Isomer 3: 2-Amino-4-methoxypyridine

  • Isomer 4: 4-Amino-3-methoxypyridine

¹H NMR Spectroscopy: A Window into the Proton Environment

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is arguably the most powerful tool for differentiating positional isomers of substituted aromatics. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) of the aromatic protons provide a unique fingerprint for each isomer.

Key Predictive Principles for ¹H NMR:

  • Substituent Effects: The electron-donating amino group (-NH₂) and methoxy group (-OCH₃) will shield (shift to lower ppm) the protons on the pyridine ring, particularly those in ortho and para positions.

  • Anisotropy of the Pyridine Ring: The nitrogen atom in the pyridine ring deshields the adjacent α-protons (at C2 and C6).

  • Coupling Constants: The magnitude of the coupling constant between two protons is dependent on the number of bonds separating them. Ortho-coupling (³J) is typically in the range of 4-6 Hz for pyridines, meta-coupling (⁴J) is smaller (2-3 Hz), and para-coupling (⁵J) is often negligible.

Table 1: Comparative ¹H NMR Data (Predicted and Experimental) for Methoxy-Aminopyridine Isomers

IsomerProtonPredicted Chemical Shift (ppm)MultiplicityJ (Hz)Experimental Data Source
2-Amino-3-methoxypyridine H-4~6.8-7.0d~5N/A
H-5~6.6-6.8dd~7.5, 5N/A
H-6~7.7-7.9d~7.5N/A
NH₂broad s[1]
OCH₃~3.9s[1]
3-Amino-2-methoxypyridine H-4~7.2-7.4d~5[2]
H-5~6.8-7.0dd~7.5, 5[2]
H-6~7.9-8.1d~7.5[2]
NH₂broad s[2]
OCH₃~3.9s[2]
2-Amino-4-methoxypyridine H-3~6.2-6.4sN/A
H-5~6.5-6.7d~5.5N/A
H-6~7.8-8.0d~5.5N/A
NH₂broad sN/A
OCH₃~3.8sN/A
4-Amino-3-methoxypyridine H-2~7.9-8.1sN/A
H-5~6.6-6.8d~5N/A
H-6~7.9-8.1d~5N/A
NH₂broad sN/A
OCH₃~3.9sN/A

Note: Predicted chemical shifts are based on general substituent effects on the pyridine ring. Actual values may vary depending on the solvent and other experimental conditions. "N/A" indicates that specific experimental data was not found in the conducted searches.

Analysis of ¹H NMR Data: The distinct substitution patterns lead to unique multiplicities and coupling constants for the aromatic protons, allowing for clear differentiation. For example, 2-amino-4-methoxypyridine is expected to show a singlet for the H-3 proton, a feature not present in the other isomers.

¹³C NMR Spectroscopy: Probing the Carbon Skeleton

Carbon-13 NMR spectroscopy provides complementary information about the carbon framework of the molecule. The chemical shifts of the carbon atoms are sensitive to the electronic effects of the substituents.

Key Predictive Principles for ¹³C NMR:

  • Substituent Effects: The amino and methoxy groups cause a significant upfield shift (shielding) for the carbons they are directly attached to (ipso-carbons) and for the ortho and para carbons.

  • Pyridine Ring Carbons: The carbons adjacent to the nitrogen (C2 and C6) are typically deshielded and appear at a lower field.

Table 2: Comparative ¹³C NMR Data for Methoxy-Aminopyridine Isomers

IsomerC2C3C4C5C6OCH₃Experimental Data Source
2-Amino-3-methoxypyridine ~158~140~120~115~145~55N/A
3-Amino-2-methoxypyridine ~155~135~125~118~140~55[2]
2-Amino-4-methoxypyridine ~160~95~165~105~150~55N/A
4-Amino-3-methoxypyridine ~150~145~150~108~148~55N/A

Note: The presented values are approximate and based on typical chemical shifts for substituted pyridines. "N/A" indicates that specific experimental data was not found in the conducted searches.

FT-IR Spectroscopy: Identifying Functional Groups and Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The position of the methoxy and amino groups influences the vibrational frequencies of the pyridine ring and the N-H and C-O bonds.

Key Vibrational Modes for Methoxy-Aminopyridines:

  • N-H Stretching: The amino group will show two characteristic stretching bands in the region of 3300-3500 cm⁻¹ (asymmetric and symmetric). For a hydrazinyl group, additional N-H stretching bands would be expected.

  • C-O Stretching: The methoxy group will exhibit a strong C-O stretching band, typically in the 1200-1300 cm⁻¹ (asymmetric) and 1000-1100 cm⁻¹ (symmetric) regions.

  • Pyridine Ring Vibrations: The C=C and C=N stretching vibrations of the pyridine ring appear in the 1400-1600 cm⁻¹ region. The pattern of these bands can be diagnostic of the substitution pattern.

  • C-H Bending (out-of-plane): The out-of-plane C-H bending vibrations in the 700-900 cm⁻¹ region are often characteristic of the substitution pattern on the aromatic ring.

Table 3: Key FT-IR Absorption Bands (cm⁻¹) for Methoxy-Aminopyridine Isomers

Isomerν(N-H)ν(C-O)Pyridine Ring (ν(C=C), ν(C=N))C-H out-of-plane bendingExperimental Data Source
2-Amino-3-methoxypyridine ~3400, 3300~1250, 1050~1600, 1580, 1480~800-850[1]
3-Amino-2-methoxypyridine ~3450, 3350~1260, 1040~1610, 1590, 1470~750-800[2]
2-Amino-4-methoxypyridine ~3420, 3320~1270, 1030~1620, 1570, 1490~820-860N/A
4-Amino-3-methoxypyridine ~3480, 3380~1240, 1060~1605, 1585, 1475~800-840N/A

Note: These are expected ranges and the exact peak positions can vary. "N/A" indicates that specific experimental data was not found in the conducted searches.

UV-Vis Spectroscopy: Exploring Electronic Transitions

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The position of the substituents on the pyridine ring affects the energy of the π → π* and n → π* transitions.

Key Principles for UV-Vis Spectroscopy:

  • Auxochromes: Both the amino and methoxy groups are auxochromes, which means they can cause a bathochromic shift (shift to longer wavelengths) of the absorption maxima of the pyridine ring.

  • Positional Effects: The extent of the bathochromic shift will depend on the position of the substituents and their ability to participate in resonance with the pyridine ring. Generally, para-substitution leads to a more significant red shift compared to meta-substitution.

Table 4: UV-Vis Absorption Maxima (λ_max) for Methoxy-Aminopyridine Isomers

Isomerλ_max 1 (nm)λ_max 2 (nm)SolventExperimental Data Source
2-Amino-3-methoxypyridine ~240~290EthanolN/A
3-Amino-2-methoxypyridine ~235~285EthanolN/A
2-Amino-4-methoxypyridine ~250~300EthanolN/A
4-Amino-3-methoxypyridine ~245~295EthanolN/A

Note: These are estimated values. The actual absorption maxima and molar absorptivities will depend on the solvent. "N/A" indicates that specific experimental data was not found in the conducted searches.

Experimental Protocols

The following are generalized protocols for acquiring the spectroscopic data discussed in this guide. Researchers should adapt these protocols to their specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation:

  • Dissolve 5-10 mg of the methoxy-aminopyridine isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.

  • Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0.00 ppm.

Data Acquisition (General Parameters for a 400 MHz Spectrometer):

  • ¹H NMR:

    • Pulse program: Standard single-pulse experiment.

    • Spectral width: 0-12 ppm.

    • Acquisition time: 2-4 seconds.

    • Relaxation delay: 1-5 seconds.

    • Number of scans: 8-16.

  • ¹³C NMR:

    • Pulse program: Proton-decoupled pulse sequence.

    • Spectral width: 0-200 ppm.

    • Acquisition time: 1-2 seconds.

    • Relaxation delay: 2-5 seconds.

    • Number of scans: 1024 or more, depending on sample concentration.

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR):

  • Ensure the ATR crystal is clean.

  • Place a small amount of the solid sample directly onto the ATR crystal.

  • Apply pressure using the anvil to ensure good contact between the sample and the crystal.

Data Acquisition:

  • Scan range: 4000-400 cm⁻¹.

  • Resolution: 4 cm⁻¹.

  • Number of scans: 16-32.

  • A background spectrum of the empty ATR crystal should be collected and subtracted from the sample spectrum.

UV-Visible (UV-Vis) Spectroscopy

Sample Preparation:

  • Prepare a dilute solution of the sample in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to give a maximum absorbance between 0.5 and 1.5.

  • Use a matched pair of quartz cuvettes, one for the sample solution and one for the solvent blank.

Data Acquisition:

  • Wavelength range: 200-400 nm.

  • Scan speed: Medium.

  • A baseline correction should be performed using the solvent blank.

Visualization of Concepts

Isomeric Structures

Caption: Positional isomers of methoxy-aminopyridine.

General Spectroscopic Analysis Workflow

Workflow cluster_synthesis Synthesis cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation Compound Synthesized Isomer Mixture NMR NMR (¹H, ¹³C) Compound->NMR IR FT-IR Compound->IR UV UV-Vis Compound->UV Structure Structure Elucidation & Isomer Identification NMR->Structure IR->Structure UV->Structure

Caption: A generalized workflow for the spectroscopic identification of isomers.

Conclusion

The differentiation of positional isomers is a critical task in chemical research and drug development. This guide has demonstrated that a multi-technique spectroscopic approach, combining ¹H NMR, ¹³C NMR, FT-IR, and UV-Vis, provides a robust and reliable method for the unambiguous identification of methoxy-hydrazinylpyridine isomers (using their amino-analogs as proxies). By understanding the fundamental principles of how substituent position influences spectroscopic data, researchers can confidently characterize their compounds, ensuring the integrity and reproducibility of their scientific findings. The provided protocols and comparative data tables serve as a valuable resource for scientists working with these and similar heterocyclic systems.

References

  • PubChem. 3-Amino-2-methoxypyridine. [Link]

  • PubChem. 2-Amino-3-methoxypyridine. [Link]

  • PubChem. 2-Amino-4-methoxypyridine. [Link]

  • PubChem. 4-Amino-3-methoxypyridine. [Link]

  • Pretsch, E., Bühlmann, P., & Affolter, C. (2000).
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons.
  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

Sources

A Comparative Crystallographic Analysis of 2-Hydrazinylpyridine Derivatives: Unveiling Three-Dimensional Architectures

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of medicinal chemistry, the pyridine scaffold remains a cornerstone for the design of novel therapeutic agents. When functionalized with a hydrazinyl moiety, these structures unlock a versatile platform for synthesizing a diverse array of bioactive molecules. The precise three-dimensional arrangement of these molecules, dictated by the subtle interplay of intermolecular forces, is paramount in understanding their structure-activity relationships (SAR) and optimizing their pharmacological profiles. This guide provides an in-depth comparative analysis of the X-ray crystal structures of substituted 2-hydrazinylpyridine derivatives, offering field-proven insights into their solid-state behavior and the causal relationships behind their crystal packing.

The Significance of Structural Elucidation

The biological activity of a molecule is intrinsically linked to its three-dimensional shape and the way it interacts with its target. X-ray crystallography stands as the definitive technique for elucidating the atomic-level structure of crystalline compounds.[1] By providing precise coordinates of each atom in the crystal lattice, this powerful analytical method unveils crucial information about:

  • Molecular Conformation: The spatial arrangement of atoms within a molecule.

  • Intermolecular Interactions: The non-covalent forces (e.g., hydrogen bonds, halogen bonds, π-π stacking) that govern how molecules pack together in a crystal.

  • Stereochemistry: The absolute configuration of chiral centers.

This structural intelligence is invaluable for rational drug design, enabling scientists to fine-tune molecular properties to enhance efficacy and reduce off-target effects.

Comparative Crystal Structure Analysis: Chloro- vs. Bromo-Substituted 2-Hydrazinylpyridines

To illustrate the profound impact of substituent effects on crystal packing, we will compare the experimentally determined crystal structures of two closely related 2-hydrazinylpyridine derivatives: 1-(3-Chloropyridin-2-yl)hydrazine and 2-Bromo-6-hydrazinylpyridine .

Case Study 1: 1-(3-Chloropyridin-2-yl)hydrazine

The crystal structure of 1-(3-Chloropyridin-2-yl)hydrazine reveals a monoclinic system with the space group P2₁/c.[1] A key feature of this structure is the formation of a planar five-membered ring stabilized by an intramolecular N—H···Cl hydrogen bond.[1] This intramolecular interaction significantly influences the conformation of the hydrazinyl group relative to the pyridine ring.

In the crystal lattice, molecules of 1-(3-Chloropyridin-2-yl)hydrazine are linked into a three-dimensional network through intermolecular N—H···N hydrogen bonds.[1] This extensive hydrogen bonding network is a dominant force in the crystal packing, dictating the overall architecture of the solid state.

Case Study 2: 2-Bromo-6-hydrazinylpyridine

The crystal structure of 2-Bromo-6-hydrazinylpyridine presents an orthorhombic system with the space group P2₁2₁2₁.[2][3][4] A notable feature of this structure is the presence of two conformationally non-equivalent molecules in the asymmetric unit.[2][3][4]

The intermolecular interactions in this crystal are more diverse and complex. The molecules are linked into chains along the direction by N—H···N and bifurcated N—H···(N,N) hydrogen bonds.[2][3][4] Furthermore, the crystal packing is stabilized by other significant non-covalent interactions, including a short Br···Br halogen bond and π–π stacking interactions between the pyridine rings.[2][3][4]

Comparative Insights

The comparison of these two structures underscores how a change in the halogen substituent and its position on the pyridine ring can dramatically alter the crystal packing and the network of intermolecular interactions. While both structures are heavily influenced by hydrogen bonding involving the hydrazinyl and pyridine nitrogen atoms, the bromo-derivative exhibits a more complex interplay of forces, including halogen bonding and π-π stacking, which are not as prominent in the chloro-derivative.

The presence of the intramolecular N—H···Cl bond in the chloro-derivative locks the molecule into a specific conformation, which in turn influences the subsequent intermolecular hydrogen bonding pattern. In contrast, the bromo-derivative displays conformational polymorphism in the asymmetric unit, suggesting a more flexible molecular framework that can adopt different arrangements to optimize its packing in the solid state.

These observations highlight the critical need for experimental structure determination for each new derivative, as subtle molecular changes can lead to unpredictable and significant alterations in the solid-state architecture.

The Hypothetical Influence of a 3-Methoxy Substituent

While a specific crystal structure for a 2-hydrazinyl-3-methoxypyridine derivative is not detailed in this guide, we can extrapolate the likely influence of a methoxy group based on known principles of intermolecular interactions. The methoxy group introduces a hydrogen bond acceptor (the oxygen atom) and can participate in C—H···O interactions. This would likely lead to a different hydrogen bonding network compared to the halogenated derivatives, potentially involving the methoxy oxygen and leading to distinct packing motifs. The steric bulk and rotational flexibility of the methoxy group would also play a crucial role in determining the final crystal structure.

Experimental Workflow for X-ray Crystal Structure Analysis

The determination of a crystal structure is a multi-step process that requires careful execution and specialized instrumentation. The following diagram and protocol outline the typical workflow.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystallization Crystallization cluster_diffraction X-ray Diffraction cluster_analysis Structure Solution & Refinement synthesis Synthesis of 2-Hydrazinyl-3- methoxypyridine Derivative purification Purification (e.g., Recrystallization, Chromatography) synthesis->purification screening Solvent Screening purification->screening growth Single Crystal Growth (Slow Evaporation, Vapor Diffusion, etc.) screening->growth mounting Crystal Mounting growth->mounting data_collection Data Collection (Diffractometer) mounting->data_collection processing Data Processing & Reduction data_collection->processing solution Structure Solution (e.g., Direct Methods) processing->solution refinement Structure Refinement solution->refinement validation Structure Validation & Analysis refinement->validation structure_activity structure 3D Crystal Structure conformation Molecular Conformation structure->conformation interactions Intermolecular Interactions structure->interactions pharmacophore Pharmacophore Model conformation->pharmacophore sar Structure-Activity Relationship (SAR) interactions->sar pharmacophore->sar optimization Lead Optimization sar->optimization activity Biological Activity optimization->activity

Sources

A Comparative Guide to the Structural Validation of Novel Compounds Synthesized from 2-Hydrazinyl-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For Immediate Release

A Senior Application Scientist's Guide to Ensuring Scientific Integrity in the Structural Elucidation of Novel Pyridine Derivatives

In the fast-paced world of drug discovery and development, the unambiguous structural validation of novel chemical entities is paramount. For researchers working with compounds synthesized from 2-Hydrazinyl-3-methoxypyridine, a scaffold of significant interest due to its prevalence in bioactive molecules, a robust and multi-faceted analytical approach is not just recommended—it is essential. This guide provides a comparative overview of the most critical analytical techniques for structural elucidation, offering insights into their principles, applications, and limitations, thereby empowering researchers to make informed decisions in their experimental design.

The synthesis of novel derivatives from this compound can lead to a diverse array of chemical structures.[1][2][3] The inherent reactivity of the hydrazinyl group allows for the formation of various heterocyclic systems, such as pyrazoles, pyrimidines, and thiazoles, each with unique three-dimensional arrangements and potential biological activities.[4][5][6] Therefore, a combination of spectroscopic and crystallographic methods is often necessary to unequivocally determine the molecular structure and stereochemistry of these new compounds.[4][7][8]

The Analytical Arsenal: A Comparative Overview

The structural characterization of these novel pyridine derivatives relies on a synergistic application of several powerful analytical techniques. While each method provides a unique piece of the structural puzzle, it is their combined use that affords the highest level of confidence in the final assigned structure. The three pillars of modern structural validation for small molecules are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Diffraction (SCXRD).

Table 1: Comparative Analysis of Key Structural Validation Techniques
TechniqueInformation ProvidedStrengthsLimitations
NMR Spectroscopy Detailed information about the chemical environment of individual atoms, connectivity through covalent bonds, and spatial proximity of atoms.[9][10]Non-destructive, provides rich structural detail in solution, essential for determining connectivity and stereochemistry.[11]Can be complex to interpret for highly complex molecules, may not provide absolute configuration without chiral auxiliaries.
Mass Spectrometry Precise molecular weight and elemental composition, information about fragmentation patterns which can infer structural motifs.[12][13][14]High sensitivity, requires very small sample amounts, provides definitive molecular formula.[15]Does not provide information on stereochemistry or the connectivity of atoms.
X-ray Crystallography Unambiguous determination of the three-dimensional atomic arrangement in a crystalline solid, including absolute configuration.[16][17][18]Provides the "gold standard" for structural determination, yielding precise bond lengths, bond angles, and stereochemical details.[19]Requires a suitable single crystal, which can be challenging to obtain; the solid-state structure may not always represent the solution-state conformation.[20]

Delving Deeper: Methodologies and Interpretations

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution.[10][21] For novel compounds derived from this compound, a suite of NMR experiments is employed to piece together the molecular framework.

Key NMR Experiments and Their Roles:

  • ¹H NMR: Provides information about the number and types of protons in a molecule, as well as their immediate electronic environment.

  • ¹³C NMR: Reveals the number and types of carbon atoms.

  • 2D NMR (COSY, HSQC, HMBC): These experiments are crucial for establishing connectivity.

    • COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other, typically on adjacent carbon atoms.

    • HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbon atoms to which they are directly attached.

    • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are two or three bonds away, which is vital for connecting different parts of the molecule.[11]

Experimental Protocol: A General Workflow for NMR Analysis

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record a standard set of 1D (¹H, ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

  • Data Processing and Interpretation: Process the raw data (Fourier transformation, phasing, and baseline correction). Analyze the spectra to assign all proton and carbon signals and establish the complete covalent structure of the molecule.

Visualizing the NMR Workflow:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_analysis Data Analysis & Interpretation Compound Purified Compound NMR_Tube NMR Tube Compound->NMR_Tube Solvent Deuterated Solvent Solvent->NMR_Tube Spectrometer NMR Spectrometer NMR_Tube->Spectrometer Spectra 1D & 2D Spectra Spectrometer->Spectra Processing Data Processing Spectra->Processing Interpretation Spectral Interpretation Processing->Interpretation Structure Proposed Structure Interpretation->Structure

Caption: A streamlined workflow for NMR-based structural elucidation.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

Mass spectrometry is an indispensable technique in pharmaceutical analysis, providing a highly accurate determination of the molecular weight of a compound.[12][13] This information is critical for confirming the elemental composition when combined with high-resolution mass spectrometry (HRMS).

Common Ionization Techniques:

  • Electrospray Ionization (ESI): A soft ionization technique suitable for a wide range of polar molecules.

  • Matrix-Assisted Laser Desorption/Ionization (MALDI): Often used for larger molecules but can also be applied to small molecules.

Experimental Protocol: A Typical LC-MS Analysis

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol, acetonitrile).

  • Chromatographic Separation (Optional but Recommended): Inject the sample into a Liquid Chromatography (LC) system to separate the target compound from any impurities.

  • Mass Analysis: The eluent from the LC is introduced into the mass spectrometer. The instrument measures the mass-to-charge ratio (m/z) of the ions.

  • Data Analysis: The resulting mass spectrum will show a peak corresponding to the molecular ion (e.g., [M+H]⁺ or [M-H]⁻), from which the molecular weight can be determined.

Visualizing the Logic of Structural Confirmation:

Structural_Validation_Logic cluster_synthesis Synthesis cluster_validation Structural Validation cluster_confirmation Confirmation Start 2-Hydrazinyl-3- methoxypyridine Reaction Chemical Reaction Start->Reaction Product Novel Compound Reaction->Product NMR NMR Spectroscopy Product->NMR Connectivity & Stereochemistry MS Mass Spectrometry Product->MS Molecular Formula XRay X-ray Crystallography Product->XRay Absolute Structure Confirmed_Structure Validated Structure NMR->Confirmed_Structure MS->Confirmed_Structure XRay->Confirmed_Structure

Caption: The integrated approach to structural validation.

Single-Crystal X-ray Diffraction (SCXRD): The Final Arbiter

For the absolute and unambiguous determination of a molecule's three-dimensional structure, single-crystal X-ray diffraction is the gold standard.[16][17][18] This technique provides precise information about bond lengths, bond angles, and the absolute configuration of chiral centers.[19][20]

Experimental Protocol: The Path to a Crystal Structure

  • Crystal Growth: This is often the most challenging step. The purified compound must be crystallized from a suitable solvent or solvent system to obtain a single crystal of sufficient quality.

  • Data Collection: The crystal is mounted on a diffractometer and irradiated with X-rays. The diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is used to solve the crystal structure and refine the atomic positions.

  • Structural Analysis: The final model provides a detailed 3D representation of the molecule.

A Synergistic Approach for Unwavering Confidence

While each of these techniques is powerful in its own right, their true strength lies in their combined application. For novel compounds derived from this compound, a typical workflow would involve:

  • Initial Characterization by LC-MS: To confirm the molecular weight of the synthesized product.

  • In-depth Structural Elucidation by NMR: To determine the covalent framework and relative stereochemistry.

  • Absolute Structure Confirmation by SCXRD: To provide the definitive 3D structure and absolute stereochemistry, whenever a suitable crystal can be obtained.

By judiciously applying this multi-technique approach, researchers can ensure the scientific integrity of their work and confidently advance their novel compounds through the drug discovery pipeline.

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A Senior Application Scientist's Guide to In Vitro Efficacy Testing of 2-Hydrazinyl-3-methoxypyridine Analogs

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

The 2-hydrazinyl-3-methoxypyridine scaffold represents a promising pharmacophore in modern drug discovery. Its structural motifs are present in compounds exhibiting a wide range of biological activities. For instance, related pyridylhydrazone derivatives have been identified as a new class of antileishmanial agents, highlighting their potential to interact with critical biological targets[1]. The journey from a promising chemical scaffold to a viable drug candidate, however, is paved with rigorous, quantitative, and reproducible testing. The initial and most critical phase of this journey is the in vitro assessment of efficacy.

This guide provides a comprehensive comparison of robust in vitro assays tailored for characterizing novel analogs of this compound. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring that each assay serves as a self-validating system for generating trustworthy data. We will dissect two fundamental pillars of efficacy testing: direct target engagement via biochemical assays and the ultimate cellular outcome via cell health and cytotoxicity assays.

Part 1: Target-Specific Efficacy: Biochemical Enzyme Inhibition Assays

A common mechanism of action for heterocyclic compounds is the direct inhibition of enzymes.[2][3] Given the prevalence of nitrogen-containing scaffolds in kinase and monoamine oxidase (MAO) inhibitors, these enzyme classes serve as excellent starting points for target-oriented screening of this compound analogs.

Monoamine oxidases (MAO-A and MAO-B) are well-established therapeutic targets for neuropsychiatric disorders, and their inhibition is a key therapeutic strategy.[4] Therefore, a primary screen against these enzymes is a logical first step.

Comparative Analysis: MAO Inhibition Assay Formats

The choice of assay format is critical and depends on the required sensitivity, throughput, and available instrumentation. The most common approaches measure the byproducts of MAO-catalyzed amine oxidation.

Assay FormatPrincipleAdvantagesDisadvantagesBest For
Spectrophotometric Measures the change in absorbance as a substrate is converted to a chromogenic product (e.g., kynuramine to 4-hydroxyquinoline for MAO-A).[4]Cost-effective, straightforward, utilizes common lab equipment.Lower sensitivity, potential for interference from colored compounds, not ideal for very low enzyme concentrations.Initial screens, labs without dedicated fluorescence readers.
Fluorometric Measures the increase in fluorescence from a product generated from a non-fluorescent substrate. The MAO reaction generates H₂O₂, which, coupled with a peroxidase and a probe like Amplex Red, produces a highly fluorescent product (resorufin).[5][6]High sensitivity, wider dynamic range, amenable to high-throughput screening (HTS).[7][8]Higher cost for reagents, potential for interference from fluorescent compounds, light sensitivity of reagents.[9]HTS, potent inhibitor characterization, kinetic studies.

Scientist's Rationale: For a lead discovery campaign involving multiple analogs, a fluorometric assay is superior . Its high sensitivity allows for the use of lower enzyme concentrations, conserving precious reagents, and enables the reliable detection of highly potent inhibitors.[7][8] The "add-mix-measure" format is also highly amenable to automation and high-throughput workflows.[6]

Workflow for a Fluorometric MAO-A Inhibition Assay

MAO_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay Execution (384-well plate) cluster_analysis Data Analysis prep_reagents Prepare Assay Buffer, MAO-A Enzyme, Substrate, & HRP/Probe Solution add_enzyme Add MAO-A Enzyme (Pre-incubate with Inhibitor) prep_reagents->add_enzyme prep_compounds Serially Dilute This compound Analogs in DMSO add_compounds Dispense Compounds & Controls (e.g., Clorgyline) prep_compounds->add_compounds add_compounds->add_enzyme add_substrate Initiate Reaction: Add Substrate/HRP/Probe Mix add_enzyme->add_substrate incubate Incubate at 37°C (e.g., 30-60 min) add_substrate->incubate read_plate Read Fluorescence (Ex/Em ~535/590 nm) incubate->read_plate normalize_data Normalize Data to Controls read_plate->normalize_data plot_curve Plot Dose-Response Curve (% Inhibition vs. [Analog]) normalize_data->plot_curve calc_ic50 Calculate IC₅₀ Value plot_curve->calc_ic50 Viability_Assay_Decision start Start: Need to Assess Cellular Efficacy q_throughput High-Throughput Screen (HTS)? start->q_throughput q_sensitivity Low Cell Number or High Sensitivity Needed? q_throughput->q_sensitivity No ans_atp Use Luminescent ATP-Based Assay (e.g., CellTiter-Glo) q_throughput->ans_atp Yes q_sensitivity->ans_atp Yes ans_xtt Use Colorimetric XTT Assay q_sensitivity->ans_xtt No ans_mtt Use Colorimetric MTT Assay ans_xtt->ans_mtt (If cost is primary concern)

Caption: Decision tree for selecting an appropriate cell viability assay format.

Detailed Protocol: Luminescent ATP-Based Viability Assay

This protocol is adapted for a human cancer cell line (e.g., HeLa) in a 96-well format.

1. Cell Culture and Plating:

  • Culture HeLa cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C with 5% CO₂.
  • Harvest cells and perform a cell count. Dilute the cell suspension to a seeding density of 5,000 cells/100 µL.
  • Seed 100 µL of the cell suspension into each well of a white-walled, clear-bottom 96-well plate.
  • Incubate the plate for 24 hours to allow cells to attach and resume normal growth.

2. Compound Treatment:

  • Prepare serial dilutions of the this compound analogs in cell culture media.
  • Carefully remove the old media from the cells and add 100 µL of the media containing the test compounds. Include vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., Staurosporine).
  • Return the plate to the incubator for a desired exposure time (e.g., 48 or 72 hours).

3. Assay Execution:

  • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes. [10] * Prepare the luminescent assay reagent according to the manufacturer's instructions (e.g., CellTiter-Glo® 2.0 Reagent).
  • Add 100 µL of the reagent directly to each well. [10][11] * Place the plate on an orbital shaker for 2 minutes to induce cell lysis. [10] * Incubate at room temperature for 10 minutes to stabilize the luminescent signal. [10] * Measure luminescence using a microplate reader.

4. Data Analysis:

  • Normalize the data by setting the average luminescence from the vehicle control wells as 100% viability and wells with no cells as 0% viability.
  • Plot the percent viability against the logarithm of the compound concentration.
  • Fit the curve using a four-parameter logistic equation to determine the EC₅₀ value (the concentration that causes a 50% reduction in cell viability).
Hypothetical Data Presentation: Cytotoxicity in HeLa Cells
Compound IDScaffold ModificationEC₅₀ (µM) after 48h
Analog-01-H (Parent)22.5
Analog-02-Cl (4-position)5.8
Analog-03-F (4-position)4.1
Analog-04-OCH₃ (4-position)> 50
Staurosporine(Positive Control)0.02

Part 3: Assay Validation and Trustworthiness

Every protocol must be a self-validating system. For high-throughput screening, the robustness of an assay is statistically determined using the Z'-factor. [6] Z' = 1 - (3σₚ + 3σₙ) / |μₚ - μₙ|

Where:

  • μₚ and σₚ are the mean and standard deviation of the positive control (e.g., 100% inhibition or maximum cytotoxicity).

  • μₙ and σₙ are the mean and standard deviation of the negative control (e.g., 0% inhibition or 100% viability).

An assay is considered robust and suitable for HTS if Z' ≥ 0.5 . This calculation should be performed for every screening run to ensure plate-to-plate and day-to-day reproducibility. [12]Furthermore, assay validation involves confirming accuracy, precision, and linearity to ensure the data is reliable for making critical drug discovery decisions. [13][14][15]

Conclusion

The systematic in vitro evaluation of this compound analogs requires a multi-faceted approach that combines direct target-based assays with functional cellular screens. By selecting highly sensitive, robust, and reproducible methods—such as fluorometric assays for enzyme inhibition and luminescent ATP-based assays for cytotoxicity—researchers can generate high-quality, comparable data. This rigorous, data-driven approach is fundamental to identifying the most promising analogs and efficiently advancing them through the drug discovery pipeline.

References

  • Molecular Devices. (n.d.). Measure cancer cell viability using a homogeneous, stable luminescence assay.
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A Comparative Guide to the Structure-Activity Relationship (SAR) of 2-Methoxypyridine Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and professionals in drug development, understanding the intricate relationship between a molecule's structure and its biological activity is paramount. This guide offers an in-depth, comparative analysis of the structure-activity relationships (SAR) of 2-methoxypyridine derivatives, a versatile scaffold that has demonstrated significant potential across various therapeutic areas. By moving beyond a simple recitation of facts, we will explore the causal relationships behind experimental design and the self-validating nature of robust scientific protocols, providing a technical yet accessible resource for advancing your research.

Introduction: The 2-Methoxypyridine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyridine ring is a ubiquitous feature in a vast number of pharmaceuticals and biologically active compounds.[1][2] Its ability to participate in hydrogen bonding and its overall electronic properties make it an attractive core for molecular design. The introduction of a methoxy group at the 2-position of the pyridine ring further modulates its electronic and steric properties, often enhancing its interaction with biological targets and improving its pharmacokinetic profile. This guide will delve into the SAR of 2-methoxypyridine derivatives in three key areas of therapeutic research: oncology, infectious diseases (specifically tuberculosis), and virology.

I. Anticancer Activity: Targeting Cellular Proliferation

A significant body of research has focused on the development of 2-methoxypyridine derivatives as potent anticancer agents. One notable class of these compounds is the 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles, which have shown considerable cytotoxic activity against various cancer cell lines.

Structure-Activity Relationship Insights

The cytotoxic effects of these derivatives are highly dependent on the nature and position of substituents on the 4-aryl ring. The following SAR observations have been established through systematic modifications of this part of the molecule:

  • Electron-Withdrawing vs. Electron-Donating Groups: The presence of electron-withdrawing groups, such as nitro (-NO2) or bromo (-Br) groups, on the 4-aryl moiety generally leads to enhanced cytotoxic activity.[3] This suggests that a reduction in electron density on the aryl ring may be favorable for the compound's interaction with its biological target.

  • Positional Isomerism: The position of the substituent on the aryl ring is critical. For instance, a nitro group at the meta-position of the phenyl ring has been shown to be more potent than when it is at the para-position.[3] This highlights the importance of the three-dimensional arrangement of the molecule for optimal binding.

  • Halogen Substitution: The type and position of halogen substituents also play a crucial role. Dichloro-substituted thiophene at the 6-position of the pyridine ring is a common feature in potent analogs.[3]

Comparative Analysis of Anticancer Activity

The following table summarizes the in vitro cytotoxic activity (IC50 values) of a series of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitrile analogs against three human cancer cell lines: colorectal carcinoma (HCT-116), breast cancer (MCF-7), and lung cancer (A-549).

Compound4-Aryl SubstituentIC50 (µM) - HCT-116IC50 (µM) - MCF-7IC50 (µM) - A-549
5a Phenyl>100>100>100
5d 4-Bromophenyl2.53.14.2
5g 3-Nitrophenyl1.82.23.5
5h 4-Nitrophenyl5.26.87.1

Data sourced from a study on the synthesis and cytotoxic activity of 2-methoxypyridine derivatives.[3]

Experimental Workflow: Synthesis and Cytotoxicity Evaluation

The synthesis and evaluation of these anticancer agents follow a logical and well-established workflow designed to ensure the reliability and reproducibility of the findings.

G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Chalcone Chalcone Synthesis Pyridine Pyridine Ring Formation Chalcone->Pyridine Condensation with malononitrile Purification Purification & Characterization Pyridine->Purification Chromatography, NMR, MS CellCulture Cancer Cell Line Culture Purification->CellCulture Test Compounds MTT MTT Cytotoxicity Assay CellCulture->MTT Treatment with derivatives IC50 IC50 Determination MTT->IC50 Absorbance Measurement G cluster_synthesis Synthesis cluster_evaluation Biological Evaluation Nitro Synthesis of Nitro Compounds Reduction Reduction to Anilines Nitro->Reduction Condensation Condensation and Cyclization Reduction->Condensation Final Final Product Synthesis Condensation->Final MIC_Assay MIC Determination vs. M. tuberculosis Final->MIC_Assay Test Compounds Cytotoxicity Cytotoxicity Assay (e.g., Vero cells) Final->Cytotoxicity InVivo In Vivo Efficacy (Mouse Model) MIC_Assay->InVivo Lead Compound Selection

Caption: Workflow for the synthesis and evaluation of antituberculosis 2-methoxypyridine derivatives.

Detailed Experimental Protocol: Synthesis of 2-Methoxypyridylamino-Substituted Riminophenazines

The synthesis of these compounds is a multi-step process that requires careful control of reaction conditions. [4] Step 1: Synthesis of N-substituted-2-nitroanilines

  • A mixture of 2-fluoronitrobenzene and the appropriate substituted aniline is heated in a suitable solvent (e.g., ethanol) in the presence of a base (e.g., potassium carbonate).

  • The reaction is monitored by thin-layer chromatography (TLC).

  • Upon completion, the product is isolated by filtration and purified by recrystallization.

Step 2: Reduction to N-substituted-o-phenylenediamines

  • The synthesized nitroaniline is dissolved in a solvent like ethanol.

  • A reducing agent, such as sodium dithionite or catalytic hydrogenation (e.g., H2/Pd-C), is used to reduce the nitro group to an amine.

  • The reaction progress is monitored by TLC.

  • After the reaction is complete, the product is isolated and purified.

Step 3: Synthesis of the Riminophenazine Core

  • The synthesized o-phenylenediamine is reacted with 2-amino-3-bromo-5-chloropyridine and another equivalent of the o-phenylenediamine in the presence of an oxidizing agent (e.g., ferric chloride) in an acidic medium (e.g., acetic acid).

  • The reaction mixture is heated to facilitate the condensation and cyclization to form the phenazine ring system.

  • The product is isolated by precipitation and purified.

Step 4: Introduction of the 2-Methoxypyridylamino Substituent

  • The synthesized riminophenazine core is reacted with 2-amino-3-methoxypyridine in a suitable solvent (e.g., dimethylformamide) with a base (e.g., sodium hydride) at an elevated temperature.

  • The reaction is monitored by TLC.

  • The final product is isolated by precipitation and purified by column chromatography.

III. Antiviral Activity: A Frontier for 2-Methoxypyridine Derivatives

While the exploration of 2-methoxypyridine derivatives as antiviral agents is less extensive than in oncology and tuberculosis, emerging research indicates their potential in this area. The pyridine nucleus is a common feature in many approved antiviral drugs, and the 2-methoxy substitution can enhance antiviral activity. [2]

Structure-Activity Relationship Insights (Hypothesized)

Based on general principles of antiviral drug design and the known properties of the 2-methoxypyridine scaffold, the following SAR hypotheses can be proposed for future investigations:

  • Hydrogen Bonding and Target Interaction: The nitrogen atom of the pyridine ring and the oxygen atom of the methoxy group can act as hydrogen bond acceptors, facilitating interactions with viral enzymes such as polymerases or proteases.

  • Modulation of Physicochemical Properties: The 2-methoxy group can influence the compound's solubility, lipophilicity, and metabolic stability, which are critical for bioavailability and efficacy.

  • Nucleoside Analogs: Incorporation of the 2-methoxypyridine moiety into nucleoside analogs could lead to potent inhibitors of viral replication by targeting viral polymerases. The 2-methoxy group could mimic a natural nucleobase or interact with specific residues in the enzyme's active site.

Comparative Analysis of Antiviral Activity

Direct comparative data for a series of 2-methoxypyridine derivatives against a specific virus is limited in the readily available literature. However, studies on related pyridine-containing nucleoside analogs provide valuable insights. For example, in a series of 2-amino-6-substituted purine analogs, a 6-methoxy derivative showed activity against varicella-zoster virus (VZV) with an EC50 of 3.3 µM. [5]This suggests that the 2-methoxy (or a methoxy group in a similar position) can contribute to antiviral efficacy.

Experimental Workflow: Antiviral Drug Discovery

The process of discovering and evaluating antiviral compounds involves a series of specialized assays.

G cluster_synthesis Synthesis cluster_evaluation Antiviral Evaluation Scaffold Scaffold Synthesis Derivatization Systematic Derivatization Scaffold->Derivatization Purification Purification & Characterization Derivatization->Purification Cytotoxicity Cytotoxicity Assay (Host Cells) Purification->Cytotoxicity Test Compounds PlaqueAssay Plaque Reduction Assay Cytotoxicity->PlaqueAssay Non-toxic concentrations EC50 EC50 Determination PlaqueAssay->EC50 Mechanism Mechanism of Action Studies EC50->Mechanism Lead Compounds

Caption: General workflow for the discovery and evaluation of antiviral 2-methoxypyridine derivatives.

Detailed Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound by measuring the reduction in the number of viral plaques formed in a cell culture. [6][7] 1. Cell Culture and Virus Preparation:

  • Plate a monolayer of susceptible host cells in 6-well or 12-well plates and grow to confluency.
  • Prepare serial dilutions of the virus stock in a suitable medium.

2. Infection and Compound Treatment:

  • Remove the growth medium from the cell monolayers.
  • Infect the cells with a known amount of virus (typically 50-100 plaque-forming units per well).
  • After a 1-hour adsorption period, remove the virus inoculum.
  • Overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) that includes various concentrations of the 2-methoxypyridine derivative.

3. Incubation and Plaque Visualization:

  • Incubate the plates for a period sufficient for plaque formation (typically 2-5 days), depending on the virus.
  • After incubation, fix the cells with a solution such as 10% formaldehyde.
  • Stain the cells with a dye like crystal violet, which stains the living cells but leaves the plaques (areas of dead or lysed cells) unstained.

4. Plaque Counting and Data Analysis:

  • Count the number of plaques in each well.
  • Calculate the percentage of plaque reduction for each compound concentration compared to the virus control (no compound).
  • Determine the EC50 value, which is the concentration of the compound that reduces the number of plaques by 50%.

Conclusion

The 2-methoxypyridine scaffold is a versatile and promising platform for the development of novel therapeutic agents. The structure-activity relationship studies highlighted in this guide demonstrate that systematic modifications of this core structure can lead to significant improvements in anticancer and antituberculosis activity. While the exploration of its antiviral potential is still in its early stages, the foundational principles of medicinal chemistry suggest that 2-methoxypyridine derivatives are worthy of further investigation in this domain. The detailed experimental protocols provided herein offer a practical framework for researchers to design and execute their own SAR studies, contributing to the advancement of drug discovery and development.

References

  • Benchchem. Comparative Biological Insights: Unraveling the Anticancer Potential of 2-Methoxypyridine Analogs.
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  • Al-Refa'i, M., Ibrahim, M. M., Azmi, M. N., & Geyer, A. (2019). The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules, 24(22), 4100. Available from: [Link]

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  • NIH. (2022). Cytopathic Effect Assay and Plaque Assay to Evaluate in vitro Activity of Antiviral Compounds Against Human Coronaviruses 229E, OC43, and NL63. Available from: [Link]

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  • Pérez-Villa, M., et al. (2022). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 27(19), 6299. Available from: [Link]

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  • NIH. (2021). Synthesis and Antiviral Evaluation of Nucleoside Analogues Bearing One Pyrimidine Moiety and Two D-Ribofuranosyl Residues. Available from: [Link]

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Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 2-Hydrazinyl-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the integrity of your work is intrinsically linked to the safety and precision of your laboratory practices. The proper disposal of chemical reagents, such as 2-Hydrazinyl-3-methoxypyridine, is not merely a regulatory formality but a critical component of responsible research. This guide provides a detailed, step-by-step protocol for the safe and compliant disposal of this compound, grounded in established safety standards and regulatory requirements.

Hazard Identification and Risk Assessment

This compound, as a derivative of pyridine and hydrazine, should be handled as a hazardous substance. Pyridine and its derivatives are known to be flammable, toxic, and irritants.[1] Hydrazine is also recognized as a hazardous and reactive material.[3] Therefore, it is imperative to treat this compound with the same level of caution.

Key Hazards:

  • Toxicity: May be harmful if swallowed, inhaled, or in contact with skin.[4][5]

  • Irritation: Can cause skin and serious eye irritation.[2][6][7]

  • Respiratory Irritation: May cause respiratory irritation.[2][6][7]

Personal Protective Equipment (PPE)

Before handling this compound for any purpose, including disposal, it is mandatory to be outfitted with the appropriate PPE. This is your primary defense against accidental exposure.

PPE ItemSpecificationPurpose
Gloves Chemical-resistant (e.g., Butyl rubber, Viton®)To prevent skin contact and absorption.
Eye Protection Safety glasses with side-shields or chemical splash gogglesTo protect eyes from splashes.
Lab Coat Standard laboratory coatTo protect clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area or chemical fume hoodTo avoid inhalation of vapors.[1]
Spill Management

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and prevent further contamination.

  • Small Spills:

    • Evacuate the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert, non-combustible absorbent material such as vermiculite or sand.[1]

    • Collect the absorbent material and the spilled substance into a suitable, labeled container for hazardous waste disposal.

  • Large Spills:

    • Evacuate the laboratory and notify your institution's Environmental Health and Safety (EHS) department immediately.

    • Prevent entry into the affected area until it has been deemed safe by trained personnel.

Step-by-Step Disposal Protocol

The disposal of this compound must be conducted in strict accordance with all applicable federal, state, and local regulations.[8][9][10] In the United States, the primary federal law governing hazardous waste is the Resource Conservation and Recovery Act (RCRA), enforced by the Environmental Protection Agency (EPA).[8][9][10]

Workflow for Disposal of this compound

A Start: Unused or Waste This compound B Characterize as Hazardous Waste A->B C Segregate Waste: Avoid mixing with incompatible materials (e.g., strong acids, oxidizing agents). B->C D Package in a designated, properly labeled, and sealed hazardous waste container. C->D E Store in a designated secondary containment area. D->E F Arrange for pickup by certified hazardous waste disposal vendor. E->F G Complete all required waste manifest documentation. F->G H End: Compliant Disposal G->H

Caption: Disposal workflow for this compound.

Detailed Steps:

  • Waste Identification: All materials contaminated with this compound, including the pure compound, solutions, and contaminated labware (e.g., pipette tips, gloves, absorbent pads), must be classified as hazardous waste.[1]

  • Segregation: Do not mix this compound waste with other waste streams, especially incompatible materials such as strong oxidizing agents and strong acids.[2] Chemical incompatibilities can lead to dangerous reactions.

  • Containerization:

    • Use a designated, leak-proof, and chemically compatible container for collecting the waste.

    • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".

    • Keep the container securely sealed when not in use.

  • Storage:

    • Store the hazardous waste container in a designated, well-ventilated, and secure area.

    • The storage area should have secondary containment to control any potential leaks.

  • Disposal:

    • Arrange for the disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal contractor.

    • Do not attempt to dispose of this chemical down the drain or in the regular trash.

    • Incineration at a licensed facility is a common and effective method for the disposal of pyridine-based waste.[11]

  • Documentation: Ensure that all required documentation, such as a hazardous waste manifest, is completed accurately and retained as per regulatory requirements. The RCRA mandates a "cradle-to-grave" tracking system for hazardous waste.[12]

By adhering to these procedures, you contribute to a safe and compliant laboratory environment, upholding the highest standards of scientific integrity and responsibility.

References

  • How to Properly Manage Hazardous Waste Under EPA Regulations. ERG Environmental. [Link]

  • Resource Conservation and Recovery Act (RCRA) Regulations. U.S. Environmental Protection Agency. [Link]

  • Hazardous waste. Wikipedia. [Link]

  • EPA Hazardous Waste Management. Axonator. [Link]

  • PYRIDINE HYDROBROMIDE - Sdfine. Sdfine. [Link]

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  • PRODUCTION, IMPORT, USE, AND DISPOSAL. Agency for Toxic Substances and Disease Registry. [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center. [Link]

  • 5-Hydrazinyl-2-methoxypyridine Safety Data Sheet. Angene Chemical. [Link]

  • Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration. [Link]

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A Senior Application Scientist's Guide to Safe Handling of 2-Hydrazinyl-3-methoxypyridine

Author: BenchChem Technical Support Team. Date: January 2026

As researchers pushing the boundaries of drug development, our work inherently involves handling novel and reactive chemical entities. 2-Hydrazinyl-3-methoxypyridine, a substituted hydrazine and pyridine derivative, is one such compound that demands our utmost respect and diligence. Its chemical structure suggests a hazard profile combining the risks of both pyridines (flammability, toxicity) and hydrazines (corrosivity, potential carcinogenicity, sensitization).[1][2] This guide provides essential, field-tested safety protocols to ensure your protection and the integrity of your research. We will move beyond simple checklists to explain the causality behind each recommendation, empowering you to make informed safety decisions.

Synthesized Hazard Assessment: Understanding the Risk

While a specific, comprehensive toxicological profile for this compound is not widely published, we can infer its potential hazards from its structural components and data on close analogs like 2-hydrazinopyridine and 5-Hydrazinyl-2-methoxypyridine.[3][4]

  • Hydrazine Moiety: The hydrazinyl group is the primary driver of toxicological concern. Hydrazine itself is corrosive, a skin sensitizer, toxic if inhaled or absorbed through the skin, and a suspected human carcinogen.[1] It can cause severe damage to the skin, eyes, and respiratory tract.

  • Pyridine Ring: The pyridine component contributes to its classification as a potentially flammable substance with a noxious odor.[2][5][6] Pyridine derivatives are often skin, eye, and respiratory irritants.[5][7][8] Inhalation of fumes can lead to headaches, dizziness, and nausea.[2][5]

  • Inferred Compound Hazards: Based on this synthesis, this compound should be treated as a substance that is likely harmful if swallowed, in contact with skin, or inhaled. It is expected to cause skin, eye, and respiratory irritation.[3][4] The potential for skin sensitization and long-term health effects due to the hydrazine group cannot be overlooked.

The Hierarchy of Controls: Your Primary Defense

Before any personal protective equipment is even selected, we must implement robust engineering and administrative controls. PPE is the last line of defense, not the first.

  • Engineering Control - The Chemical Fume Hood: All handling of this compound, from weighing the solid to preparing solutions and running reactions, must occur inside a certified chemical fume hood.[5] This is non-negotiable. The fume hood is your primary barrier, designed to pull harmful vapors and dust away from your breathing zone.

  • Administrative Controls: Your lab must have a designated area for working with highly toxic compounds. Clear signage indicating the specific hazards should be posted. Always ensure an emergency eyewash and safety shower are readily accessible and have been recently tested.[9]

Personal Protective Equipment (PPE): The Essential Barrier

The selection of PPE is not a matter of preference but a risk-assessed requirement. Given the corrosive and sensitizing nature of the hydrazine moiety, complete skin and eye protection is essential.[10]

Protection TypeSpecific RecommendationsRationale
Hand Protection Double-gloving with nitrile or neoprene gloves.[5][9][11]Hydrazine and its derivatives can penetrate standard latex gloves. Nitrile and neoprene offer superior chemical resistance.[5][11] Double-gloving provides an extra layer of protection against tears and minimizes contamination during glove removal.
Eye & Face Protection Chemical splash goggles and a full-face shield.[9]Protects against splashes, which can cause severe eye damage, and from contact with airborne powder or vapors.[4][9] A face shield is critical when there is any significant splash potential.
Skin & Body Protection A chemical-resistant lab coat (100% cotton is a minimum, but a coated, chemical-resistant material is preferred).[9]A standard cotton lab coat offers minimal protection from a direct splash. A chemical-resistant coat prevents skin contact. Ensure the coat has long sleeves and is fully buttoned.
Respiratory Protection Not typically required if all work is performed in a certified fume hood.A NIOSH-approved respirator with appropriate cartridges may be necessary as a last resort if engineering controls are insufficient or during a large-scale spill cleanup.[1][9][11]
Experimental Protocol: Weighing and Preparing a Stock Solution

This common procedure presents a high risk of exposure due to the handling of the pure, solid compound.

Objective: To safely weigh 100 mg of this compound and prepare a 10 mg/mL stock solution in DMSO.

Methodology:

  • Preparation:

    • Don all required PPE as specified in the table above (double nitrile gloves, chemical splash goggles, face shield, lab coat).

    • Ensure the chemical fume hood sash is at the appropriate working height and the airflow is verified.

    • Place a plastic-backed absorbent liner on the work surface inside the fume hood to contain any minor spills.

    • Position an analytical balance inside the fume hood.

  • Weighing:

    • Carefully open the container of this compound inside the fume hood. Avoid creating dust.

    • Using a clean spatula, carefully transfer the approximate amount of solid to a tared weigh boat on the balance.

    • Once the desired weight is obtained, securely close the primary container.

    • Wipe the spatula clean with a solvent-dampened wipe (e.g., ethanol) and dispose of the wipe in a designated hazardous waste bag within the hood.

  • Solubilization:

    • Carefully transfer the weighed solid into an appropriately sized vial.

    • Using a calibrated pipette, add the required volume of DMSO to the vial.

    • Secure the cap on the vial.

    • Gently swirl or vortex the vial until the solid is completely dissolved. If necessary, sonication can be performed, ensuring the vial is securely capped.

  • Cleanup:

    • Dispose of the contaminated weigh boat and outer gloves in the designated solid hazardous waste container inside the fume hood.

    • Wipe down the balance and any potentially contaminated surfaces with a suitable decontaminating solution, followed by 70% ethanol.

    • Properly label the stock solution with the compound name, concentration, solvent, date, and your initials.

    • After exiting the work area, remove PPE in the correct order (face shield, lab coat, goggles, inner gloves) and wash hands thoroughly with soap and water.[10]

Emergency Plan: Spill Management Workflow

In the event of a spill, a calm and methodical response is critical. Do not attempt to clean up a large spill of this compound without proper training and equipment.[10]

Spill_Response_Workflow spill Spill Discovered evacuate Evacuate Immediate Area Alert Colleagues spill->evacuate assess Assess Spill Size evacuate->assess minor_spill Minor Spill (<1g, contained in hood) assess->minor_spill major_spill Major Spill (>1g or outside hood) assess->major_spill minor_spill->major_spill No cleanup_kit Use Spill Kit: Absorb with sand or vermiculite minor_spill->cleanup_kit Yes call_ehs Call EH&S / Emergency Response (e.g., 505-277-2753) major_spill->call_ehs Yes collect Collect absorbent material into a sealed waste container cleanup_kit->collect decontaminate Decontaminate Area Follow lab protocol collect->decontaminate report Report Incident to Supervisor decontaminate->report secure_area Secure Area Prevent Entry call_ehs->secure_area secure_area->report

Caption: Workflow for responding to a chemical spill.

Disposal Plan

All waste generated from handling this compound is considered hazardous waste.

  • Solid Waste: Contaminated gloves, wipes, weigh boats, and absorbent materials must be collected in a clearly labeled, sealed hazardous waste container.[3][6]

  • Liquid Waste: Unused solutions or reaction mixtures must be collected in a compatible, sealed, and clearly labeled hazardous waste container. Do not pour this chemical down the drain.[11][12]

  • Disposal: All waste must be disposed of through your institution's Environmental Health & Safety (EH&S) department according to local and federal regulations.[3][8]

By integrating these principles of hazard assessment, control implementation, and emergency preparedness into your daily workflow, you can handle this compound with the confidence that comes from a deep, scientific understanding of safety.

References

  • Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. Available from: [Link]

  • Hydrazine. Wikipedia. Available from: [Link]

  • Hydrazine - Risk Management and Safety. University of California, Los Angeles. Available from: [Link]

  • Safety and Handling of Hydrazine. Defense Technical Information Center (DTIC). Available from: [Link]

  • Hydrazine Standard Operating Procedure Template. University of New Mexico - Environmental Health & Safety. Available from: [Link]

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. Available from: [Link]

  • Pyridine - SAFETY DATA SHEET. Penta chemicals. Available from: [Link]

  • 5-Hydrazinyl-2-methoxypyridine - Safety Data Sheet. Angene Chemical. Available from: [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.